3-Bromocytisine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(1R,9S)-5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDCLEHDNICBMI-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=C(C(=O)N3C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207390-14-5 | |
| Record name | (1R,5S)-9-Bromo-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207390-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromocytisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207390145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMOCYTISINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL64C996QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 3-Bromocytisine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-Bromocytisine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The methodologies detailed herein are compiled from established scientific literature, offering a foundational resource for researchers engaged in the study of nAChRs and the development of novel therapeutics. This document outlines the primary synthetic pathway, including reaction conditions and purification protocols, and presents relevant data in a clear, structured format.
Introduction
This compound is a halogenated derivative of cytisine (B100878), a naturally occurring alkaloid. It has garnered significant interest in neuroscience and pharmacology due to its high affinity and functional potency at various nAChR subtypes, particularly the α4β2 and α7 subtypes.[1] The introduction of a bromine atom at the C3 position of the pyridone ring of cytisine has been shown to enhance its binding affinity and efficacy, making it a valuable tool for studying the structure and function of nAChRs and a lead compound for the development of new drugs targeting these receptors.[1] This guide will focus on the chemical synthesis of this compound, a crucial process for obtaining this compound for research and development purposes.
Synthetic Pathway Overview
The most common and effective method for the synthesis of this compound involves a multi-step process starting from the natural product, (-)-cytisine. The general synthetic strategy encompasses three key stages:
-
Protection of the Secondary Amine: The secondary amine in the piperidine (B6355638) ring of cytisine is protected to prevent unwanted side reactions during the subsequent bromination step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.
-
Electrophilic Bromination: The pyridone ring of the N-protected cytisine is then subjected to electrophilic bromination. This reaction typically yields a mixture of brominated isomers.
-
Purification and Deprotection: The desired 3-bromo isomer is isolated from the reaction mixture using chromatographic techniques. The protecting group is then removed to yield the final product, this compound.
The overall workflow for the synthesis of this compound is depicted in the following diagram:
Experimental Protocols
This section provides detailed experimental procedures for each step of the this compound synthesis.
Step 1: N-Boc Protection of (-)-Cytisine
Objective: To protect the secondary amine of cytisine with a tert-butyloxycarbonyl (Boc) group to prevent its reaction during the subsequent bromination step.
Reaction Scheme:
Procedure:
-
Dissolve (-)-cytisine in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O), typically in a slight molar excess (e.g., 1.1 to 1.5 equivalents).
-
Optionally, a base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) can be added to scavenge the acid byproduct.
-
Stir the reaction mixture at room temperature for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., water, brine) to remove any water-soluble byproducts.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-cytisine.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Electrophilic Bromination of N-Boc-Cytisine
Objective: To introduce a bromine atom onto the pyridone ring of N-Boc-cytisine. This reaction is known to produce a mixture of isomers.
Reaction Scheme:
Procedure:
The halogenation of N-Boc-cytisine is performed using N-bromosuccinimide (NBS). This reaction yields a mixture of 3-bromo and 5-bromo derivatives, along with the 3,5-dibromo derivative.[2]
-
Dissolve N-Boc-cytisine in a suitable solvent.
-
Add N-bromosuccinimide (NBS) to the solution. The stoichiometry of NBS will influence the product distribution.
-
The reaction is typically carried out at a controlled temperature and monitored by TLC or HPLC to follow the consumption of the starting material and the formation of the products.
-
After the reaction is complete, the mixture is worked up to remove the succinimide (B58015) byproduct and any unreacted NBS. This may involve aqueous washes.
-
The organic solvent is removed under reduced pressure to yield the crude mixture of brominated products.
Step 3: Purification of 3-Bromo-N-Boc-cytisine
Objective: To isolate the desired 3-bromo-N-Boc-cytisine isomer from the mixture of brominated products.
Methodology:
The separation of the 3-bromo, 5-bromo, and 3,5-dibromo isomers is achieved by column chromatography on silica gel.[2] While the specific eluent system for the brominated derivatives is not explicitly detailed in the provided search results, a similar methodology has been reported for the separation of iodinated cytisine isomers, which also utilized column chromatography on silica gel.
General Chromatographic Procedure:
-
Prepare a silica gel column of an appropriate size based on the amount of crude material.
-
Dissolve the crude mixture of brominated isomers in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of appropriate polarity. A gradient elution, starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol), is often effective for separating isomers with different polarities. The exact solvent system and gradient profile would need to be determined empirically, for example, by using TLC analysis with various solvent mixtures.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure 3-bromo-N-Boc-cytisine.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated 3-bromo-N-Boc-cytisine.
Step 4: Deprotection of 3-Bromo-N-Boc-cytisine
Objective: To remove the Boc protecting group from 3-bromo-N-Boc-cytisine to yield the final product, this compound.
Reaction Scheme:
References
The Pharmacological Profile of 3-Bromocytisine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocytisine, a derivative of the naturally occurring alkaloid cytisine, has emerged as a potent and selective ligand for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Its unique pharmacological profile, characterized by high affinity and differential activity at various nAChR subtypes, has positioned it as a valuable tool for neuroscience research and a potential lead compound in the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding and functional activity, in vivo effects, and the experimental methodologies employed in its characterization.
Receptor Binding and Functional Activity
This compound exhibits a distinct binding profile and functional efficacy at several key nAChR subtypes. Its interaction with these receptors has been primarily characterized through radioligand binding assays and two-electrode voltage clamp electrophysiology.
Receptor Binding Affinity
Competitive radioligand binding assays have been instrumental in determining the affinity of this compound for various nAChR subtypes. These experiments typically involve the displacement of a radiolabeled ligand (e.g., [³H]cytisine or [¹²⁵I]α-bungarotoxin) from receptors expressed in cell lines or brain tissue homogenates by increasing concentrations of this compound.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| α4β2 | [³H]cytisine | Human nAChRs expressed in cell lines | ~0.03 | [1] |
| α4β4 | [³H]cytisine | Human nAChRs expressed in cell lines | ~0.28 | [2] |
| α7 | [¹²⁵I]α-bungarotoxin | Human nAChRs expressed in cell lines | ~31.6 | [2] |
Kᵢ (Inhibition Constant) is a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.
Functional Activity
The functional activity of this compound has been predominantly assessed using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing specific human nAChR subtypes. This technique allows for the measurement of ion channel activation in response to agonist application.
| Receptor Subtype | Agonist Activity | EC₅₀ (µM) | Iₘₐₓ (% of ACh max) | Reference |
| α7 | Full Agonist | - | Potent | [1][3] |
| α4β2 | Partial Agonist | HS: 0.008, LS: 0.05 | - | [2] |
| α4β4 | Partial Agonist | - | - | [1] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Iₘₐₓ (Maximum current) represents the efficacy of the agonist relative to the endogenous ligand, acetylcholine (ACh). HS and LS refer to high and low sensitivity receptor isoforms, respectively.
This compound acts as a full agonist at the α7 nAChR subtype, while it behaves as a partial agonist at both α4β2 and α4β4 subtypes.[1][3] Notably, it displays differential effects on high and low acetylcholine sensitivity isoforms of the α4β2 nAChR.[2]
In Vivo Effects
The in vivo pharmacological effects of this compound have been primarily investigated through behavioral studies in rodents, with a focus on its impact on locomotor activity.
Locomotor Activity in Rats
Acute systemic administration of this compound has been shown to induce a significant increase in locomotor activity in rats.[4][5] This effect is dose-dependent, with doses of 0.1 and 0.2 mg/kg (s.c.) producing a notable increase in horizontal movement.[6] The observed hyperlocomotion is mediated by nAChRs, as it can be blocked by the non-selective nAChR antagonist mecamylamine.[4] Furthermore, the involvement of the dopaminergic system is evidenced by the attenuation of the this compound-induced locomotor activity by the D2 dopamine (B1211576) receptor antagonist, haloperidol.[4] Studies involving intracerebral administration of the long-acting nAChR antagonist chlorisondamine (B1215871) into the dorsal and ventral striatum have confirmed that the effects of this compound on motor activity are mediated by nAChRs within these brain regions.[4]
Signaling Pathways
The interaction of this compound with nAChRs initiates a cascade of intracellular signaling events. While direct studies on the specific downstream pathways activated by this compound are limited, the known signaling mechanisms of the nAChR subtypes it targets provide a framework for its potential molecular actions.
Activation of α7 nAChRs, at which this compound is a full agonist, is known to couple to various intracellular signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for cell survival and neuroprotection. The α4β2 nAChRs, for which this compound is a potent partial agonist, are also linked to the PI3K/Akt pathway.
The increase in locomotor activity and the involvement of the dopaminergic system suggest that this compound modulates dopamine release in the striatum. This is a key downstream effect of nAChR activation in this brain region and is often associated with the activation of signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway.
Figure 1. Putative signaling pathways activated by this compound.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity of this compound for a specific nAChR subtype.
-
Membrane Preparation: Homogenize tissue or cells expressing the nAChR of interest in an appropriate ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Figure 2. Experimental workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes the general steps for assessing the functional activity of this compound at nAChRs expressed in Xenopus oocytes.
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the oocytes with cRNA encoding the desired human nAChR subunits.
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Drug Application: Apply acetylcholine (ACh) to determine the maximal current response. After a washout period, apply varying concentrations of this compound to the oocyte.
-
Data Acquisition: Record the current responses to agonist application.
-
Data Analysis: Plot the current response as a function of this compound concentration to generate a dose-response curve and determine the EC₅₀ and Iₘₐₓ values.
Figure 3. Experimental workflow for two-electrode voltage clamp electrophysiology.
Pharmacokinetics and Metabolism
To date, detailed pharmacokinetic and metabolism studies specifically on this compound have not been extensively published. Research has primarily focused on the parent compound, cytisine. For cytisine, studies in animals have shown that it is not significantly metabolized and is primarily excreted unchanged in the urine.[4][5] Given the structural similarity, it is plausible that this compound may also exhibit limited metabolism. However, the addition of the bromine atom could potentially alter its lipophilicity and susceptibility to metabolic enzymes, thereby influencing its absorption, distribution, and elimination profile. Further investigation into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is warranted to fully understand its therapeutic potential.
Conclusion
This compound is a potent nicotinic acetylcholine receptor ligand with a well-defined in vitro pharmacological profile and demonstrated in vivo activity. Its high affinity for α4β2 nAChRs and its full agonist activity at α7 nAChRs make it a valuable pharmacological tool for dissecting the roles of these receptor subtypes in various physiological and pathological processes. The compound's ability to modulate the dopaminergic system and induce locomotor activity highlights its potential for influencing motor control and reward pathways. While further research is needed to fully elucidate its pharmacokinetic properties, metabolism, and the specific downstream signaling cascades it modulates, this compound holds considerable promise for the development of novel therapeutic agents targeting nAChRs. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compelling molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. datapdf.com [datapdf.com]
- 5. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
3-Bromocytisine's Affinity for α4β2 vs. α7 Nicotinic Acetylcholine Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromocytisine, a derivative of the natural alkaloid cytisine, is a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a significant binding preference for the α4β2 subtype over the α7 subtype. This differential affinity presents a valuable pharmacological tool for dissecting the physiological roles of these two prominent nAChR subtypes in the central nervous system. This technical guide provides a comprehensive overview of the binding affinity of this compound, detailed experimental protocols for its characterization, and an exploration of the downstream signaling pathways associated with α4β2 and α7 nAChR activation.
Data Presentation: Binding Affinity of this compound
The following table summarizes the quantitative data on the binding affinity of this compound for human α4β2 and α7 nAChR subtypes. The data clearly illustrates the compound's higher affinity for the α4β2 receptor.
| Compound | Receptor Subtype | Parameter | Value (nM) | Reference |
| This compound | human α4β2 nAChR | IC50 | 0.30 | [1] |
| This compound | human α7 nAChR | IC50 | 31.6 | [1] |
Note: The IC50 (half maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity. While Ki (inhibition constant) is a more direct measure of binding affinity, IC50 values are commonly used and are sufficient to demonstrate the significant difference in affinity of this compound for the two receptor subtypes.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity of this compound for α4β2 and α7 nAChRs using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human α4β2 or α7 nAChRs (e.g., HEK293 or SH-SY5Y cells).
-
Radioligands:
-
For α4β2 nAChRs: [³H]Cytisine.
-
For α7 nAChRs: [¹²⁵I]α-Bungarotoxin.
-
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 10 µM nicotine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well plates and filter mats (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
2. Membrane Preparation:
-
Culture cells expressing the target nAChR subtype to a high density.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control (e.g., 10 µM nicotine).
-
Competition Binding: Receptor membranes, radioligand, and varying concentrations of this compound.
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter mats using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes a method to functionally characterize the activity of this compound at α4β2 and α7 nAChRs expressed in Xenopus laevis oocytes.
1. Materials and Reagents:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA encoding the subunits of human α4β2 or α7 nAChRs.
-
Injection needles and microinjector.
-
Recording chamber and perfusion system.
-
TEVC amplifier and data acquisition system.
-
Glass microelectrodes.
-
Electrode pulling apparatus.
-
Recording solution (e.g., ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
3 M KCl for filling electrodes.
-
This compound solutions of varying concentrations.
2. Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to defolliculate them.
-
Select healthy, stage V-VI oocytes.
-
Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits (for α4β2) or with the cRNA for the α7 subunit.
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and continuously perfuse with recording solution.
-
Pull two glass microelectrodes and fill them with 3 M KCl. The resistance should be in the range of 0.5-5 MΩ.
-
Impale the oocyte with the two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply acetylcholine (ACh) to confirm receptor expression and determine the maximal current response (Imax).
-
After a washout period, apply varying concentrations of this compound to the oocyte and record the elicited current.
-
To determine if this compound is a full or partial agonist, compare the maximal current elicited by this compound to the Imax elicited by ACh.
4. Data Analysis:
-
Measure the peak current amplitude for each concentration of this compound.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy.
Signaling Pathways
Activation of α4β2 and α7 nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, which in turn triggers downstream intracellular signaling cascades.
α4β2 nAChR Signaling
While the primary function of α4β2 nAChRs is ionotropic, leading to membrane depolarization, they can also engage in metabotropic signaling. One such pathway involves the activation of Src kinase and subsequent downstream effectors.
α7 nAChR Signaling
The α7 nAChR is highly permeable to Ca²⁺, and its activation is strongly linked to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
References
In Vivo Effects of 3-Bromocytisine on Dopamine Release: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in vivo effects of 3-Bromocytisine (3-BrCy), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, on dopamine (B1211576) release. This compound, a derivative of cytisine (B100878), exhibits high affinity for α4β2 and α7 nAChR subtypes, playing a significant role in the modulation of the dopaminergic system.[1] This document summarizes the quantitative data from key studies, details the experimental protocols used to elicit and measure dopamine release, and provides visualizations of the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
This compound is a synthetic derivative of the alkaloid cytisine, which is known for its potent agonist activity at neural nAChRs. Specifically, 3-BrCy demonstrates a high binding affinity for the α4β2 and α7 subtypes. While it acts as a full agonist at the α7 subtype, it is a partial agonist at the α4β2 subtype, albeit with a 200-fold selectivity for α4β2 over α7.[1] Animal studies have consistently shown that 3-BrCy stimulates the release of dopamine and noradrenaline, leading to increased locomotor activity.[1] This activity is mediated by nAChRs in the dorsal and ventral striatum and is dependent on the integrity of the dopaminergic system.[2][3][4] The potent effects of 3-BrCy on dopamine release make it a valuable tool for studying the modulation of the dopaminergic system by nAChRs and a potential lead compound for therapeutic development.
Quantitative Data on Dopamine Release
The in vivo effects of this compound on extracellular dopamine levels have been quantified using techniques such as microdialysis. The following table summarizes the key quantitative findings from a pivotal study by Abin-Carriquiry et al. (2008), as referenced in their subsequent 2010 publication. This study highlights the potency of 3-BrCy in stimulating striatal dopamine release when administered locally via reverse microdialysis.
| Compound | Concentration (µM) | Peak Dopamine Increase (% of Basal) | Notes |
| This compound | 10 | ~150% | More potent than cytisine and 5-bromocytisine, but with lower efficacy. |
| Cytisine | 100 | ~200% | |
| 5-Bromocytisine | 100 | ~180% |
Data is estimated based on graphical representations and statements in Abin-Carriquiry et al., 2010, referencing Abin-Carriquiry et al., 2008.[3]
Experimental Protocols
The following sections detail the methodologies employed in the in vivo studies investigating the effects of this compound on dopamine release and associated behaviors.
In Vivo Microdialysis
This protocol describes the procedure for measuring extracellular dopamine in the striatum of awake, freely moving rats following local administration of this compound via reverse dialysis.
3.1.1. Animals:
-
Male Sprague-Dawley rats (250-300g) are typically used.[3]
-
Animals are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
3.1.2. Surgical Procedure:
-
Rats are anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the dorsal striatum.
3.1.3. Microdialysis Procedure:
-
Following a recovery period, a microdialysis probe (e.g., 4 mm membrane) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).
-
A stabilization period of at least one hour is allowed to achieve a stable dopamine baseline.
-
This compound, dissolved in aCSF, is then perfused through the probe at the desired concentration (e.g., 10 µM).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for the duration of the experiment.
3.1.4. Dopamine Analysis:
-
Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Locomotor Activity and Antagonism Studies
This protocol outlines the methodology for assessing the behavioral effects of systemically administered this compound and the role of the dopaminergic system.
3.2.1. Animals:
-
Male Sprague-Dawley rats (250-300g) are used.[3]
3.2.2. Drug Administration:
-
This compound is dissolved in saline and administered systemically (e.g., intraperitoneally, i.p.) at various doses (e.g., 0.1, 0.2 mg/kg).[3]
-
For antagonism studies, a D2 dopamine receptor antagonist such as haloperidol (B65202) (e.g., 0.025 mg/kg, i.p.) is administered prior to the this compound injection.[3]
-
A nicotinic antagonist, mecamylamine, can also be co-administered to confirm the involvement of nAChRs.[4]
3.2.3. Behavioral Assessment:
-
Immediately following injection, rats are placed in an open-field activity chamber.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 15-30 minutes).
-
The data is analyzed to compare the effects of this compound alone and in combination with the antagonist.
Visualizations
Signaling Pathway of this compound-Induced Dopamine Release
Caption: Signaling pathway of 3-BrCy-induced dopamine release.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis.
Logical Relationship in Antagonism Studies
Caption: Logical flow of antagonism in 3-BrCy studies.
Conclusion
This compound is a potent nicotinic acetylcholine receptor agonist that robustly stimulates the in vivo release of dopamine in the striatum. This effect is primarily mediated through the activation of presynaptic α4β2* and α7 nAChRs on dopaminergic nerve terminals. The resulting increase in extracellular dopamine leads to observable behavioral changes, such as increased locomotor activity, which can be attenuated by dopamine receptor antagonists. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to utilize this compound as a pharmacological tool to investigate the intricate relationship between the cholinergic and dopaminergic systems. Further research into the specific downstream signaling cascades and the therapeutic potential of this compound and its analogs is warranted.
References
The Pivotal Role of Molecular Architecture: A Deep Dive into the Structure-Activity Relationship of Cytisine and its Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationship (SAR) of cytisine (B100878) and its derivatives. This whitepaper provides a meticulous examination of how modifications to the cytisine scaffold influence its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), paving the way for the rational design of novel therapeutics for smoking cessation, neurological disorders, and beyond.
Cytisine, a plant-based alkaloid, has long been recognized for its potent interaction with nAChRs, the same receptors targeted by nicotine.[1] Its partial agonist activity at the α4β2 nAChR subtype, in particular, is believed to be central to its effectiveness as a smoking cessation aid.[2][3] This guide systematically explores how chemical alterations to the cytisine molecule can fine-tune its pharmacological profile, enhancing its efficacy, selectivity, and therapeutic potential.
Quantitative Analysis of Cytisine Derivatives
The affinity of cytisine and its analogs for various nAChR subtypes is a critical determinant of their pharmacological effects. The following tables summarize key binding affinity (Kᵢ) and efficacy (EC₅₀) data from various studies, offering a clear comparison of how structural modifications impact receptor interaction. Lower Kᵢ values are indicative of higher binding affinity.
Table 1: Binding Affinity (Kᵢ, nM) of Cytisine and N-Substituted Derivatives for nAChR Subtypes
| Compound | Substituent at N-12 | α4β2 Kᵢ (nM) | α3β4 Kᵢ (nM) | α7 Kᵢ (nM) |
| (-)-Cytisine | -H | ~1[4] | High Affinity | Full Agonist[5] |
| N-Methylcytisine | -CH₃ | Reduced Affinity[6] | - | - |
| N-Formylcytisine | -CHO | - | - | - |
| N-Benzylcytisine | -CH₂Ph | - | - | - |
| N-(4-fluoro-benzyl)cytisine) | -CH₂(4-F-Ph) | - | - | - |
| N-Nitroso-derivative | -NO | Less Efficient[7] | - | - |
| N-Amino-derivative | -NH₂ | Less Efficient[7] | - | - |
| N-Hydroxyl-derivative | -OH | Less Efficient[7] | - | - |
Data compiled from multiple sources. A dash (-) indicates data not available in the cited literature.
Table 2: Binding Affinity (Kᵢ, nM) of Pyridone Ring-Substituted Cytisine Derivatives
| Compound | Position of Substitution | Substituent | α4β2 Kᵢ (nM) | α3β4 Kᵢ (nM) | α7 Kᵢ (nM) | Selectivity (α4β2 vs α3β4) |
| 3-Bromocytisine | C-3 | -Br | Increased Affinity[8] | - | - | - |
| 3-Iodocytisine | C-3 | -I | Increased Affinity | - | - | - |
| 5-Bromocytisine | C-5 | -Br | Decreased Affinity[5] | - | - | - |
| 5-Iodocytisine | C-5 | -I | Decreased Affinity[5] | - | - | - |
| 9-Vinylcytisine | C-9 | -CH=CH₂ | Similar to Cytisine[4] | - | - | - |
| 10-Substituted Analog 15 | C-10 | - | - | - | - | >3000-fold[4] |
| 10-Substituted Analog 17a | C-10 | - | - | - | - | >900-fold[4] |
Data compiled from multiple sources. A dash (-) indicates data not available in the cited literature.
Key Structure-Activity Relationship Insights:
-
N-12 Position: Introduction of substituents on the basic nitrogen of the piperidine (B6355638) ring generally leads to a decrease in affinity for nAChRs compared to cytisine itself.[6][7] However, these modifications can introduce a variety of other pharmacological activities, including analgesic and antihypertensive effects.[6][9]
-
Pyridone Ring (Ring A):
-
C-9 and C-10 Positions: Modifications at these positions can yield derivatives with interesting pharmacological profiles. For instance, a 9-vinyl derivative was found to have a very similar agonist activity profile to that of cytisine.[4] Notably, certain 10-substituted derivatives have demonstrated significantly enhanced selectivity for the α4β2 subtype over the α3β4 subtype.[4]
Experimental Protocols
A fundamental technique for characterizing the binding of cytisine derivatives to nAChRs is the radioligand binding assay .
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines).
-
Radioligand with high affinity for the target receptor (e.g., [³H]cytisine).[4][10]
-
Test compounds (cytisine derivatives).
-
Assay buffer (e.g., 20 mM Tris, pH 7.4, 0.05% Tween).[10]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled competitor) from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The binding affinity constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]
-
Signaling Pathways and Logical Relationships
The interaction of cytisine and its derivatives with nAChRs initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate these pathways and the workflow for evaluating new derivatives.
Caption: Signaling cascade following cytisine binding to nAChRs.
Caption: Experimental workflow for the development of cytisine derivatives.
Future Directions
The exploration of the SAR of cytisine is an ongoing endeavor. Future research will likely focus on the development of derivatives with even greater subtype selectivity, particularly for α4β2 and α7 nAChRs, to minimize off-target effects and enhance therapeutic efficacy. The synthesis of bifunctional molecules, combining the cytisine scaffold with other pharmacophores, also presents an exciting avenue for the development of novel treatments for a range of central nervous system disorders.[12]
This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the continued investigation and development of cytisine-based therapeutics. By understanding the intricate relationship between chemical structure and biological activity, researchers can unlock the full potential of this remarkable natural product.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. isaac-scientific.com [isaac-scientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and preliminary pharmacological evaluation of some cytisine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. datapdf.com [datapdf.com]
The Genesis of a Potent Nicotinic Acetylcholine Receptor Ligand: A Technical Chronicle of 3-Bromocytisine's Development
For Immediate Release
A deep dive into the scientific journey of 3-Bromocytisine, a potent derivative of the natural alkaloid cytisine (B100878), reveals a compelling story of targeted chemical modification and detailed pharmacological characterization. This technical guide illuminates the discovery and historical development of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, mechanism of action, and preclinical evaluation.
Introduction: The Quest for Nicotinic Acetylcholine (B1216132) Receptor Subtype Selectivity
The development of this compound stems from the extensive investigation of cytisine, a natural product found in plants of the Fabaceae family. Cytisine itself has a long history of use, particularly in Eastern Europe, as a smoking cessation aid. Its mechanism of action involves interaction with nicotinic acetylcholine receptors (nAChRs), the same receptors that mediate the effects of nicotine (B1678760) in the brain. However, the quest for agents with improved efficacy and selectivity for specific nAChR subtypes drove the exploration of cytisine derivatives. The strategic addition of a bromine atom to the cytisine scaffold at the 3-position marked a significant advancement, leading to the discovery of this compound, a ligand with a distinct and potent pharmacological profile.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from the natural alkaloid, cytisine. The key transformation involves the electrophilic bromination of the cytisine pyridone ring.
Experimental Protocol: Synthesis of this compound
A common synthetic route involves the protection of the secondary amine of cytisine, followed by bromination and subsequent deprotection.
Step 1: N-Protection of Cytisine To a solution of cytisine in a suitable solvent (e.g., dichloromethane), a protecting group such as di-tert-butyl dicarbonate (B1257347) (Boc)₂O is added in the presence of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The N-Boc-cytisine is then isolated and purified.
Step 2: Bromination of N-Boc-Cytisine The N-protected cytisine is dissolved in an appropriate solvent (e.g., dichloromethane (B109758) or acetic acid). A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise to the solution at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the crude 3-bromo-N-Boc-cytisine. This step can also yield other brominated isomers, such as 5-bromocytisine and 3,5-dibromocytisine, which need to be separated by column chromatography.[1]
Step 3: Deprotection of 3-Bromo-N-Boc-Cytisine The purified 3-bromo-N-Boc-cytisine is treated with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane to remove the Boc protecting group. The deprotection is typically rapid at room temperature. After removal of the acid and solvent, the this compound is obtained as a salt, which can be further purified by recrystallization. Microwave irradiation in pure water has also been reported as a method for deprotection.[1]
Pharmacological Profile of this compound
This compound is a potent agonist at neuronal nAChRs, exhibiting a distinct profile of activity at different subtypes. It primarily targets the α4β2 and α7 nAChR subtypes.
In Vitro Pharmacology
Binding Affinity and Selectivity:
Radioligand binding assays have been instrumental in characterizing the affinity of this compound for various nAChR subtypes. Competition binding assays, often using radiolabeled ligands like [³H]cytisine or [³H]epibatidine, are performed on membrane preparations from cells expressing specific human nAChR subtypes.
| Compound | nAChR Subtype | Kᵢ (nM) | IC₅₀ (nM) | Efficacy | Reference |
| This compound | α4β2 | - | 0.30 | Partial Agonist | [2] |
| α4β4 | - | 0.28 | - | [2] | |
| α7 | - | 31.6 | Full Agonist | [2] | |
| Cytisine | α4β2 | 1.2 | - | Partial Agonist | [3] |
| α3β4 | - | - | Full Agonist | [3] | |
| α7 | - | - | Full Agonist | [3] |
Functional Activity:
Electrophysiological studies, such as two-electrode voltage clamp on Xenopus oocytes expressing specific nAChR subtypes, have elucidated the functional activity of this compound. These studies measure the ion current elicited by the compound, providing information on its efficacy (the maximal response it can produce) and potency (the concentration at which it produces half of its maximal response, EC₅₀).
| Compound | nAChR Subtype | EC₅₀ (µM) | Efficacy (relative to ACh) | Reference |
| This compound | α4β2 (HS) | 0.008 | Partial Agonist | [2] |
| α4β2 (LS) | 0.05 | Partial Agonist | [2] |
HS = High Sensitivity, LS = Low Sensitivity
In Vivo Pharmacology
Effects on Neurotransmitter Release and Locomotor Activity:
In vivo studies in animal models have demonstrated that this compound can cross the blood-brain barrier and exert significant effects on neurotransmitter systems and behavior.
-
Dopamine (B1211576) and Noradrenaline Release: In animal studies, this compound has been shown to stimulate the release of dopamine and noradrenaline.[4] This effect is thought to be mediated by the activation of presynaptic nAChRs on dopaminergic and noradrenergic neurons.
-
Locomotor Activity: Acute systemic administration of this compound has been found to increase locomotor activity in rats.[5][6] This effect is blocked by nAChR antagonists and is dependent on the dopaminergic system, as it is attenuated by dopamine D2 receptor antagonists.[5][6]
Key Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for specific nAChR subtypes.
Protocol:
-
Membrane Preparation: Cell membranes from HEK-293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) are prepared by homogenization and centrifugation.
-
Competition Binding: A fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2 or [¹²⁵I]α-bungarotoxin for α7) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp Electrophysiology
Objective: To characterize the functional activity (potency and efficacy) of this compound at specific nAChR subtypes.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2, or α7).
-
Incubation: The oocytes are incubated for several days to allow for receptor expression.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage recording and one for current injection). The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Drug Application: Solutions containing increasing concentrations of this compound are perfused over the oocyte.
-
Data Acquisition: The ion current flowing through the nAChRs in response to this compound application is recorded.
-
Data Analysis: Dose-response curves are constructed by plotting the current amplitude against the concentration of this compound. The EC₅₀ and maximal efficacy (relative to a full agonist like acetylcholine) are determined from these curves.
In Vivo Microdialysis
Objective: To measure the effect of this compound on the extracellular levels of dopamine and noradrenaline in the brain of awake, freely moving animals.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the striatum) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.
-
Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Dialysate samples continue to be collected at regular intervals after drug administration.
-
Analysis: The concentrations of dopamine and noradrenaline in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Locomotor Activity Assessment
Objective: To evaluate the effect of this compound on spontaneous locomotor activity.
Protocol:
-
Apparatus: An open-field arena equipped with infrared beams to automatically track the animal's movement is used.
-
Habituation: Rats are habituated to the testing room and the open-field arena prior to the experiment.
-
Drug Administration: Rats are administered either vehicle or different doses of this compound.
-
Testing: Immediately after injection, each rat is placed in the center of the open-field arena, and its locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specific duration.
-
Data Analysis: The data are analyzed to compare the locomotor activity of the this compound-treated groups with the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are initiated by its interaction with nAChRs, which triggers a cascade of intracellular signaling events.
Nicotinic Acetylcholine Receptor Signaling
Activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and the increase in intracellular Ca²⁺ acts as a second messenger, activating various downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Dopaminergic Signaling Pathway
The release of dopamine stimulated by this compound leads to the activation of dopamine receptors (D1 and D2 subtypes) on postsynaptic neurons, initiating further signaling cascades that ultimately influence neuronal activity and behavior.
Experimental Workflow: From Synthesis to In Vivo Testing
The development and characterization of this compound follows a logical progression from chemical synthesis to in vitro and in vivo evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical medicine: Novel 10-substituted cytisine derivatives with increased selectivity for α4β2 nicotinic acetylcholine receptors (2007) | Alan P. Kozikowski | 26 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Presynaptic nicotinic receptors: a dynamic and diverse cholinergic filter of striatal dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromocytisine: A Potential Therapeutic Avenue for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Bromocytisine, a derivative of the alkaloid cytisine, has emerged as a compound of significant interest in the field of neuropharmacology. Its potent and selective interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) positions it as a promising therapeutic candidate for a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanism of action, preclinical evidence, and the experimental methodologies used in its evaluation. While research is ongoing and data in specific disease models remains emergent, this document consolidates the available information to guide further investigation and drug development efforts.
Core Mechanism of Action: A Tale of Two Receptors
This compound exerts its effects primarily through its interaction with two major subtypes of nicotinic acetylcholine receptors in the central nervous system: the α4β2 and α7 nAChRs.[1] It acts as a highly potent agonist at these receptors, though with differing functional activities.[1]
-
α7 nAChR: this compound is a full agonist at the α7 subtype.[1] The activation of α7 nAChRs is known to be involved in a variety of cellular processes relevant to neuroprotection and cognitive function.
-
α4β2 nAChR: At the α4β2 subtype, this compound behaves as a partial agonist.[1] Notably, it displays an exceptionally strong binding affinity for this receptor, with a 200-fold selectivity over the α7 subtype.[1] This high-affinity binding, coupled with partial agonism, is a key characteristic that may contribute to a favorable therapeutic window, potentially minimizing overstimulation and receptor desensitization.
The activation of these receptors, particularly in the striatum, leads to the release of key neurotransmitters, most notably dopamine (B1211576).[2] This modulation of the dopaminergic system is a cornerstone of its potential therapeutic effects, especially in conditions characterized by dopaminergic dysfunction, such as Parkinson's disease.[2]
Preclinical Evidence and Therapeutic Potential
While comprehensive preclinical data for this compound across a wide range of neurological disorders is still being gathered, existing studies, primarily in the context of Parkinson's disease, provide a strong rationale for its development.
Parkinson's Disease
Animal studies have demonstrated that this compound stimulates the release of both dopamine and noradrenaline and leads to an increase in locomotor activity.[1][2] This effect is directly relevant to the motor symptoms of Parkinson's disease, which are caused by a significant loss of dopamine-producing neurons in the substantia nigra.
A key study investigating the effects of this compound on locomotor activity in rats provides valuable quantitative insights.
| Agonist | Dose (mg/kg) | Effect on Locomotor Activity |
| This compound | 0.05, 0.1, 0.2 | Significant increase |
| Nicotine | 0.72 | No significant change |
| Cytisine | 0.72 | No significant change |
| 5-Bromocytisine | 0.72 | No significant change |
Table 1: Comparative Effects of Nicotinic Agonists on Locomotor Activity in Rats. Data adapted from Abin-Carriquiry et al. (2010).[2]
These findings highlight the superior potency of this compound in modulating motor behavior compared to its parent compound, cytisine, and even nicotine. The increase in locomotor activity induced by this compound was found to be mediated by nicotinic receptors in the dorsal and ventral striatum and is dependent on the dopaminergic system.[2]
Alzheimer's Disease and Cognitive Deficits
The role of nAChRs, particularly the α7 subtype, in cognitive processes such as learning and memory is well-established.[3] Agonists of α7 nAChRs are being actively investigated as potential treatments for the cognitive decline associated with Alzheimer's disease.[4][5] While direct quantitative data for this compound in Alzheimer's disease models, such as its effect on amyloid-beta plaque load or tau pathology, is not yet available in the public domain, its potent agonism at α7 nAChRs suggests a strong therapeutic rationale.[1] Future studies employing models of Alzheimer's disease are warranted to explore this potential.
Schizophrenia
Deficits in sensory gating, a neurological process that filters out redundant or unnecessary stimuli, are a hallmark of schizophrenia. The α7 nAChR is known to play a crucial role in this process.[6] Therefore, α7 nAChR agonists are being explored as a potential therapeutic strategy to address the cognitive and sensory processing deficits in schizophrenia.[6] Although specific data on the effects of this compound in preclinical models of schizophrenia, such as prepulse inhibition of startle, are not currently available, its profile as an α7 nAChR agonist makes it a compound of interest for this indication.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vivo Microdialysis for Dopamine Release
This protocol is essential for quantifying the effects of this compound on dopamine neurotransmission in the brain.
Objective: To measure extracellular dopamine levels in the striatum of freely moving rats following the administration of this compound.
Materials:
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
-
This compound solution
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeted at the striatum (coordinates determined from a rat brain atlas).
-
Secure the cannula to the skull with dental cement and skull screws.
-
Allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with aCSF at a constant flow rate (typically 1-2 µL/min) using a microinfusion pump.
-
-
Stabilization and Baseline Collection:
-
Allow the system to stabilize for at least 2-3 hours to obtain a stable baseline of extracellular dopamine.
-
Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes) into a fraction collector.
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe for local administration).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at regular intervals for a predetermined period to monitor changes in dopamine levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify dopamine concentrations.
-
Morris Water Maze for Spatial Learning and Memory
This behavioral test is a standard for assessing cognitive function in rodent models and would be critical for evaluating the potential of this compound in Alzheimer's disease and other cognitive disorders.[7]
Objective: To assess the effect of this compound on spatial learning and memory in a mouse model of cognitive impairment.
Apparatus:
-
A large circular pool (1.5-2.0 m in diameter) filled with opaque water (using non-toxic paint).
-
A submerged escape platform.
-
A video tracking system.
-
Distinct visual cues placed around the room.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Conduct four trials per day for each animal.
-
For each trial, place the mouse in the water at one of four quasi-random starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform.
-
If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) to learn the location of the cues.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Signaling Pathways and Molecular Interactions
The therapeutic effects of this compound are initiated by its binding to α7 and α4β2 nAChRs, which triggers a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of 3-Bromocytisine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocytisine, a derivative of the alkaloid cytisine (B100878), is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), showing high affinity for the α4β2 and α7 subtypes.[1][2] Its pharmacological profile has garnered significant interest in the field of neuroscience and drug development for potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, offering valuable data and methodologies for researchers and drug development professionals. While specific experimental data for some parameters of this compound are not extensively available in public literature, this guide supplements a selection of known data with established protocols and information from its parent compound, cytisine, to provide a practical resource.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. For comparative purposes, data for the parent compound, cytisine, is also included where available.
Table 1: Chemical and Physical Properties of this compound and Cytisine
| Property | This compound | Cytisine |
| Molecular Formula | C₁₁H₁₃BrN₂O[1][2] | C₁₁H₁₄N₂O |
| Molecular Weight | 269.14 g/mol [1][2] | 190.24 g/mol |
| Melting Point | Data not available | 152-153 °C |
| Boiling Point | Data not available | 218 °C (sublimes) |
| Solubility | Soluble to 100 mM in water and DMSO.[3] | Soluble in water, ethanol, chloroform, and acetone. |
| pKa | Data not available | pKₐ₁ = 6.11, pKₐ₂ = 13.08 |
| Appearance | Data not available | Orthorhombic prisms from acetone. |
Stability Profile
The stability of a pharmaceutical compound is a critical factor in its development. While specific stability studies on this compound are not widely published, general principles of drug degradation and stability testing can be applied. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[4][5][6][7]
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the lactam ring |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the lactam ring |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the amine or aromatic ring |
| Thermal Degradation | Dry heat at 80°C for 48-72 hours | General decomposition |
| Photostability | Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 watt hours/m²)[8] | Photodecomposition, isomerization |
It is recommended that this compound be stored at -20°C to ensure its long-term stability.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections provide generalized methodologies based on standard organic chemistry practices and analytical techniques.
Synthesis of this compound
A plausible synthetic route to this compound involves the direct bromination of cytisine.
Experimental Workflow for Synthesis
Protocol:
-
Dissolve cytisine in a suitable solvent such as acetonitrile.
-
Add a brominating agent, for example, N-Bromosuccinimide (NBS), portion-wise at a controlled temperature (e.g., 0°C to room temperature).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate.
-
Extract the product into an organic solvent such as dichloromethane (B109758) (DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
Purification
Purification of this compound is critical to remove unreacted starting materials and byproducts. Column chromatography is a standard method, and recrystallization can be employed for further purification if a suitable solvent system is identified.[9]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for the analysis of this compound and its degradation products. A typical reverse-phase HPLC method would be developed and validated according to ICH guidelines.[3][10][11]
Table 3: Generalized HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | A suitable gradient from low to high percentage of B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 305 nm) |
| Injection Volume | 10 µL |
Experimental Workflow for HPLC Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound. The spectra would be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The chemical shifts, coupling constants, and integration values would be used to confirm the molecular structure.
Signaling Pathway Involvement
This compound exerts its biological effects primarily through its interaction with nAChRs. As a potent agonist, it can modulate downstream signaling cascades, leading to various physiological responses. The primary mechanism involves the opening of the ion channel associated with the nAChR, leading to cation influx and neuronal depolarization. This can subsequently trigger the release of neurotransmitters.[1][12][13]
Signaling Pathway of nAChR Agonists
Conclusion
This technical guide provides a foundational understanding of the chemical properties and stability of this compound. While there are gaps in the publicly available experimental data for this specific compound, the provided information, supplemented with established scientific principles and data from its parent compound, offers a valuable resource for researchers. Further experimental work is necessary to fully characterize the physicochemical and stability profile of this compound to support its potential development as a therapeutic agent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromocytisine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 3-Bromocytisine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical identity, physicochemical properties, and pharmacological data. Furthermore, it outlines key experimental methodologies for its study and presents a visualization of its primary signaling pathway.
Chemical and Physical Data
This compound, a derivative of the alkaloid cytisine, is a valuable tool for neurochemical research due to its high affinity and selectivity for specific nAChR subtypes.
| Property | Value | Reference |
| CAS Number | 207390-14-5 | [1][2] |
| Molecular Formula | C11H13BrN2O | [1][2] |
| Molecular Weight | 269.14 g/mol | [1] |
| Purity | ≥98% | [3] |
| Solubility | Soluble to 100 mM in water and DMSO | [3] |
| Storage | Store at -20°C | [3] |
Pharmacological Profile
This compound is a potent agonist at neural nAChRs, with a notable affinity for the α4β2 and α7 subtypes.[1] It acts as a full agonist at the α7 subtype and a partial agonist at the α4β2 subtype.[1] Its binding affinity is particularly strong at α4β2 receptors, showing 200-fold selectivity over the α7 subtype.[1]
| Receptor Subtype | IC50 (nM) | EC50 (μM) | Reference |
| hα4β4 | 0.28 | - | [3] |
| hα4β2 | 0.30 | 0.008 (High Sensitivity), 0.05 (Low Sensitivity) | [3] |
| hα7 | 31.6 | - | [3] |
Experimental Protocols
This section details methodologies for key experiments involving this compound, based on published research.
In Vitro Electrophysiological Recordings in Xenopus Oocytes
This protocol is designed to assess the functional activity of this compound on specific human nAChR subtypes expressed in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α7, α4 and β2, or α4 and β4).
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC): Place an oocyte in a recording chamber and perfuse with a saline solution. Impale the oocyte with two microelectrodes filled with KCl.
-
Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -60 mV). Apply this compound at varying concentrations to the oocyte and record the evoked inward currents.
-
Data Analysis: Construct dose-response curves to determine EC50 values and assess the efficacy of this compound as an agonist.
Radioligand Binding Assays
This protocol is used to determine the binding affinity of this compound for specific nAChR subtypes in brain tissue or cell lines.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from rat brain tissue or from cell lines expressing the nAChR subtype of interest.
-
Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]cytisine for α4β2* nAChRs or [¹²⁵I]α-bungarotoxin for α7 nAChRs) and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the competition binding data to calculate the inhibitory constant (Ki) or IC50 value for this compound.
In Vivo Behavioral Studies in Rodents
This protocol outlines a method to investigate the effects of this compound on locomotor activity in rats, providing insights into its in vivo neurochemical effects.
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats to the testing environment (e.g., open-field arenas) for a set period before the experiment.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at various doses. A control group should receive a vehicle injection.
-
Locomotor Activity Monitoring: Place the rats in the open-field arenas immediately after injection and record their locomotor activity using an automated tracking system for a specified duration (e.g., 60 minutes).
-
Data Analysis: Analyze the total distance traveled, rearing frequency, and other relevant behavioral parameters to assess the effect of this compound on locomotor activity. To investigate the involvement of specific receptor systems, co-administration with antagonists (e.g., the nicotinic antagonist mecamylamine (B1216088) or the D2 dopamine (B1211576) receptor antagonist haloperidol) can be performed.[2][4]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound involves the direct activation of nAChRs, leading to downstream effects on neurotransmitter release.
Caption: Signaling pathway of this compound at the presynaptic terminal.
Caption: Experimental workflow for evaluating nAChR agonists like this compound.
References
Commercial Suppliers and Technical Profile of Research-Grade 3-Bromocytisine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of research-grade 3-Bromocytisine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This document outlines commercially available sources, key technical data, its mechanism of action, and relevant experimental insights.
Introduction to this compound
This compound is a synthetic derivative of the natural alkaloid (-)-cytisine. It exhibits high affinity and activity at neuronal nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for research in neuropharmacology and drug discovery.[1] Specifically, it acts as a potent agonist at α4β2* and a full agonist at α7 nAChRs, playing a significant role in the modulation of neurotransmitter release, particularly dopamine (B1211576).[1]
Commercial Availability
Several commercial suppliers offer this compound for research purposes. The table below summarizes key information from some of these suppliers. Researchers are advised to request batch-specific certificates of analysis for the most accurate data.
| Supplier | Catalog Number (Example) | Purity Specification | Molecular Weight ( g/mol ) | CAS Number | Solubility |
| R&D Systems | 4099 | ≥98% | 269.14 | 207390-14-5 | Soluble to 100 mM in water and DMSO |
| AbMole BioScience | M6335 | >98% | 269.14 | 207390-14-5 | Not specified |
| AOBIOUS | AOB6335 | >98% | 269.14 | 207390-14-5 | Not specified |
| MOLNOVA | M26025 | 98% | 269.1 | 207390-14-5 | Not specified |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrN₂O |
| IUPAC Name | (1R,5S)-9-Bromo-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][2][3]diazocin-8-one |
| Appearance | White to brown powder, crystals, and/or chunks |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
This compound is a potent agonist of α4β4, α4β2, and α7 nAChRs with IC₅₀ values of 0.28 nM, 0.30 nM, and 31.6 nM, respectively.[4] It displays differential effects on high and low acetylcholine sensitivity α4β2 nAChRs, with EC₅₀ values of 0.008 µM and 0.05 µM, respectively. The activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the modulation of neurotransmitter release.[3]
Signaling Pathways
The activation of α4β2 and α7 nAChRs by this compound triggers several downstream signaling cascades. The influx of calcium is a critical initiating event.
Activation of the PI3K/Akt and JAK2/STAT3 pathways has been linked to the neuroprotective and anti-inflammatory effects of nAChR activation.[2][5][6][7][8] A primary consequence of α4β2 nAChR activation in brain regions like the striatum is the enhanced release of dopamine, a neurotransmitter crucial for motor control, reward, and cognition.[3][9][10]
Experimental Protocols
Synthesis
The synthesis of this compound typically involves the electrophilic bromination of a protected cytisine (B100878) derivative. A general workflow is as follows:
Note: The choice of protecting group and brominating agent, as well as reaction conditions (solvent, temperature, and reaction time), are critical for achieving good yield and regioselectivity.
Purification
Purification of the crude product is essential to obtain research-grade this compound. Common techniques include:
-
Flash Column Chromatography: This is a standard method for purifying organic compounds. A silica (B1680970) gel stationary phase is typically used with a gradient of solvents, such as a mixture of dichloromethane (B109758) and methanol (B129727) or hexanes and ethyl acetate (B1210297), to elute the desired product.[11][12][13][14][15]
-
Recrystallization: This technique can be employed to obtain highly pure crystalline material. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used for purity analysis of cytisine and its derivatives.[16][17][18][19]
-
Column: A C18 column is a typical choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance is standard.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound.[20][21][22][23][24] The spectra would be expected to show characteristic shifts for the aromatic and aliphatic protons and carbons of the cytisine scaffold, with the bromine substitution causing a downfield shift of the adjacent aromatic proton.
In Vivo Experiments: Microdialysis
To study the effect of this compound on dopamine release in vivo, microdialysis is a powerful technique.[25][26][27][28][29]
This technique allows for the continuous sampling of the extracellular fluid in a specific brain region of a freely moving animal, providing real-time measurement of neurotransmitter levels. The collected dialysate samples are then typically analyzed by HPLC with electrochemical detection (HPLC-ECD) for sensitive quantification of dopamine.[28][30]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nicotinic receptors regulate the dynamic range of dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ftb.com.hr [ftb.com.hr]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of 3-Bromocytisine: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocytisine, a derivative of the naturally occurring alkaloid cytisine (B100878), has emerged as a potent and selective ligand for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Its unique pharmacological profile, characterized by high affinity and varying efficacy at different nAChR subtypes, has positioned it as a valuable tool for neuropharmacological research and a potential lead compound for the development of therapeutics targeting cholinergic systems. This technical guide provides a comprehensive review of the current literature on the pharmacology of this compound, with a focus on its receptor binding, functional activity, and in vivo effects. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of key pathways and experimental workflows are presented using Graphviz to facilitate a deeper understanding of the underlying mechanisms.
Core Pharmacology of this compound
This compound is a derivative of the toxic alkaloid cytisine and acts as a highly potent agonist at neural nicotinic acetylcholine receptors, primarily binding to the α4β2 and α7 subtypes.[1] While it is a full agonist at the α7 subtype, it acts as a partial agonist at the α4β2 receptor.[1] Notably, it exhibits an exceptionally strong binding affinity at the α4β2 subtype, with a 200-fold selectivity over the α7 subtype.[1] Animal studies have demonstrated that this compound stimulates the release of dopamine (B1211576) and noradrenaline and increases locomotor activity.[1]
Data Presentation: Quantitative Pharmacology
The following tables summarize the quantitative data available for this compound's interaction with various nAChR subtypes.
Table 1: Binding Affinity of this compound for nAChR Subtypes
| nAChR Subtype | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| α4β2 | [³H]Cytisine | Rat brain homogenates | < 1 | - | [2] |
| α4β2 | [³H]Epibatidine | SH-EP1-hα4β2 cells | - | 0.30 | [3] |
| α7 | [¹²⁵I]α-Bungarotoxin | Human α7 nAChRs in Xenopus oocytes | - | 31.6 | [3][4] |
| α4β4 | [³H]Cytisine | Human α4β4 nAChRs in Xenopus oocytes | - | 0.28 | [3] |
Table 2: Functional Potency and Efficacy of this compound at nAChR Subtypes
| nAChR Subtype | Assay Type | Preparation | EC₅₀ (µM) | Iₘₐₓ (% of ACh response) | Reference |
| α4β2 (High Sensitivity) | Two-electrode voltage clamp | Human α4β2 nAChRs in Xenopus oocytes | 0.008 | Partial Agonist | [3] |
| α4β2 (Low Sensitivity) | Two-electrode voltage clamp | Human α4β2 nAChRs in Xenopus oocytes | 0.05 | Partial Agonist | [3] |
| α7 | Two-electrode voltage clamp | Human α7 nAChRs in Xenopus oocytes | - | Full Agonist | [4] |
| α4β4 | Two-electrode voltage clamp | Human α4β4 nAChRs in Xenopus oocytes | - | Partial Agonist | [4] |
In Vivo Pharmacology
Studies in animal models have revealed that this compound administration leads to significant behavioral and neurochemical effects. Acute systemic administration of this compound has been shown to induce an increase in locomotor activity in rats.[5][6] This effect is mediated by nAChRs in both the dorsal and ventral striatum and is dependent on the dopaminergic system.[5][6]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of this compound for specific nAChR subtypes.
General Protocol:
-
Membrane Preparation: Homogenize rat brain tissue or cultured cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]Cytisine for α4β2, [¹²⁵I]α-Bungarotoxin for α7), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. The amount of radioactivity is then measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To characterize the functional properties (potency and efficacy) of this compound at specific nAChR subtypes.
Protocol:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.
-
cRNA Injection: Inject the oocytes with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α4 and β2 for the α4β2 receptor). Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Drug Application: Apply acetylcholine (ACh) or this compound to the oocyte at various concentrations through the perfusion system.
-
Data Acquisition: Record the inward currents elicited by the application of the agonists.
-
Data Analysis: Construct concentration-response curves by plotting the peak current amplitude against the agonist concentration. Fit the data to a sigmoidal dose-response equation to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Iₘₐₓ (the maximum response). The efficacy of this compound is typically expressed as a percentage of the maximal response induced by the endogenous agonist, ACh.
Dopamine Release Assay from Striatal Slices
Objective: To measure the effect of this compound on dopamine release from brain tissue.
Protocol:
-
Slice Preparation: Rapidly dissect the striatum from a rat or mouse brain and slice it into thin sections (e.g., 300-400 µm) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
[³H]Dopamine Loading: Incubate the striatal slices in aCSF containing [³H]dopamine to allow for its uptake into dopaminergic nerve terminals.
-
Superfusion: Place the slices in a superfusion chamber and continuously perfuse them with aCSF.
-
Stimulation and Drug Application: After a washout period to establish a stable baseline of [³H]dopamine release, stimulate the slices with a depolarizing agent (e.g., high potassium concentration or electrical field stimulation) in the presence or absence of this compound.
-
Fraction Collection: Collect the superfusate in fractions at regular intervals.
-
Quantification: Measure the amount of radioactivity in each fraction using a scintillation counter to determine the amount of [³H]dopamine released.
-
Data Analysis: Express the amount of [³H]dopamine released in each fraction as a percentage of the total radioactivity remaining in the tissue at the time of collection. Compare the stimulated release in the presence of this compound to the control condition to determine its effect on dopamine release.
Visualizations
Signaling Pathway of this compound-Induced Dopamine Release
Caption: this compound activates presynaptic nAChRs, leading to dopamine release.
Experimental Workflow for Radioligand Binding Assay
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 3-Bromocytisine: A Technical Guide for Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document summarizes the publicly available information on the toxicological profile of 3-Bromocytisine in animal studies as of the date of this publication. It is intended for informational purposes for a scientific audience. A comprehensive toxicological assessment of this compound, necessary for full regulatory evaluation, is not available in the public domain. This guide complements the available data with standardized toxicological principles and methodologies to provide a framework for its preclinical development.
Introduction
This compound is a synthetic derivative of cytisine (B100878), a naturally occurring toxic alkaloid.[1] It is characterized as a potent agonist of neural nicotinic acetylcholine (B1216132) receptors (nAChRs), with a high affinity for the α4β2 and α7 subtypes.[1][2] In animal models, this compound has been shown to stimulate the release of dopamine (B1211576) and noradrenaline, leading to increased locomotor activity.[1][3][4] Its potent activity at nAChRs, which are critical mediators of synaptic transmission in the central and peripheral nervous systems, suggests that a thorough toxicological evaluation is essential to determine its therapeutic potential and safety profile.
This technical guide provides an overview of the known pharmacological actions of this compound and outlines the standard toxicological studies required for a compound of this class.
Pharmacodynamics and Mechanism of Action
This compound's primary pharmacological action is its potent agonism at nAChRs. It functions as a partial agonist at the α4β2 subtype, but with an exceptionally high binding affinity, and as a full agonist at the α7 subtype.[1] The interaction with these receptors, particularly in the striatum, leads to the modulation of neurotransmitter release, most notably dopamine.[3][4] This mechanism is central to its observed effects on motor activity and is the likely driver of its potential therapeutic and toxic effects.
Required Toxicological Evaluation
Comprehensive toxicological data for this compound are not publicly available. A standard preclinical safety assessment would include studies on acute toxicity, repeated-dose toxicity, genotoxicity, reproductive toxicity, and safety pharmacology. The methodologies for these essential studies are outlined below.
Acute Toxicity
Acute toxicity studies aim to determine the potential adverse effects that occur shortly after a single dose of the substance. The primary endpoint is the median lethal dose (LD50).
Table 1: Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |
|---|---|---|---|
| Mouse | Oral, IV, SC | Data not available | Data not available |
| Rat | Oral, IV, SC | Data not available | Data not available |
Data presented here is a template. No public data is currently available for this compound.
-
Species: Typically female rats or mice.
-
Animal Housing: Animals are housed in standard conditions (controlled temperature, humidity, and light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: A period of at least 5 days to allow animals to adapt to laboratory conditions.
-
Dosing: A single animal is dosed at a step below the best estimate of the LD50. The substance is typically administered via oral gavage.
-
Observation: If the animal survives, another animal is dosed at a higher step. If it dies, the next animal is dosed at a lower step. This process continues sequentially.
-
Clinical Signs: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for up to 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the survival outcomes.
Repeated-Dose Toxicity (Sub-chronic)
These studies evaluate the toxicological profile following repeated daily exposure over a longer period, typically 28 or 90 days. They aim to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[5][6][7]
Table 2: Sub-chronic (90-Day) Oral Toxicity Data for this compound
| Species | Dose Levels (mg/kg/day) | Key Findings (Target Organs) | NOAEL (mg/kg/day) |
|---|---|---|---|
| Rat | Data not available | Data not available | Data not available |
| Dog (Non-rodent) | Data not available | Data not available | Data not available |
Data presented here is a template. No public data is currently available for this compound.
-
Species: Typically Wistar or Sprague-Dawley rats.
-
Groups: At least three dose groups (low, mid, high) and a concurrent vehicle control group. A recovery group may be included for the high dose and control groups.
-
Administration: The test substance is administered daily via oral gavage for 90 consecutive days.
-
In-life Monitoring: Includes daily clinical observations, weekly detailed physical examinations, body weight and food consumption measurements, ophthalmology, and functional observational battery (FOB).
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at terminal sacrifice.
-
Pathology: All animals undergo a full necropsy. Organ weights are recorded. A comprehensive list of tissues is collected and preserved for histopathological examination.
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA, such as gene mutations and chromosomal aberrations. A standard battery of tests is required to assess mutagenic and clastogenic potential.[8][9][10][11]
Table 3: Standard Genotoxicity Assay Battery for this compound
| Assay Type | Test System | Metabolic Activation (S9) | Result |
|---|---|---|---|
| Gene Mutation | S. typhimurium (Ames test) | With and Without | Data not available |
| Chromosomal Aberration | Cultured mammalian cells (e.g., CHO, human lymphocytes) | With and Without | Data not available |
| In Vivo Genotoxicity | Rodent bone marrow micronucleus test | N/A | Data not available |
Data presented here is a template. No public data is currently available for this compound.
Reproductive and Developmental Toxicity
These studies investigate the potential adverse effects on all aspects of the reproductive cycle, including fertility, and on the developing organism from conception to maturity.[12][13][14][15][16]
-
Species: Typically rats (rodent) and rabbits (non-rodent).
-
Dosing Period: Pregnant females are dosed daily during the period of major organogenesis.
-
Endpoints: Maternal observations include clinical signs, body weight, and food consumption. At termination (prior to natural delivery), uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Fetal Examination: Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential life-threatening adverse effects on major physiological systems. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[17]
Table 4: Core Battery Safety Pharmacology Assessment for this compound
| System | Assay | Key Endpoints | Result |
|---|---|---|---|
| Central Nervous System | Irwin Test or Functional Observational Battery (FOB) in rats | Behavioral, autonomic, and neuromuscular effects | Data not available (Increased locomotor activity observed)[3][4] |
| Cardiovascular System | In vivo telemetry in conscious, unrestrained animals (e.g., dog, non-human primate) | Blood pressure, heart rate, ECG intervals (QTc) | Data not available |
| Respiratory System | Whole-body plethysmography in conscious, unrestrained animals (e.g., rats) | Respiratory rate, tidal volume, minute volume | Data not available |
Data presented here is a template. No public data is currently available for this compound.
Toxicological Principles and Dose-Response
The evaluation of any toxicological study is based on the fundamental principle of the dose-response relationship. This principle states that the intensity of a toxic effect is proportional to the dose (concentration) of the substance. Key thresholds, such as the NOAEL and the Lowest-Observed-Adverse-Effect Level (LOAEL), are determined from this relationship and are critical for establishing safe human exposure limits.
Conclusion
This compound is a potent nAChR agonist with demonstrated pharmacological activity in animal models. While this activity suggests therapeutic potential, it also indicates a high likelihood of a significant toxicological profile. Currently, there is a lack of publicly available, comprehensive non-clinical safety data, including acute and repeated-dose toxicity, genotoxicity, and reproductive toxicity studies. The development of this compound as a therapeutic agent would require the systematic execution of these standard toxicological assessments, as outlined in this guide, to fully characterize its safety profile and establish a viable therapeutic index. Researchers and developers should prioritize these evaluations to mitigate risks and ensure compliance with regulatory standards for drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subchronic Toxicity Testing - Chronic Toxicity Studies | Altasciences [altasciences.com]
- 6. criver.com [criver.com]
- 7. subchronic oral toxicity: Topics by Science.gov [science.gov]
- 8. pharmaron.com [pharmaron.com]
- 9. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 13. Reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NTP Developmental and Reproductive Toxicity Reports - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Electrophysiological Characterization of 3-Bromocytisine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the electrophysiological characterization of 3-Bromocytisine, a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This document outlines the necessary materials, equipment, and step-by-step procedures for conducting experiments using two-electrode voltage-clamp (TEVC) in Xenopus laevis oocytes and whole-cell patch-clamp in HEK293 cells.
Introduction to this compound
This compound is a derivative of the alkaloid cytisine (B100878) and is a powerful tool for studying the function of nAChRs. It exhibits distinct pharmacological profiles at different nAChR subtypes, acting as a full agonist at α7 nAChRs and a partial agonist at α4β2 and α4β4 nAChRs.[1][2] Its high affinity and subtype selectivity make it a valuable ligand for investigating the physiological and pathological roles of nAChRs. In animal studies, this compound has been shown to stimulate the release of dopamine (B1211576) and noradrenaline, leading to increased locomotor activity.[2][3][4]
Quantitative Data Summary
The following tables summarize the reported binding affinities and potencies of this compound for various nAChR subtypes.
Table 1: Binding Affinity (IC50) of this compound at Human nAChRs
| Receptor Subtype | IC50 (nM) |
| α4β4 | 0.28 |
| α4β2 | 0.30 |
| α7 | 31.6 |
Table 2: Agonist Potency (EC50) of this compound at Human α4β2 nAChRs with Different Sensitivities to Acetylcholine (ACh)
| α4β2 Subtype Sensitivity | EC50 (µM) |
| High Sensitivity (HS) | 0.008 |
| Low Sensitivity (LS) | 0.05 |
Signaling Pathways and Experimental Workflow
nAChR Signaling Pathway
Activation of nAChRs by an agonist like this compound initiates a cascade of intracellular events. The binding of the agonist opens the ion channel, leading to an influx of cations, primarily Na+ and Ca2+. This influx causes membrane depolarization and can trigger downstream signaling pathways, including the activation of voltage-gated calcium channels and the release of calcium from intracellular stores. These events can ultimately lead to the activation of various kinases and transcription factors, influencing cellular processes such as neurotransmitter release, gene expression, and cell survival.[5]
Caption: nAChR signaling cascade initiated by this compound.
Experimental Workflow for Electrophysiological Characterization
The general workflow for characterizing the effects of this compound on a specific nAChR subtype involves expressing the receptor in a suitable system, performing electrophysiological recordings to measure agonist-induced currents, and analyzing the data to determine potency and efficacy.
Caption: Workflow for characterizing this compound.
Experimental Protocols
Protocol 1: Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is suitable for studying the effects of this compound on nAChRs expressed in Xenopus oocytes.
1. Materials and Reagents
-
Xenopus laevis oocytes (Stage V-VI)
-
cRNA encoding the desired nAChR subunits
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
-
Collagenase Type IA
-
3 M KCl
-
Agarose
-
This compound stock solution (e.g., 100 mM in water or DMSO)
2. Oocyte Preparation and cRNA Injection
-
Harvest oocytes from a female Xenopus laevis.
-
Treat oocytes with collagenase (1-2 mg/mL in ND96) for 1-2 hours at room temperature to defolliculate.
-
Manually select healthy Stage V-VI oocytes.
-
Inject each oocyte with 5-50 ng of cRNA encoding the nAChR subunits of interest.[6]
-
Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C for 2-7 days to allow for receptor expression.
3. Electrophysiological Recording
-
Prepare glass microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Prepare serial dilutions of this compound in ND96 solution from the stock solution.
-
Apply different concentrations of this compound to the oocyte via the perfusion system.
-
Record the inward current elicited by the application of this compound.
4. Data Analysis
-
Measure the peak current amplitude for each concentration of this compound.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.
Protocol 2: Whole-Cell Patch-Clamp in HEK293 Cells
This protocol is ideal for detailed characterization of nAChR pharmacology and biophysics in a mammalian cell line.
1. Cell Culture and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
For transient transfection, plate cells on glass coverslips in a 35 mm dish.
-
When cells reach 50-80% confluency, transfect them with plasmids containing the cDNA for the nAChR subunits and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.[7][8]
-
Allow 24-48 hours for receptor expression before recording.[7]
2. Electrophysiological Recording
-
Prepare borosilicate glass patch pipettes with a resistance of 2-5 MΩ.
-
Fill the pipettes with an internal solution containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, pH 7.2 with KOH.
-
The external solution should contain (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.
-
Identify transfected cells by their fluorescence.
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply different concentrations of this compound using a fast perfusion system.
-
Record the resulting inward currents.
3. Data Analysis
-
Measure the peak amplitude of the currents evoked by this compound.
-
Construct dose-response curves by plotting the normalized peak current against the drug concentration.
-
Fit the curves with the Hill equation to obtain the EC₅₀ and Hill coefficient.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the properties and functions of specific nAChR subtypes in various experimental settings.
References
- 1. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Channel subunit cRNA preparation and Xenopus laevis oocyte injection [bio-protocol.org]
- 7. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]
- 8. Transfection and whole-cell patch-clamp recording [bio-protocol.org]
Application Notes and Protocols for 3-Bromocytisine in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocytisine is a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist with high affinity for the α4β2 and α7 subtypes.[1] It serves as a valuable tool in neuroscience research to investigate the roles of these receptors in various physiological and pathological processes. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro studies. These application notes provide detailed protocols for the preparation of this compound solutions and an overview of its primary signaling pathways.
Data Presentation: Solubility and Storage
Quantitative data regarding the solubility and recommended storage conditions for this compound are summarized in the table below. Adherence to these guidelines is crucial for maintaining the compound's stability and activity.
| Property | Data | Recommendations and Remarks |
| Molecular Weight | 269.14 g/mol | Use the exact molecular weight from the manufacturer's certificate of analysis for precise molarity calculations. |
| Solubility in Water | Up to 100 mM | Aqueous solutions are suitable for many applications but may have limited long-term stability. Prepare fresh or store for short periods at 2-8°C. |
| Solubility in DMSO | Up to 100 mM | DMSO is the recommended solvent for preparing high-concentration stock solutions. |
| Stock Solution Storage | -20°C or -80°C | Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light. |
| Working Solution Storage | 2-8°C for short-term (hours) | Prepare fresh working solutions from the stock solution for each experiment to ensure potency. Avoid prolonged storage of diluted aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Weighing this compound: Carefully weigh 2.69 mg of this compound powder into the tared tube.
-
Solubilization: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Securely cap the tube and vortex at medium speed for 1-2 minutes, or until the powder is completely dissolved. A brief warming to 37°C can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. Store these aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the 10 mM DMSO stock solution to final working concentrations for use in cell-based assays. It is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate assay buffer, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Serial Dilution (Example for 10 µM final concentration):
-
Perform an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a 10 µM intermediate solution.
-
Further dilute this intermediate solution as needed for lower concentrations.
-
-
Final Dilution in Assay Medium: Add the appropriate volume of the intermediate or stock solution to your cell culture wells to achieve the desired final concentration. For example, to achieve a 100 nM final concentration in a well containing 1 mL of medium, add 10 µL of the 10 µM intermediate solution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated samples.
-
Immediate Use: Use the prepared working solutions immediately to ensure the stability and activity of the compound.
Signaling Pathways and Experimental Workflow
This compound is a potent agonist of α4β2 and α7 nicotinic acetylcholine receptors.[1] Activation of these ionotropic receptors leads to an influx of cations, primarily Na+ and Ca2+, which in turn triggers a cascade of downstream signaling events.
This compound-Activated nAChR Signaling
The following diagram illustrates the primary signaling pathways activated by this compound through α7 and α4β2 nAChRs.
Caption: Signaling pathways activated by this compound via nAChRs.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for an in vitro experiment using this compound.
Caption: General experimental workflow for in vitro this compound studies.
References
Application Notes and Protocols: 3-Bromocytisine in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocytisine is a derivative of the alkaloid cytisine (B100878), acting as a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It exhibits a high affinity for α4β2 and α7 subtypes, functioning as a partial agonist at α4β2 and a full agonist at the α7 subtype.[1][2] This compound has demonstrated significant effects on the central nervous system, primarily through the stimulation of dopamine (B1211576) and noradrenaline release, which in turn modulates various behaviors.[1] These application notes provide an overview of this compound's use in rodent behavioral studies, including recommended dosage ranges and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by binding to and activating nAChRs. It shows a 200-fold selectivity for the α4β2 subtype over the α7 subtype.[1] The activation of these receptors, which are widely expressed on dopamine neurons in the midbrain that project to the dorsal striatum, nucleus accumbens, and prefrontal cortex, leads to an increase in dopamine release.[3] This dopaminergic modulation is central to its observed effects on locomotor activity and other behaviors.[3][4]
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various rodent behavioral studies.
Table 1: this compound Dosage in Mice
| Behavioral Test | Strain | Route of Administration | Dosage Range | Key Findings | Reference |
| Forced Swim Test | C57BL/6J | Intraperitoneal (i.p.) | 0.075 - 1.0 mg/kg | Very low doses decreased immobility | [5] |
| Tail Suspension Test | C57BL/6J | Intraperitoneal (i.p.) | 0.075 - 1.0 mg/kg | No significant antidepressant-like effect | [5] |
| Novelty-Suppressed Feeding Test | C57BL/6J | Intraperitoneal (i.p.) | 0.075 - 1.0 mg/kg | Ineffective in decreasing latency to feed | [5] |
Note: Doses of 1 mg/kg and above were not well tolerated and caused abnormal movements in mice.[5]
Table 2: this compound Dosage in Rats
| Behavioral Test | Strain | Route of Administration | Dosage Range | Key Findings | Reference |
| Locomotor Activity | Sprague Dawley | Subcutaneous (s.c.) | 0.1 - 0.2 mg/kg | Increased locomotor activity | [6] |
Experimental Protocols
1. Assessment of Antidepressant-Like Effects in Mice
This protocol is adapted from studies investigating the antidepressant-like properties of this compound.[5]
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Drug Preparation: this compound is dissolved in phosphate-buffered saline (PBS). Doses are expressed as the active base.
-
Administration: Administered intraperitoneally (i.p.) in a volume of 10 ml/kg.
-
Forced Swim Test:
-
Mice are individually placed in a glass cylinder (25 cm high, 10 cm in diameter) filled with 15 cm of water (23-25°C).
-
The test duration is 6 minutes.
-
Behavior is recorded, and the duration of immobility in the last 4 minutes is scored.
-
-
Tail Suspension Test:
-
Mice are suspended by their tail from a horizontal bar using adhesive tape (approximately 1 cm from the tip of the tail).
-
The test duration is 6 minutes.
-
The duration of immobility is recorded.
-
2. Assessment of Locomotor Activity in Rats
This protocol is based on a study evaluating the effect of this compound on motor behavior.[3][4][6]
-
Animals: Male Sprague Dawley rats (250-300 g).
-
Drug Preparation: this compound is dissolved in saline.
-
Administration: Administered subcutaneously (s.c.).
-
Procedure:
-
Rats are habituated to the testing environment (e.g., an open-field arena).
-
Following habituation, this compound is administered.
-
Locomotor activity is recorded using an automated activity monitoring system. Key parameters include distance traveled, rearing frequency, and time spent in different zones of the arena.
-
The study design may include co-administration with nAChR antagonists (e.g., mecamylamine) or dopamine receptor antagonists (e.g., haloperidol) to investigate the mechanism of action.[3][4]
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to behavioral effects.
Experimental Workflow for Locomotor Activity Study
Caption: Workflow for a typical rodent locomotor activity study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
Application Note: Utilizing 3-Bromocytisine in Competitive Binding Assays for Nicotinic Acetylcholine Receptor Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromocytisine, a derivative of the alkaloid cytisine (B100878), is a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These receptors are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems and are significant targets for drug development in areas such as nicotine (B1678760) addiction, neurodegenerative diseases, and pain management.[2] this compound exhibits high affinity and selectivity, particularly for the α4β2 and α7 nAChR subtypes, making it an excellent tool for receptor characterization.[1] It functions as a partial agonist at α4β2 receptors and a full agonist at the α7 subtype.[1][3]
Competitive binding assays are a fundamental technique in pharmacology used to determine the affinity of a test compound for a specific receptor.[4][5] This method involves a labeled radioligand with known affinity and the unlabeled test compound (the "competitor," e.g., this compound). The competitor's ability to displace the radioligand from the receptor is measured, allowing for the calculation of its half-maximal inhibitory concentration (IC50) and its binding affinity constant (Ki).[6][7] This application note provides a detailed protocol for using this compound in competitive binding assays to characterize its interaction with nAChR subtypes.
Principle of the Competitive Binding Assay
The assay operates on the principle of competition between a fixed concentration of a high-affinity radioligand and a range of concentrations of an unlabeled competitor (this compound) for a finite number of receptors. The amount of radioligand bound to the receptor is inversely proportional to the concentration of the competitor.[6] By measuring the radioactivity at each competitor concentration, a dose-response curve is generated, from which the IC50 value is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the competitor's binding affinity.[8]
Below is a diagram illustrating the logical relationship in a competitive binding assay.
Caption: Logical diagram of competitive binding principles.
Quantitative Data Summary
The binding affinity of this compound has been characterized across several key nAChR subtypes. The data below is compiled from published studies and demonstrates its high potency, particularly at α4-containing receptors, when compared to its parent compound, cytisine.
| Compound | Receptor Subtype | Radioligand Used | Binding Affinity (Ki) / IC50 | Reference |
| This compound | hα4β2 | [³H]Cytisine | 0.30 nM (IC50) | |
| This compound | hα4β4 | [³H]Cytisine | 0.28 nM (IC50) | |
| This compound | hα7 | [α-¹²⁵I]Bungarotoxin | 31.6 nM (IC50) | |
| Cytisine | hα4β2 | [³H]Cytisine | 0.96 nM (Ki) | [3] |
| Cytisine | hα4β4 | [³H]Cytisine | 0.69 nM (Ki) | [3] |
| Cytisine | hα7 | [α-¹²⁵I]Bungarotoxin | 1700 nM (Ki) | [3] |
Note: IC50 values represent the concentration of a ligand that displaces 50% of the specific binding of the radioligand. Ki (inhibition constant) is calculated from the IC50 and reflects the binding affinity of the competing ligand.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity of this compound for α4β2 nAChRs expressed in HEK293 cells using [³H]Cytisine as the radioligand.
4.1. Materials and Reagents
-
Receptor Source: Membrane preparations from HEK293 cells stably expressing the human α4β2 nAChR subtype.
-
Radioligand: [³H]Cytisine (Specific Activity: 20-40 Ci/mmol).
-
Competitor: this compound.
-
Reference Compound: (-)-Nicotine or Epibatidine.
-
Binding Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Wash Buffer: Cold PBS, pH 7.4.
-
Filtration: Brandel or PerkinElmer cell harvester with GF/B glass fiber filters, presoaked in 0.5% polyethylenimine (PEI).
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Detection: Microplate scintillation counter.
-
Consumables: 96-well plates, reagent reservoirs, serological pipettes.
4.2. Experimental Workflow Diagram
The following diagram outlines the key steps in the competitive binding assay protocol.
Caption: Workflow for a competitive nAChR binding assay.
4.3. Step-by-Step Procedure
-
Preparation: Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be 10⁻¹² M to 10⁻⁵ M. Prepare a working solution of [³H]Cytisine in binding buffer at a final concentration close to its Kd value (e.g., 0.5 - 1.0 nM).
-
Assay Setup: To each well of a 96-well plate, add reagents in the following order:
-
50 µL of Binding Buffer.
-
50 µL of the appropriate this compound dilution (for test wells), buffer (for total binding), or a high concentration of a reference compound like nicotine (10 µM, for non-specific binding).
-
50 µL of [³H]Cytisine working solution.
-
-
Initiation: Initiate the binding reaction by adding 50 µL of the receptor membrane preparation (containing 10-50 µg of protein) to each well. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 2-4 hours on a plate shaker to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly terminate the reaction by filtering the contents of the plate through a GF/B glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three to four times with 300 µL of ice-cold Wash Buffer to remove any remaining unbound radioactivity.
-
Detection: Punch the filters into scintillation vials or a compatible 96-well plate. Add 200 µL (for plates) or 4 mL (for vials) of scintillation cocktail and allow to equilibrate. Measure the radioactivity as counts per minute (CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate the percent specific binding at each concentration of this compound.
-
Plot percent specific binding against the log concentration of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
nAChR Signaling Pathway
Activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, causing an influx of cations and subsequent cellular responses.[2][9] This can trigger various downstream signaling cascades, including the PI3K/Akt pathway, which is associated with cell survival and neuroprotection.[10]
Caption: Simplified nAChR-mediated signaling pathway.
Conclusion
This compound is a valuable pharmacological tool for studying the structure and function of nicotinic acetylcholine receptors. Its high affinity and subtype selectivity allow for precise characterization of nAChR binding sites. The competitive binding assay protocol detailed here provides a robust and reliable method for determining the binding affinity (Ki) of this compound and other novel compounds, aiding in the discovery and development of new therapeutics targeting the nicotinic cholinergic system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. benchchem.com [benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromocytisine as a Pharmacological Tool for nAChR Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocytisine, a derivative of the alkaloid cytisine, is a potent and selective ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs). Its distinct pharmacological profile makes it a valuable tool for investigating the physiological and pathological roles of nAChR subtypes, particularly the α4β2 and α7 receptors, which are implicated in various neurological processes and diseases.[1] This document provides detailed application notes and experimental protocols for the use of this compound in nAChR research.
Pharmacological Profile of this compound
This compound exhibits a complex interaction with different nAChR subtypes, acting as a partial agonist at α4β2 and a full agonist at α7 nAChRs.[2] It displays a high binding affinity for the α4β2 subtype with significant selectivity over the α7 subtype.[1]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound for various human nAChR subtypes.
Table 1: Binding Affinity of this compound at Human nAChR Subtypes
| nAChR Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| α4β2 | [³H]Cytisine | Human recombinant (SH-SY5Y cells) | 0.2 ± 0.2 | [3] |
| α3β4 | [³H]Cytisine | Human recombinant | 3.6 | [3] |
| α7 | [¹²⁵I]α-Bungarotoxin | Human recombinant | 29 | [3] |
Table 2: Functional Activity of this compound at Human nAChR Subtypes
| nAChR Subtype | Assay Type | Parameter | Value | Efficacy | Reference |
| α4β2 (High Sensitivity) | Two-Electrode Voltage Clamp (Xenopus Oocytes) | EC50 | 0.008 µM | Partial Agonist (50 ± 12%) | [3][4] |
| α4β2 (Low Sensitivity) | Two-Electrode Voltage Clamp (Xenopus Oocytes) | EC50 | 0.05 µM | Partial Agonist | [4] |
| α4β4 | Two-Electrode Voltage Clamp (Xenopus Oocytes) | IC50 | 0.28 nM | Partial Agonist | [4] |
| α7 | Two-Electrode Voltage Clamp (Xenopus Oocytes) | EC50 | 31.6 nM | Full Agonist | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Radioligand Binding Assay for α4β2 nAChRs
This protocol describes a competitive binding assay to determine the affinity of test compounds for the α4β2 nAChR subtype using [³H]Cytisine.
Materials:
-
Membrane Preparation: Human recombinant nicotinic acetylcholine α4β2 receptors expressed in SH-SY5Y cells.[5]
-
Radioligand: [³H]Cytisine (Specific Activity: ~30-60 Ci/mmol).[5]
-
Non-specific Binding Control: Nicotine (10 µM).[5]
-
Assay Buffer: Modified Tris-HCl buffer (pH 7.4).[5]
-
Test Compound: this compound or other compounds of interest.
-
96-well plates, filter plates, scintillation counter, and appropriate reagents.
Procedure:
-
Prepare membrane aliquots from SH-SY5Y cells expressing α4β2 nAChRs. A protein concentration of approximately 7 µg per well is recommended.[5]
-
In a 96-well plate, set up the following in triplicate:
-
Incubate the plate for 120 minutes at 4°C.[5]
-
Terminate the binding by rapid filtration through a glass fiber filter plate, followed by washing with cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the Ki value for this compound using non-linear regression analysis of the competition binding data.
Radioligand Binding Assay Workflow.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is for characterizing the functional effects of this compound on nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits (e.g., human α4, β2, α7).
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4.
-
Electrodes: Glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).[6]
-
TEVC amplifier, data acquisition system, and perfusion system.
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with the cRNA encoding the nAChR subunits of interest.
-
Incubate the injected oocytes for 2-7 days at 16-18°C.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply acetylcholine (ACh) or another agonist to elicit a baseline current response.
-
After washout and recovery, apply varying concentrations of this compound to determine its effect (agonist, antagonist, or modulator).
-
Record the resulting currents.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of this compound.
-
Construct dose-response curves and fit with the Hill equation to determine EC50 or IC50 values and the Hill coefficient.
-
Calculate the maximal efficacy (Imax) of this compound relative to a full agonist like ACh.
-
Two-Electrode Voltage Clamp Workflow.
In Vivo Locomotor Activity in Rats
This protocol assesses the effect of this compound on spontaneous locomotor activity in rats, a behavioral measure often used to screen for psychostimulant properties.
Materials:
-
Adult male Sprague-Dawley rats.
-
Open field arena (e.g., 1m x 1m) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).[3]
-
This compound dissolved in saline.
-
Saline solution (vehicle control).
Procedure:
-
Habituation:
-
Handle the rats for several days prior to testing to acclimate them to the experimenter.
-
On the test day, bring the rats to the testing room at least 60 minutes before the experiment begins to allow for habituation to the environment.[3]
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1-1.0 mg/kg, intraperitoneally) or saline to the rats.
-
-
Behavioral Testing:
-
5 minutes after injection, place the rat in the center of the open field arena.[7]
-
Record locomotor activity for a defined period (e.g., 30-60 minutes). Key parameters to measure include:
-
Total distance traveled.
-
Time spent mobile versus immobile.
-
Rearing frequency.
-
Time spent in the center versus the periphery of the arena.
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the saline control group.
-
Signaling Pathways
This compound's effects are mediated through the activation of nAChR-initiated signaling cascades. The primary subtypes it targets, α7 and α4β2, are linked to distinct downstream pathways.
α7 nAChR Signaling
Activation of the homopentameric α7 nAChR, which has a high permeability to Ca²⁺, leads to the activation of several intracellular signaling cascades.[1] These pathways are crucial for processes such as neurotransmitter release, neuroprotection, and synaptic plasticity.
Simplified α7 nAChR Signaling Pathway.
α4β2 nAChR Signaling
The heteromeric α4β2 nAChR exists in two stoichiometries with different sensitivities to agonists and varying Ca²⁺ permeability.[8] Its activation is critically involved in modulating the release of various neurotransmitters, including dopamine, which underlies many of the behavioral effects of nicotinic agonists.
Simplified α4β2 nAChR Signaling Pathway.
Conclusion
This compound is a potent and versatile pharmacological tool for the study of nAChRs. Its distinct profile as a partial agonist at α4β2 and a full agonist at α7 receptors allows for the dissection of the specific roles of these subtypes in neuronal function and disease. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open field test in rats [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Nicotine Exposure on Locomotor Activity and pCREB levels in the Ventral Striatum of Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Locomotor Activity Studies with 3-Bromocytisine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting locomotor activity studies using 3-Bromocytisine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The protocols outlined below are intended for preclinical research in rodent models.
Introduction
This compound is a derivative of the alkaloid cytisine (B100878) and acts as a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes.[1][2] In animal studies, this compound has been shown to increase locomotor activity, an effect mediated through the modulation of the dopaminergic system in the striatum.[3][4][5] This makes it a valuable tool for investigating the role of nAChRs in motor control and its potential as a therapeutic agent for conditions like Parkinson's disease.[4][5]
The Open Field Test is a widely used behavioral assay to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.[6][7][8] This protocol will focus on its application for evaluating the effects of this compound on spontaneous locomotor activity.
Mechanism of Action: Signaling Pathway
This compound exerts its effects on locomotor activity primarily by acting on presynaptic nAChRs located on dopaminergic nerve terminals in the striatum (both dorsal and ventral).[3][5] Activation of these receptors enhances the release of dopamine (B1211576), which in turn stimulates postsynaptic dopamine receptors (like D2 receptors) in the nucleus accumbens, a key brain region for behavioral activation and motivated behavior.[3][9] This increased dopaminergic signaling ultimately leads to an increase in locomotor activity.[3]
Caption: Signaling pathway of this compound-induced locomotor activity.
Experimental Design and Protocols
Objective
To assess the dose-dependent effects of acute systemic administration of this compound on locomotor activity in rodents using the Open Field Test.
Animals
-
Species: Male Sprague Dawley rats (250–300 g) or adult male C57Bl/6j mice are commonly used.[5][6]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the testing room for at least 30-60 minutes before the start of the experiment.[10]
Materials and Reagents
-
This compound (Purity ≥98%)[2]
-
Vehicle (e.g., sterile saline)
-
Nicotine (for comparison, optional)
-
Mecamylamine (B1216088) (nAChR antagonist, for mechanism validation)[3]
-
Haloperidol (B65202) (D2 dopamine receptor antagonist, for mechanism validation)[3]
-
Open Field Arena (e.g., 50 x 50 x 50 cm for mice, larger for rats)[6]
-
Video tracking software (e.g., AnyMaze, EthoVision)[11]
-
70% Ethanol (B145695) for cleaning
Experimental Groups
A minimum of four groups are recommended for a dose-response study:
-
Vehicle Control: Receives the vehicle injection.
-
This compound (Low Dose): e.g., 0.05 mg/kg, s.c.[5]
-
This compound (Medium Dose): e.g., 0.1 mg/kg, s.c.[5]
-
This compound (High Dose): e.g., 0.2 mg/kg, s.c.[5]
For mechanistic studies, additional groups can be included:
-
Antagonist Control: Receives the antagonist (e.g., mecamylamine or haloperidol) alone.
-
Antagonist + this compound: Receives the antagonist prior to this compound administration.[3]
Drug Preparation and Administration
-
This compound can be dissolved in sterile saline.[5]
-
All drugs should be administered subcutaneously (s.c.) in a volume of 1 ml/kg.[5]
-
For antagonist studies, mecamylamine (e.g., 3 mg/kg, s.c.) or haloperidol (e.g., 0.025 mg/kg, s.c.) can be administered prior to this compound.[5]
Open Field Test Protocol
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes.[10]
-
Arena Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely before placing each animal.[6]
-
Drug Administration: Administer the assigned treatment (vehicle or this compound) via subcutaneous injection.
-
Placement in Arena: Immediately after injection, gently place the animal in the center of the open field arena.[7]
-
Recording: Start the video recording and tracking software. The test duration is typically 15-20 minutes.[5][12]
-
Data Collection: The software will automatically record various parameters. Key parameters for locomotor activity include:
-
Total distance traveled (cm)
-
Time spent moving (s)
-
Average speed (cm/s)
-
Number of rearings (vertical activity)
-
-
Post-test: At the end of the session, carefully remove the animal from the arena and return it to its home cage. Clean the arena again with 70% ethanol.
Caption: Experimental workflow for the Open Field Test.
Data Presentation and Analysis
The locomotor activity data is often analyzed in time bins (e.g., 5-minute intervals) to observe the temporal effects of the drug. A common observation is an initial exploratory phase followed by a habituation phase.[5]
Table 1: Effect of this compound on Locomotor Activity (Total Distance Traveled)
| Treatment Group | Dose (mg/kg, s.c.) | N | Total Distance (cm) during Exploratory Phase (0-5 min) (Mean ± SEM) | Total Distance (cm) during Habituation Phase (5-15 min) (Mean ± SEM) |
| Vehicle | - | 10 | Data | Data |
| This compound | 0.05 | 10 | Data | Data |
| This compound | 0.1 | 10 | Data | Data |
| This compound | 0.2 | 10 | Data | Data |
Note: This table is a template. The actual data should be filled in from the experimental results.
Table 2: Effect of Antagonists on this compound-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg, s.c.) | N | Total Distance (cm) during Habituation Phase (5-15 min) (Mean ± SEM) |
| Vehicle | - | 10 | Data |
| This compound | 0.2 | 10 | Data |
| Haloperidol | 0.025 | 10 | Data |
| Haloperidol + this compound | 0.025 + 0.2 | 10 | Data |
Note: This table is a template for a mechanistic study. The actual data should be filled in from the experimental results.
Statistical Analysis
The data should be analyzed using appropriate statistical methods, such as a one-way or two-way ANOVA, followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to compare between groups. A p-value of < 0.05 is typically considered statistically significant.
Expected Outcomes
-
Acute administration of this compound is expected to increase locomotor activity, particularly during the habituation phase (5-15 minutes) of the open field test.[5]
-
A dose-dependent effect may be observed, with higher doses producing a greater increase in locomotor activity up to a certain point.[5]
-
The hyperlocomotor effect of this compound is expected to be blocked by pretreatment with the nAChR antagonist mecamylamine and the D2 dopamine receptor antagonist haloperidol, confirming the involvement of these receptor systems.[3][4]
Troubleshooting and Considerations
-
Confounding Factors: Ensure consistent lighting, temperature, and noise levels in the testing room, as these can affect locomotor activity.[6]
-
Handling Stress: Handle animals minimally and consistently to reduce stress-induced alterations in behavior.
-
Olfactory Cues: Thoroughly clean the arena between animals to eliminate olfactory cues that could influence the behavior of subsequent animals.[6]
-
Time of Day: Conduct experiments at the same time of day to control for circadian variations in activity.[6]
-
High Doses: Be aware that high doses of this compound (e.g., 1 mg/kg) can induce adverse effects such as convulsions.[5]
By following these detailed application notes and protocols, researchers can effectively design and execute robust locomotor activity studies to investigate the pharmacological effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 7. anilocus.com [anilocus.com]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Locomotor activity - Wikipedia [en.wikipedia.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. youtube.com [youtube.com]
- 12. Open field test for mice [protocols.io]
Application Notes and Protocols for 3-Bromocytisine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration methods for 3-Bromocytisine in various animal models, with a focus on inducing and studying its effects on the central nervous system. The following sections detail the quantitative data, experimental protocols, and relevant signaling pathways.
Summary of this compound Administration in Animal Models
This compound is a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, primarily acting on the α4β2 and α7 subtypes.[1] It serves as a full agonist at the α7 subtype and a partial agonist at the α4β2 subtype.[2] In animal studies, its administration has been shown to stimulate the release of dopamine (B1211576) and noradrenaline, leading to increased locomotor activity.[1]
Quantitative Data for this compound Administration
The following tables summarize the dosages and administration routes for this compound in rat and zebrafish models.
Table 1: this compound Administration in Rat Models
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats (250-300 g) | [3] |
| Route of Administration | Subcutaneous (s.c.) injection | [3] |
| Dosage Range | 0.05, 0.1, and 0.2 mg/kg | [3] |
| High Dosage Warning | A dose of 1 mg/kg induced tonic-clonic convulsions. | [3] |
| Vehicle | Saline | [3] |
| Injection Volume | 1 ml/kg | [3] |
Table 2: this compound Administration in Zebrafish Models
| Parameter | Details | Reference |
| Animal Model | Adult Zebrafish | |
| Route of Administration | Immersion in tank water | |
| Dosage Range | 1, 10, 25, and 50 mg/L | |
| Observed Effect | Potential anxiolytic effects |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rats Following this compound Administration
This protocol is adapted from the methodology described by Abin-Carriquiry et al. (2010).[3][4]
1. Animal Preparation and Acclimatization:
-
Use male Sprague-Dawley rats weighing between 250-300 g.[3]
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize the rats to the experimental room for at least one day prior to behavioral testing.[3]
2. Drug Preparation:
-
Prepare a stock solution of this compound by dissolving it in sterile saline.
-
Prepare individual doses of 0.05, 0.1, and 0.2 mg/kg.[3]
-
The final injection volume should be 1 ml/kg.[3]
3. Administration Procedure:
-
Administer the prepared dose of this compound or saline (for control groups) via subcutaneous (s.c.) injection.[3]
-
The injection should be given 5 minutes before the start of the behavioral assessment.[3]
4. Behavioral Assessment (Open Field Test):
-
Place the rat in the center of an open field apparatus.
-
Record the locomotor activity for a total of 15 minutes.
-
Divide the analysis into two distinct periods:
-
Measure locomotor activity by quantifying the number of beam crosses and rearing instances.
5. Co-administration with Antagonists (for mechanism-of-action studies):
-
To investigate the role of nAChRs, administer the antagonist mecamylamine (B1216088) (3 mg/kg, s.c.) 10 minutes before the this compound injection.[3]
-
To investigate the involvement of the dopaminergic system, administer the D2 receptor antagonist haloperidol (B65202) (0.025 mg/kg) 10 minutes prior to this compound administration.[3][4]
-
For targeted investigation of striatal nAChRs, administer the long-acting antagonist chlorisondamine (B1215871) intracerebrally (10 µg into the dorsal striatum and 5 µg into the nucleus accumbens) 3 days prior to the behavioral testing with this compound.[3][4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Locomotor Activity
The diagram below illustrates the proposed signaling pathway through which this compound modulates locomotor activity.
Caption: Signaling pathway of this compound in the striatum.
Experimental Workflow for Locomotor Activity Assessment
The following diagram outlines the experimental workflow for assessing the effect of this compound on locomotor activity in rats.
Caption: Workflow for locomotor activity assessment in rats.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of 3-Bromocytisine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular effects of 3-Bromocytisine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The protocols outlined below are designed to assess its impact on cell viability, apoptosis, and the activation of key signaling pathways in relevant cell lines.
Introduction
This compound is a derivative of the alkaloid cytisine (B100878) and acts as a high-affinity agonist at neuronal nAChRs, primarily targeting the α4β2 and α7 subtypes.[1] It functions as a full agonist at the α7 nAChR and a partial agonist at the α4β2 nAChR.[2] Activation of these receptors is known to modulate intracellular calcium levels and influence critical signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are pivotal in regulating cell survival, proliferation, and apoptosis.[3] These protocols provide a framework for characterizing the pharmacological and biological effects of this compound in vitro.
Data Presentation
The following tables summarize the key pharmacological parameters of this compound and provide a template for presenting experimental data.
Table 1: Pharmacological Profile of this compound at Human nAChR Subtypes
| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Functional Potency (EC₅₀, µM) | Efficacy |
| α4β2 (high sensitivity) | 0.30 | 0.008 | Partial Agonist[2] |
| α4β2 (low sensitivity) | - | 0.05 | Partial Agonist[2] |
| α7 | 31.6 | - | Full Agonist[2] |
Table 2: Example Data Summary for Cell Viability Assay (MTT)
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Table 3: Example Data Summary for Apoptosis Assay (Annexin V/PI Staining)
| This compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | ||
| 1 | ||
| 10 | ||
| 100 |
Experimental Protocols
Cell Culture and Maintenance
Recommended Cell Lines:
-
SH-SY5Y: A human neuroblastoma cell line endogenously expressing α7 and other nAChR subunits.
-
PC-12: A rat pheochromocytoma cell line that expresses nAChRs and is a model for neuronal differentiation and dopamine (B1211576) release.[4][5]
-
HEK293 cells stably expressing specific nAChR subunits (e.g., α4β2 or α7): Ideal for studying the effects mediated by a single receptor subtype.
Standard Culture Conditions:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization methods.
Preparation of this compound Stock Solution
-
Solvent: Soluble in water and DMSO. For cell culture experiments, prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.
-
Storage: Store the stock solution at -20°C.
-
Working Dilutions: Prepare fresh dilutions in culture medium for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (medium with 0.1% DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with desired concentrations of this compound (e.g., 1, 10, 100 µM) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant to include any detached apoptotic cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Signaling Pathways
This protocol is for detecting the phosphorylation of Akt and ERK as markers of PI3K/Akt and MAPK/ERK pathway activation.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours before treatment, if necessary, to reduce basal signaling.
-
Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Intracellular Calcium Imaging
This assay measures changes in intracellular calcium concentration upon nAChR activation.
Materials:
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to form a confluent monolayer.
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Measure baseline fluorescence using a plate reader or microscope.
-
Add this compound at various concentrations and immediately begin recording the fluorescence intensity over time (e.g., for 1-5 minutes).
-
Analyze the change in fluorescence intensity relative to the baseline to determine the calcium response.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: nAChR signaling pathways activated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling 3-Bromocytisine Derivatives for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocytisine is a potent derivative of the alkaloid cytisine (B100878), known for its high affinity and selectivity for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 and α7 subtypes.[1] This makes it a valuable pharmacological tool and a promising scaffold for developing imaging agents to study nAChR distribution, density, and occupancy in the brain. In vivo imaging techniques like Positron Emission Tomography (PET) and in vitro methods such as fluorescence microscopy require that this compound be labeled with a radionuclide or a fluorophore.
Direct labeling of the bromine atom is uncommon. Instead, the more prevalent strategy involves the synthesis of this compound analogs or derivatives that incorporate a functional group suitable for radiolabeling with PET isotopes like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), or for conjugation with a fluorescent dye. These application notes provide detailed protocols for these advanced labeling techniques.
Application Note 1: Radiolabeling of this compound Derivatives with Fluorine-18 for PET Imaging
Fluorine-18 is a preferred radionuclide for PET due to its near-ideal half-life (109.8 min), low positron energy, and high-yield production. The most common method for introducing ¹⁸F into an aromatic system, such as the pyridone ring of a cytisine derivative, is through nucleophilic aromatic substitution (SNAr). This process requires a precursor molecule engineered with a good leaving group (e.g., a nitro group) ortho or para to an activating group or heteroatom.[2]
Principle
The protocol involves a two-stage process:
-
Precursor Synthesis : A derivative of this compound is synthesized containing a leaving group, typically a nitro (-NO₂) group, at the desired position for fluorination. The secondary amine in the cytisine core is usually protected (e.g., with a Boc group) to prevent side reactions.[3]
-
Radiofluorination : The precursor is reacted with cyclotron-produced, no-carrier-added [¹⁸F]fluoride. The fluoride (B91410) ion displaces the leaving group. Subsequent deprotection yields the final ¹⁸F-labeled tracer.[3]
Experimental Protocol: Synthesis of an [¹⁸F]Fluoro-3-Bromocytisine Analog
This protocol is a generalized procedure based on the successful labeling of cytisine analogs.[2][3]
1. Materials and Reagents:
-
N-Boc-protected nitro-substituted this compound precursor
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Anhydrous Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA)
-
HPLC-grade solvents (Acetonitrile, water, buffers)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection, USP
-
Ethanol, USP
2. [¹⁸F]Fluoride Activation:
-
Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in MeCN/H₂O (e.g., 80:20 v/v).
-
Dry the mixture by azeotropic distillation under a stream of nitrogen or argon at 100-120°C, adding 2-3 portions of anhydrous MeCN until the mixture is completely dry. This forms the reactive K[¹⁸F]F-K₂₂₂ complex.[4]
3. Radiofluorination Reaction:
-
Dissolve the N-Boc-protected nitro-precursor (2-5 mg) in 0.5-1.0 mL of anhydrous DMF or DMSO.
-
Add the precursor solution to the dried K[¹⁸F]F-K₂₂₂ complex.
-
Seal the reaction vessel and heat at 120-160°C for 10-20 minutes.[5]
-
Cool the reaction vessel to room temperature.
4. Deprotection and Purification:
-
Add 0.5 mL of a deprotection agent (e.g., 1 M HCl or 50% TFA in water) to the crude reaction mixture.
-
Heat the mixture at 80-100°C for 5-10 minutes to remove the Boc protecting group.
-
Neutralize the reaction mixture with a suitable base (e.g., NaOH).
-
Purify the crude product using semi-preparative reverse-phase HPLC.
-
Column : C18, 10 µm (e.g., 250 x 10 mm).
-
Mobile Phase : Isocratic or gradient elution with Acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium (B1175870) formate). The exact conditions must be optimized for the specific analog.[6]
-
Detection : Monitor the eluate with a UV detector (e.g., at 254 nm) and a radioactivity detector in series.
-
-
Collect the radioactive fraction corresponding to the desired product.
5. Formulation and Quality Control:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by trapping the product on a C18 SPE cartridge, washing with water, and eluting with a small volume of ethanol.
-
Formulate the final product in a physiologically compatible solution (e.g., sterile saline with ≤10% ethanol).
-
Perform quality control (QC) tests as per pharmacopeia guidelines.[1][7][8][9]
-
Radiochemical Purity (RCP) : Determined by analytical radio-HPLC, should be >95%.
-
Chemical Purity : Determined by analytical HPLC with UV detection.
-
Radionuclidic Identity : Confirmed by measuring the half-life of the final product.
-
pH : Should be within 4.5 - 7.5.
-
Residual Solvents : Measured by GC to ensure levels are below safety limits.
-
Sterility and Endotoxin Testing : Performed to ensure the product is safe for injection.
-
Quantitative Data for ¹⁸F-Labeled Cytisine Analogs
| Radiotracer | Precursor Type | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (Aₘ) | Synthesis Time | Reference |
| (-)-9-(2-[¹⁸F]fluoropyridinyl)cytisine | N-Boc-protected nitro-derivative | 20-45% (non-decay corrected) | 74-111 GBq/µmol | 70-75 min | [3] |
| [¹⁸F]Nifrolene | Tosylate derivative | 10-20% | >74 GBq/µmol (>2000 Ci/mmol) | ~90 min | |
| [¹⁸F]Nifzetidine | Tosylate derivative | 15-25% | >74 GBq/µmol (>2000 Ci/mmol) | ~90 min | |
| [¹⁸F]asyn-44 | Bromo-derivative | 6 ± 2% | 263 ± 121 GBq/µmol | ~120 min |
Note: Data is compiled from studies on various cytisine and nAChR ligand analogs and serves as a representative guide.
Diagrams
Caption: Workflow for ¹⁸F-labeling of a this compound derivative.
Application Note 2: Radiolabeling of this compound Derivatives with Carbon-11
Carbon-11 (t₁/₂ = 20.4 min) allows for multiple PET scans in a single day and is ideal for studying fast biological processes. The most common ¹¹C-labeling method is methylation, using highly reactive agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This requires a precursor with a nucleophilic center, such as a hydroxyl (-OH), primary/secondary amine (-NH₂/-NHR), or thiol (-SH) group.
Principle
A derivative of this compound is synthesized to possess a free amine or hydroxyl group. This precursor is then reacted with a [¹¹C]methylating agent in the presence of a base. The short half-life of ¹¹C necessitates a rapid and highly efficient synthesis and purification process.[10][11]
Experimental Protocol: [¹¹C]Methylation of a this compound Derivative
1. Materials and Reagents:
-
Desmethyl- or hydroxy-precursor of this compound analog
-
Anhydrous solvents (e.g., DMF, THF, Acetone)[12]
-
Base (e.g., NaOH, K₂CO₃, or tetrabutylammonium (B224687) fluoride - TBAF)[13]
-
[¹¹C]CO₂ (from cyclotron)
-
Lithium aluminum hydride (LiAlH₄) or other reagents for conversion to methylating agent
-
Hydroiodic acid (HI) or silver triflate column
-
HPLC and SPE materials as described in Application Note 1.
2. Synthesis of [¹¹C]Methylating Agent:
-
[¹¹C]CH₃I : Trap cyclotron-produced [¹¹C]CO₂. Reduce it to [¹¹C]methanol using LiAlH₄, followed by reaction with HI to produce [¹¹C]CH₃I.
-
[¹¹C]CH₃OTf : Pass the gaseous [¹¹C]CH₃I over a heated column containing silver triflate. [¹¹C]CH₃OTf is more reactive and often used for less nucleophilic precursors.[10]
-
Trap the gaseous methylating agent in the reaction solvent at low temperature.
3. ¹¹C-Methylation Reaction:
-
Dissolve the precursor (0.5-1.0 mg) and a suitable base in 0.3-0.5 mL of anhydrous solvent in the reaction vessel.
-
Bubble the trapped [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel.
-
Seal the vessel and heat rapidly. Reaction conditions vary widely based on precursor reactivity:
-
Highly reactive precursors : Room temperature to 80°C for 1-5 minutes.
-
Less reactive precursors : 100-140°C for 5 minutes.[12]
-
-
Quench and cool the reaction immediately.
4. Purification and Formulation:
-
Due to the short half-life, purification must be rapid. Both HPLC and SPE methods are used.[14]
-
HPLC : Inject the crude mixture onto a semi-preparative C18 column. Use a fast gradient (e.g., 20% to 80% MeCN in water over 5-7 minutes) to elute the product quickly.
-
SPE : For some tracers, a cartridge-based purification is possible, which is much faster. The crude reaction is passed through a series of SPE cartridges that retain the precursor and impurities while allowing the product to pass through, or vice-versa.[14]
-
Formulate the final product as described previously. The entire process from end-of-bombardment to final product should ideally be under 40 minutes.
Quantitative Data for ¹¹C-Labeled Tracers
| Parameter | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) | [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) |
| Precursor Requirement | Highly nucleophilic site (e.g., phenol, thiol, primary amine) | Less nucleophilic sites (e.g., secondary amines, amides) |
| Typical RCY | 20-60% (from trapped [¹¹C]CH₃I) | 30-80% (from trapped [¹¹C]CH₃OTf) |
| Typical Molar Activity (Aₘ) | 150-400 GBq/µmol | 200-600 GBq/µmol |
| Reaction Time | 3-10 minutes | 1-5 minutes |
Data represents typical ranges for ¹¹C-methylation reactions.[15]
Diagrams
Caption: Rapid workflow for ¹¹C-methylation of a this compound derivative.
Application Note 3: Fluorescent Labeling for In Vitro Imaging
Fluorescent labeling allows for the visualization of this compound derivatives in cellular and tissue-based assays using techniques like fluorescence microscopy or flow cytometry. This requires covalently attaching a fluorescent dye to the molecule of interest.
Principle
The strategy involves synthesizing a this compound derivative with a reactive functional group (commonly a primary amine, -NH₂) that can be conjugated with an amine-reactive fluorescent dye (e.g., a succinimidyl ester or isothiocyanate). The choice of dye depends on the desired spectral properties (excitation/emission wavelengths) and the imaging instrumentation available.
Experimental Protocol: Fluorescent Dye Conjugation
This protocol describes the conjugation of an amine-reactive succinimidyl (NHS) ester dye to an amine-functionalized this compound derivative.[16][17]
1. Materials and Reagents:
-
Amine-functionalized this compound derivative (e.g., with an aminoalkyl linker)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy3 NHS Ester)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M Sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris).[18]
-
Quenching Reagent: 1.0 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5.
-
Purification column (e.g., Sephadex G-25, or preparative TLC/HPLC).
2. Preparation of Reagents:
-
Dissolve the amine-functionalized this compound derivative in the Conjugation Buffer to a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
3. Conjugation Reaction:
-
While gently stirring the solution of the this compound derivative, add a 5-10 fold molar excess of the reactive dye solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
4. Quenching and Purification:
-
(Optional) Quench the reaction by adding the Quenching Reagent to consume any unreacted dye. Incubate for another 30 minutes.
-
Separate the labeled conjugate from the unreacted dye and other impurities.
-
Size-Exclusion Chromatography (e.g., Sephadex G-25) : Suitable for larger derivatives; the labeled product will elute first.
-
Reverse-Phase HPLC or TLC : The method of choice for small molecules, allowing for separation based on polarity.
-
5. Characterization:
-
Confirm the identity and purity of the fluorescently labeled product using analytical HPLC and mass spectrometry.
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the molecule, if it has a chromophore) and at the absorbance maximum of the dye.
Diagrams
Caption: Selecting a fluorescent dye for labeling studies.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a [2-pyridinyl-18F]-labelled fluoro derivative of (-)-cytisine as a candidate radioligand for brain nicotinic alpha4beta2 receptor imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psec.uchicago.edu [psec.uchicago.edu]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET - QC of PET Radiopharmaceuticals | PDF [slideshare.net]
- 8. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Application Notes and Protocols for the Use of 3-Bromocytisine in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression of a wide range of membrane proteins, including ligand-gated ion channels such as nicotinic acetylcholine (B1216132) receptors (nAChRs). This system's large cell size and efficient protein translation machinery make it particularly well-suited for detailed electrophysiological and pharmacological characterization of ion channel function. 3-Bromocytisine, a potent derivative of the natural alkaloid cytisine, is a valuable pharmacological tool for probing the function of nAChRs. It exhibits high affinity and varying efficacy at different nAChR subtypes, making it a key compound in neuroscience research and drug discovery programs targeting these receptors.
These application notes provide a comprehensive guide to utilizing this compound in conjunction with the Xenopus oocyte expression system for the study of nAChR pharmacology and function. Detailed protocols for receptor expression and electrophysiological recording are provided, along with key pharmacological data and visualizations of relevant pathways and workflows.
Pharmacological Profile of this compound at nAChR Subtypes
This compound is a potent agonist at several nAChR subtypes, with a notable selectivity profile. Its activity has been characterized on various receptor combinations expressed in Xenopus oocytes, revealing its utility in distinguishing between different nAChR populations.
| Receptor Subtype | Agonist/Antagonist Activity | EC50 (µM) | IC50 (nM) | Reference |
| α4β2 (High Sensitivity) | Partial Agonist | 0.008 | - | [1] |
| α4β2 (Low Sensitivity) | Partial Agonist | 0.05 | - | [1] |
| α4β4 | Agonist | - | 0.28 | [1] |
| α7 | Full Agonist | - | 31.6 | [1] |
Note: The terms "High Sensitivity" and "Low Sensitivity" for α4β2 receptors likely refer to different stoichiometric arrangements of the subunits, which can be influenced by the ratio of injected cRNA.
Experimental Protocols
Preparation of nAChR cRNA for Microinjection
This protocol outlines the steps for generating capped complimentary RNA (cRNA) of nAChR subunits for expression in Xenopus oocytes.
Materials:
-
Plasmids containing human or rodent nAChR subunit cDNA (e.g., α4, β2, α7)
-
Restriction enzyme for plasmid linearization
-
mMessage mMachine™ in vitro transcription kit (e.g., T7, SP6)
-
Nuclease-free water
-
TE buffer
-
Lithium chloride (LiCl) for purification
-
Spectrophotometer or NanoDrop for RNA quantification
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Plasmid Linearization:
-
Digest 5-10 µg of the plasmid DNA containing the nAChR subunit of interest with a suitable restriction enzyme that cuts downstream of the coding sequence.
-
Verify complete linearization by running a small aliquot on an agarose gel.
-
Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Resuspend the DNA in nuclease-free water.
-
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction using a kit such as the mMessage mMachine™. A typical 20 µL reaction includes:
-
Linearized DNA template (~1 µg)
-
2X NTP/CAP solution
-
10X Reaction Buffer
-
Enzyme Mix
-
Nuclease-free water
-
-
Incubate the reaction at 37°C for 2 hours.
-
-
cRNA Purification:
-
Add 1 µL of TURBO DNase to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the cRNA using LiCl precipitation. Add 30 µL of nuclease-free water and 30 µL of LiCl Precipitation Solution to the reaction, mix well, and centrifuge at 4°C for 15 minutes at maximum speed.
-
Carefully discard the supernatant and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend the cRNA in 20-50 µL of nuclease-free water or TE buffer.
-
-
Quantification and Quality Control:
-
Determine the cRNA concentration using a spectrophotometer.
-
Assess the integrity of the cRNA by running an aliquot on a denaturing agarose gel. A sharp band of the expected size should be visible.
-
Store the cRNA at -80°C in small aliquots.
-
Preparation of Xenopus laevis Oocytes
This protocol describes the harvesting and preparation of oocytes for microinjection.
Materials:
-
Mature female Xenopus laevis frog
-
MS-222 (tricaine methanesulfonate) for anesthesia
-
Collagenase Type IA
-
Calcium-free Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 15 mM HEPES, pH 7.6)
-
Barth's solution with calcium (as above, plus 0.33 mM Ca(NO₃)₂ and 0.41 mM CaCl₂)
-
Penicillin-Streptomycin solution
Procedure:
-
Oocyte Harvesting:
-
Anesthetize a mature female Xenopus laevis frog by immersion in a 0.15% solution of MS-222 for 15-20 minutes.
-
Surgically remove a portion of the ovary through a small abdominal incision.
-
Place the ovarian lobes in a sterile Petri dish containing calcium-free Barth's solution.
-
Suture the incision and allow the frog to recover in a separate tank of fresh water.
-
-
Defolliculation:
-
Manually separate the ovarian lobes into smaller clusters of oocytes.
-
Incubate the oocyte clusters in a solution of collagenase (1-2 mg/mL in calcium-free Barth's solution) for 1-2 hours at room temperature with gentle agitation to remove the follicular cell layer.
-
Monitor the defolliculation process under a dissecting microscope.
-
Once the oocytes are separated, wash them thoroughly with calcium-free Barth's solution to remove the collagenase and cellular debris.
-
-
Oocyte Selection and Incubation:
-
Manually select healthy stage V-VI oocytes (large, with a distinct animal and vegetal pole).
-
Incubate the selected oocytes in Barth's solution with calcium, supplemented with penicillin-streptomycin, at 16-18°C.
-
Microinjection of cRNA into Oocytes
This protocol details the procedure for injecting the prepared cRNA into the oocytes.
Materials:
-
Prepared nAChR subunit cRNAs
-
Microinjection setup (micromanipulator, injector, stereomicroscope)
-
Glass capillaries for pulling injection needles
-
Mineral oil
Procedure:
-
Needle Preparation:
-
Pull glass capillaries to create fine-tipped injection needles using a micropipette puller.
-
Backfill the needle with mineral oil and then load with the cRNA solution.
-
-
Injection:
-
Place the oocytes in an injection chamber.
-
Inject approximately 50 nL of cRNA solution into the cytoplasm of each oocyte. For co-expression of multiple subunits (e.g., α4 and β2), mix the cRNAs at a desired ratio (e.g., 1:1) before injection. The total amount of injected cRNA is typically in the range of 10-50 ng per oocyte.
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes the electrophysiological recording of nAChR currents in response to this compound application.
Materials:
-
TEVC amplifier and data acquisition system
-
Micromanipulators for electrodes
-
Recording chamber
-
Glass electrodes (for voltage and current)
-
3 M KCl solution for filling electrodes
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
-
Stock solution of this compound in water or DMSO
-
Perfusion system
Procedure:
-
Electrode Preparation:
-
Pull glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Fill the electrodes with 3 M KCl.
-
-
Recording:
-
Place an oocyte expressing the nAChR of interest in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with the two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Drug Application and Data Acquisition:
-
Prepare a series of dilutions of this compound in the recording solution.
-
Apply the different concentrations of this compound to the oocyte using the perfusion system.
-
Record the inward currents elicited by the application of this compound.
-
To determine the EC50, apply a range of concentrations and measure the peak current response at each concentration.
-
To determine IC50 for antagonistic effects, co-apply this compound with a fixed concentration of a known agonist (e.g., acetylcholine).
-
Wash the oocyte with recording solution between drug applications to allow for recovery.
-
-
Data Analysis:
-
Analyze the recorded currents using appropriate software (e.g., Clampfit, pCLAMP).
-
Plot the concentration-response data and fit to the Hill equation to determine EC50 or IC50 values.
-
Visualizations
Signaling Pathway of nAChR Activation
References
Application Notes and Protocols: High-Throughput Screening Assays Involving 3-Bromocytisine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocytisine is a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, demonstrating high affinity for various nAChR subtypes, including α4β2, α4β4, and α7.[1] As a derivative of the natural alkaloid cytisine, this compound exhibits a distinct pharmacological profile, acting as a full agonist at the α7 subtype and a partial agonist at α4β2 receptors.[2] Its ability to stimulate dopamine (B1211576) and noradrenaline release underscores its potential as a valuable tool in neuroscience research and as a reference compound in drug discovery programs targeting neurological and psychiatric disorders.[2][3][4]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of nAChR activity. The protocols are designed for researchers in academic and industrial settings engaged in the discovery and development of new therapeutics targeting the nicotinic cholinergic system.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the quantitative data for this compound's interaction with key nAChR subtypes. This information is crucial for establishing appropriate assay conditions and for interpreting screening results.
| Receptor Subtype | Parameter | Value (nM) | Reference |
| α4β2 nAChR | IC₅₀ | 0.30 | [1] |
| α4β4 nAChR | IC₅₀ | 0.28 | [1] |
| α7 nAChR | IC₅₀ | 31.6 | [1] |
| α4β2 nAChR (High Sensitivity) | EC₅₀ | 8 | [1] |
| α4β2 nAChR (Low Sensitivity) | EC₅₀ | 50 | [1] |
Signaling Pathway of nAChR Activation and Dopamine Release
The activation of presynaptic nAChRs by an agonist like this compound leads to an influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization. This depolarization triggers the opening of voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular calcium. The elevated calcium levels promote the fusion of synaptic vesicles containing dopamine with the presynaptic membrane, resulting in dopamine release into the synaptic cleft. The released dopamine can then bind to postsynaptic dopamine receptors, initiating downstream signaling cascades.
Figure 1: nAChR signaling pathway leading to dopamine release.
Experimental Protocols
High-Throughput Screening for nAChR Modulators using a Calcium Flux Assay
This protocol describes a fluorescence-based HTS assay to identify modulators (agonists, antagonists, and allosteric modulators) of nAChR activity by measuring changes in intracellular calcium concentration. This compound is used as a reference agonist.
Materials and Reagents:
-
Cell Line: A stable cell line expressing the human nAChR subtype of interest (e.g., SH-SY5Y endogenously expressing α7 and α4β2, or a recombinant cell line like CHO or HEK293 stably transfected with a specific nAChR subtype).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and selection agents if required.
-
Assay Plates: Black, clear-bottom 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Pluronic F-127: For aiding in the dispersion of the calcium indicator dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Test Compounds: Compound library plates with compounds dissolved in DMSO.
-
Positive Control (Antagonist): A known nAChR antagonist (e.g., mecamylamine).
-
Fluorescence Plate Reader: Equipped with bottom-read capabilities and appropriate filters for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
Experimental Workflow Diagram:
Figure 2: High-throughput screening workflow for nAChR modulators.
Protocol Steps:
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells into black, clear-bottom 384-well plates at a predetermined optimal density (e.g., 10,000-20,000 cells per well) in 50 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in assay buffer. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127.
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plates for 1 hour at 37°C or room temperature, protected from light.
-
Wash the cells twice with 40 µL of assay buffer, leaving a final volume of 20 µL in each well.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds, this compound (for agonist mode), and control compounds in assay buffer.
-
For antagonist screening, add 10 µL of the test compounds or control antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
For agonist screening, add 10 µL of the test compounds or control agonist (this compound) to the wells.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Place the assay plate in the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence for 5-10 seconds.
-
For antagonist screening, inject 10 µL of an EC₈₀ concentration of this compound into each well.
-
For agonist screening, the compounds are added in the previous step, and the fluorescence is read immediately.
-
Measure the fluorescence kinetically for 60-120 seconds.
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
For agonist screening, the activity of test compounds is compared to the maximal response induced by a saturating concentration of this compound.
-
For antagonist screening, the percentage of inhibition is calculated relative to the response of this compound alone.
-
Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
-
"Hit" compounds are selected based on predefined activity thresholds (e.g., >50% inhibition for antagonists or >50% activation for agonists).
-
Conclusion
This compound is a versatile and potent pharmacological tool for the study of nicotinic acetylcholine receptors. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in high-throughput screening campaigns aimed at the discovery of novel nAChR modulators. The detailed methodologies and workflows can be adapted to specific research needs and available instrumentation, facilitating the identification of promising lead compounds for the development of new therapies for a range of neurological disorders.
References
- 1. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 2. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of 3-Bromocytisine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocytisine, a derivative of the natural alkaloid cytisine (B100878), is a potent agonist at specific subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs), including the α4β2 and α7 subtypes.[1] Its activity at these receptors, which are implicated in various neurological and psychiatric conditions, makes it a compound of interest for central nervous system (CNS) drug development. A critical determinant of a CNS drug candidate's efficacy is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.
These application notes provide a comprehensive overview of the methodologies and detailed protocols for assessing the BBB penetration of this compound, incorporating both in vitro and in vivo approaches.
Data Presentation
Due to the lack of publicly available BBB penetration data for this compound, the following tables present illustrative data based on typical outcomes for small molecules with varying BBB permeability. This data is intended to serve as a template for presenting experimental results.
Table 1: Illustrative In Vitro Blood-Brain Barrier Permeability Data
| Compound | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| This compound (Hypothetical) | PAMPA-BBB | 3.5 | N/A | Moderate |
| This compound (Hypothetical) | hCMEC/D3 Transwell | 2.8 | 2.5 | Low to Moderate (potential efflux) |
| Control: Caffeine | hCMEC/D3 Transwell | 20.0 | 1.1 | High |
| Control: Atenolol | hCMEC/D3 Transwell | 0.5 | 0.9 | Low |
Table 2: Illustrative In Vivo Blood-Brain Barrier Penetration Data (Rodent Model)
| Compound | Dose (mg/kg) | Route | Brain Concentration (ng/g) at 1 hr | Plasma Concentration (ng/mL) at 1 hr | Brain-to-Plasma Ratio (Kp) |
| This compound (Hypothetical) | 1 | IV | 50 | 250 | 0.2 |
| Control: Diazepam | 1 | IV | 800 | 400 | 2.0 |
| Control: Atenolol | 1 | IV | 10 | 500 | 0.02 |
Experimental Protocols
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for the Blood-Brain Barrier (PAMPA-BBB)
This assay provides a rapid, high-throughput method to predict the passive diffusion of a compound across the BBB.
Protocol:
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate (donor plate) with a PVDF membrane is used.
-
Coat the membrane of each well with 5 µL of a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer on the filter.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the final desired concentration (e.g., 100 µM) in a phosphate-buffered saline (PBS) solution at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%).
-
Prepare the acceptor solution, which is typically PBS at pH 7.4.
-
-
Assay Procedure:
-
Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate.
-
Add 150 µL of the this compound solution to each well of the donor plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq)) where:
-
Vd is the volume of the donor well
-
Va is the volume of the acceptor well
-
A is the surface area of the membrane
-
t is the incubation time
-
Ca is the concentration in the acceptor well
-
Ceq is the equilibrium concentration, calculated as (Cd * Vd + Ca * Va) / (Vd + Va)
-
Cd is the concentration in the donor well
-
-
In Vitro Cell-Based Transwell Assay using hCMEC/D3 Cells
This assay utilizes a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) to model the BBB, allowing for the assessment of both passive and active transport mechanisms.
Protocol:
-
Cell Culture and Seeding:
-
Culture hCMEC/D3 cells in a suitable endothelial cell growth medium.
-
Coat the apical side of Transwell inserts (e.g., 0.4 µm pore size) with rat tail collagen type I.
-
Seed the hCMEC/D3 cells onto the coated inserts at a high density (e.g., 2.5 x 10⁵ cells/cm²).
-
Culture the cells for 4-6 days to allow for the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should reach a stable and sufficiently high level (e.g., >100 Ω·cm²) to indicate a tight barrier.
-
Optionally, assess the permeability of a paracellular marker with low permeability, such as Lucifer Yellow or a fluorescently labeled dextran, to confirm monolayer integrity.
-
-
Permeability Assay (Apical-to-Basolateral):
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the transport buffer containing a known concentration of this compound (e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Efflux Ratio Determination (Basolateral-to-Apical):
-
To investigate active efflux, perform the permeability assay in the reverse direction.
-
Add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the Papp value for both directions as described for the PAMPA assay.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
In Vivo Determination of the Brain-to-Plasma Concentration Ratio (Kp) in Rodents
This in vivo method provides a measure of the extent of a compound's distribution into the brain tissue at a specific time point.
Protocol:
-
Animal Dosing:
-
Use adult male Sprague-Dawley rats (or a similar rodent model).
-
Administer this compound at a specified dose (e.g., 1 mg/kg) via intravenous (IV) injection to ensure complete bioavailability.
-
-
Sample Collection:
-
At a predetermined time point post-dose (e.g., 1 or 2 hours), anesthetize the animal.
-
Collect a blood sample via cardiac puncture into a tube containing an anticoagulant (e.g., EDTA).
-
Immediately perfuse the brain with ice-cold saline through the heart to remove any remaining blood from the brain vasculature.
-
Excise the whole brain and weigh it.
-
-
Sample Processing:
-
Centrifuge the blood sample to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer (e.g., PBS) to create a brain homogenate.
-
-
Quantification of this compound:
-
Analyze the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
-
Calculation of Kp:
-
The brain-to-plasma concentration ratio (Kp) is calculated as: Kp = C_brain / C_plasma where:
-
C_brain is the concentration of this compound in the brain (ng/g of tissue).
-
C_plasma is the concentration of this compound in the plasma (ng/mL).
-
-
LC-MS/MS Quantification of this compound in Plasma and Brain Homogenate
This protocol outlines a general method for the sensitive and selective quantification of this compound in biological matrices.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma or brain homogenate, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
-
Visualizations
Caption: Overall workflow for assessing the blood-brain barrier penetration of this compound.
Caption: Experimental workflow for the PAMPA-BBB assay.
Caption: Experimental workflow for the hCMEC/D3 transwell assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Bromocytisine Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3-Bromocytisine.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is reported to be soluble in water up to 100 mM. However, achieving this concentration in practice can depend on various factors such as the purity of the compound, pH of the solution, temperature, and the presence of other solutes.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental medium. What could be the cause?
A2: Precipitation upon dilution is a common issue that can arise from several factors:
-
Exceeding Solubility Limit: The final concentration in your aqueous medium may still be above the solubility limit under those specific buffer conditions.
-
Solvent Effects: If you are diluting from a concentrated organic solvent stock (e.g., DMSO), the change in solvent polarity can cause the compound to crash out of solution.
-
Buffer Incompatibility: Components of your experimental medium could be interacting with this compound, reducing its solubility.
-
Temperature Changes: Moving solutions between different temperatures can affect solubility.
Q3: Can I use organic solvents to prepare a stock solution of this compound?
A3: Yes, preparing a concentrated stock solution in an organic solvent is a common practice. This compound is soluble in DMSO up to 100 mM. When using a stock solution, it is crucial to ensure the final concentration of the organic solvent in your aqueous medium is low enough (typically <0.5% for DMSO in cell-based assays) to avoid affecting your experiment.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder in Water
If you are unable to achieve the expected 100 mM concentration in water, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Dissolution
Caption: Troubleshooting workflow for dissolving this compound powder.
Recommended Actions:
-
Sonication: After adding the powder to the solvent, sonicating the mixture can help break down aggregates and enhance dissolution.
-
Gentle Warming: Gently warming the solution can increase the solubility. However, be cautious about the thermal stability of this compound.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent. Adjusting the pH of the aqueous solution may improve solubility. For basic compounds, lowering the pH can increase solubility.
Issue 2: Precipitation After Diluting a DMSO Stock Solution
This is a frequent challenge when moving from a high-concentration organic stock to a final aqueous medium.
Strategies to Prevent Precipitation:
-
Lower the Final Concentration: Your target concentration in the aqueous medium may be too high. Try using a lower final concentration.
-
Vortex During Dilution: Add the stock solution to the aqueous medium while vortexing to ensure rapid and thorough mixing.
-
Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of the compound.[1]
-
Co-solvents: The use of a water-miscible co-solvent in your final solution can increase the solubility of your compound.[2][3]
Quantitative Solubility Data
The following table summarizes the solubility of this compound and its parent compound, cytisine (B100878), in various solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | up to 100 mM | |
| This compound | DMSO | up to 100 mM | |
| Cytisine | PBS (pH 7.2) | ~10 mg/mL | [4] |
| Cytisine | Ethanol | ~1 mg/mL | [4] |
| Cytisine | DMSO | ~5 mg/mL | [4] |
| Cytisine | Dimethyl formamide | ~20 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol details the steps for preparing a high-concentration aqueous stock solution.
Experimental Workflow for Aqueous Stock Preparation
Caption: Workflow for preparing an aqueous stock solution of this compound.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of deionized water to achieve the target concentration.
-
Dissolution: Vortex the solution vigorously for 2-5 minutes.
-
Sonication (Optional): If the compound does not fully dissolve, place the vial in a sonicator bath for 10-15 minutes.
-
Sterilization: Sterile filter the solution using a 0.22 µm syringe filter.
-
Storage: Aliquot and store the stock solution at -20°C. It is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Determination
This protocol outlines a method to determine the solubility of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 4 to pH 9).
-
Equilibration: Add an excess amount of this compound powder to each buffer solution. Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.
Signaling Pathway Implication
The solubility of this compound is critical for its use in studying nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound is a potent agonist at α4β2 and α7 nAChR subtypes.[5][6] Inconsistent solubility can lead to inaccurate dosing and unreliable experimental outcomes when investigating downstream signaling pathways.
This compound and nAChR Signaling
Caption: Simplified signaling pathway of this compound at nAChRs.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. longdom.org [longdom.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Bromocytisine Concentration for Cell-Based Assays
Welcome to the technical support center for the use of 3-Bromocytisine in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What are the common cell lines used for studying this compound?
A2: Commonly used cell lines for studying nAChR agonists like this compound include human neuroblastoma cell lines such as SH-SY5Y, which endogenously express several nAChR subtypes, and rat pheochromocytoma PC12 cells. Additionally, HEK293 or CHO cells recombinantly expressing specific nAChR subtypes (e.g., α4β2, α7) are frequently used to investigate subtype-specific effects.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
A3: Based on its in vitro potency, a good starting point for a dose-response experiment is to use a concentration range spanning from 100 pM to 10 µM. The optimal concentration will depend on the specific nAChR subtype being studied, the cell line, and the assay readout. For the highly sensitive α4β2 receptor, concentrations in the low nanomolar range are expected to be effective, while for the α7 subtype, higher nanomolar to low micromolar concentrations may be required.
Q4: How can I determine the optimal concentration of this compound for my specific assay?
A4: The optimal concentration should be determined empirically by performing a dose-response curve. This involves testing a range of this compound concentrations and measuring the desired biological response (e.g., calcium influx, membrane potential change, reporter gene expression). The optimal concentration is typically the EC50 or EC80 value, which represents the concentration that produces 50% or 80% of the maximal response, respectively. It is also crucial to perform a cytotoxicity assay to ensure that the chosen concentration is not toxic to the cells.
Q5: What are the potential issues I might encounter when using this compound?
A5: Potential issues include:
-
Cytotoxicity at high concentrations: Like many compounds, this compound can be toxic to cells at high concentrations.
-
Receptor desensitization: Prolonged or high-concentration exposure to agonists can lead to receptor desensitization, where the receptor becomes unresponsive to further stimulation.
-
Off-target effects: At very high concentrations, the possibility of off-target effects on other receptors or cellular processes increases.
-
Low signal-to-noise ratio: This could be due to a suboptimal concentration of this compound, low receptor expression in the cell line, or issues with the assay itself.
Troubleshooting Guides
Issue 1: No or Weak Response to this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a wider dose-response experiment, starting from a lower concentration (e.g., 10 pM) and going up to a higher concentration (e.g., 100 µM). |
| Low Receptor Expression | Confirm the expression of the target nAChR subtype in your cell line using techniques like qPCR, Western blot, or by using a known potent agonist as a positive control. |
| Receptor Desensitization | Reduce the incubation time with this compound. For functional assays, apply the compound immediately before reading the signal. Consider using a lower concentration. |
| Incorrect Assay Conditions | Ensure that the assay buffer, temperature, and other parameters are optimal for your cell line and assay type. |
| Compound Degradation | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. |
Issue 2: High Background Signal or Cell Death
| Possible Cause | Troubleshooting Steps |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT, resazurin) to determine the cytotoxic concentration (IC50) of this compound for your cell line. Use concentrations well below the IC50 value. |
| Off-Target Effects | Use a concentration of this compound that is as close to the EC50 for the target receptor as possible to minimize the risk of off-target effects. Consider using a specific antagonist for your target receptor to confirm that the observed effect is receptor-mediated. |
| Contamination | Check cell cultures for any signs of microbial contamination. |
| Assay Artifacts | Run appropriate controls, including vehicle-only controls and controls with the assay components without cells, to identify any assay-specific artifacts. |
Data Presentation
Table 1: In Vitro Binding Affinities and Functional Potencies of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Human α4β2 nAChR | Radioligand Binding | Ki | 0.082 nM | [2] |
| Human α4β4 nAChR | Radioligand Binding | Ki | 0.026 nM | [2] |
| Human α7 nAChR | Radioligand Binding | Ki | 16 nM | [2] |
| Human α4β2 nAChR (High Sensitivity) | Functional (Electrophysiology) | EC50 | 8 nM | [3] |
| Human α4β2 nAChR (Low Sensitivity) | Functional (Electrophysiology) | EC50 | 50 nM | [3] |
Note: These values were determined in specific expression systems and should be used as a guide. The optimal concentration for your cell-based assay should be determined experimentally.
Table 2: Recommended Starting Concentration Ranges for Common Cell-Based Assays
| Assay Type | Cell Line | Recommended Starting Range | Key Considerations |
| Calcium Imaging | SH-SY5Y, PC12, or recombinant cell lines | 1 nM - 10 µM | Monitor for rapid signal increase followed by a decay, which could indicate desensitization. |
| Membrane Potential | SH-SY5Y, PC12, or recombinant cell lines | 1 nM - 10 µM | This is a very sensitive assay; a lower concentration range may be sufficient. |
| Cell Viability (Cytotoxicity) | Any cell line | 10 nM - 100 µM | Incubate for a relevant period (e.g., 24, 48, 72 hours) to assess long-term effects. |
| Receptor Binding | Cell membranes from expressing cells | 10 pM - 1 µM | The concentration of the radioligand will influence the required concentration of the competitor (this compound). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Imaging Assay
This protocol outlines the steps to determine the dose-dependent stimulation of intracellular calcium release by this compound in a suitable cell line (e.g., SH-SY5Y or HEK293 cells expressing the target nAChR).
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: Wash the cells twice with HBSS to remove excess dye.
-
Agonist Preparation: Prepare serial dilutions of this compound in HBSS. A typical 8-point dose-response curve might include final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject the this compound dilutions and continue recording the fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol describes how to evaluate the effect of this compound on cell viability.
Materials:
-
Target cell line (e.g., SH-SY5Y, PC12)
-
Culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range for a cytotoxicity assay would be from 10 nM to 100 µM.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration that reduces cell viability by 50%.
-
Visualizations
Caption: Signaling pathway of this compound via nAChRs.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
Troubleshooting unexpected results in 3-Bromocytisine experiments
Welcome to the technical support center for 3-Bromocytisine experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a derivative of the alkaloid cytisine (B100878). It is a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with high affinity for the α4β2 and α7 subtypes.[1] It acts as a full agonist at the α7 nAChR subtype and a partial agonist at the α4β2 subtype.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[2] Stock solutions can be prepared in water or DMSO at concentrations up to 100 mM.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. While specific degradation kinetics in solution are not extensively published, it is best practice to prepare fresh aqueous dilutions for in vivo experiments from a DMSO stock on the day of use.
Q3: I'm observing a dual dose-response curve in my experiments. Is this expected?
Yes, dual dose-response curves have been reported for this compound, particularly at α4β2 and α4β4 nAChRs.[3] At low concentrations, this compound can enhance the response to acetylcholine (ACh), while at higher concentrations, it can be inhibitory.[3] This biphasic effect is an important consideration when designing dose-response experiments.
Troubleshooting Guides
In Vitro Experiments (e.g., Radioligand Binding Assays, Patch-Clamp Electrophysiology)
Problem 1: Lower than expected binding affinity or potency in radioligand binding assays.
-
Possible Cause 1: Radioligand concentration is too high.
-
Troubleshooting Step: For competitive binding assays using a radioligand like [3H]-epibatidine, ensure the concentration is at or below its Kd value to be sensitive to the inhibitory effects of this compound.[4]
-
-
Possible Cause 2: Incorrect buffer composition or pH.
-
Troubleshooting Step: Verify that the buffer composition and pH are optimal for nAChR binding assays. A common buffer is 50 mM Tris-HCl, pH 7.4.
-
-
Possible Cause 3: Purity of this compound.
-
Troubleshooting Step: If possible, verify the purity of your this compound stock. Impurities from synthesis can compete for binding sites. If you suspect impurities, consider obtaining a new batch from a reputable supplier or purifying the existing stock.
-
-
Possible Cause 4: Low receptor density in the membrane preparation.
-
Troubleshooting Step: Prepare fresh cell or tissue membrane fractions and ensure that the protein concentration is optimized for the assay.
-
Problem 2: No response or weak currents in patch-clamp electrophysiology.
-
Possible Cause 1: Poor seal formation.
-
Possible Cause 2: Receptor desensitization.
-
Possible Cause 3: Low receptor expression in the cell line.
-
Troubleshooting Step: Confirm the expression of the target nAChR subtypes (α4β2, α7) in your cell line using techniques like qPCR or Western blotting.
-
-
Possible Cause 4: Incorrect internal or external solution composition.
-
Troubleshooting Step: Verify the ionic concentrations and pH of your recording solutions. Ensure that the internal solution is appropriate for maintaining cell health and recording the desired currents.
-
In Vivo Experiments (e.g., Behavioral Studies in Rodents and Zebrafish)
Problem 3: Unexpected behavioral effects, such as increased locomotor activity in rats.
-
Background: Unlike its parent compound cytisine, this compound has been shown to induce a significant increase in locomotor activity in rats.[9] This effect is mediated by nAChRs in the dorsal and ventral striatum and involves the dopaminergic system.[9][10]
-
Troubleshooting Step 1: Confirm the mechanism.
-
To verify that the observed locomotor activity is nAChR-mediated, you can co-administer a non-selective nAChR antagonist like mecamylamine.[9] To investigate the involvement of the dopamine (B1211576) system, a D2 dopamine receptor antagonist such as haloperidol (B65202) can be used.[9][10]
-
-
Troubleshooting Step 2: Dose optimization.
-
Be aware that higher doses of this compound (e.g., 1 mg/kg in rats) can induce adverse effects like convulsions.[4] It is crucial to perform a dose-response study to identify the optimal dose for the desired behavioral effect without inducing toxicity.
-
Problem 4: Paradoxical anxiolytic-like effects in zebrafish.
-
Background: Studies using the novel tank diving test (NTT) in zebrafish have shown that this compound can produce an anxiolytic-like profile, decreasing the time spent at the bottom of the tank.[11] This effect can be dose-dependent, and at certain concentrations, other behavioral changes like increased freezing time have been observed with related compounds.[11]
-
Troubleshooting Step 1: Careful dose selection.
-
The anxiolytic effect of this compound in zebrafish is observed within a specific concentration range. It is important to test a range of concentrations to determine the optimal dose for the anxiolytic effect and to identify potential biphasic or paradoxical effects at higher doses.
-
-
Troubleshooting Step 2: Control for locomotor effects.
-
This compound can also decrease the average velocity of zebrafish at certain concentrations.[11] It is important to analyze locomotor activity alongside anxiety-related behaviors to ensure that the observed anxiolytic-like effect is not a byproduct of general motor impairment.
-
Data Presentation
Table 1: Quantitative Data for this compound at Human nAChR Subtypes
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| α4β4 | Inhibition | IC50 | 0.28 nM | [2] |
| α4β2 (High Sensitivity) | Agonist Activity | EC50 | 0.008 µM | [2] |
| α4β2 (Low Sensitivity) | Agonist Activity | EC50 | 0.05 µM | [2] |
| α7 | Inhibition | IC50 | 31.6 nM | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay ([3H]-Epibatidine Competition)
This protocol is adapted for determining the binding affinity of this compound to nAChRs in a competitive binding assay with [3H]-epibatidine.
1. Membrane Preparation:
-
Dissect the tissue of interest (e.g., rat brain region) on ice and place it in an ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the tissue and centrifuge at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
2. Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of [3H]-epibatidine (at or below its Kd).
-
Increasing concentrations of this compound or vehicle.
-
Membrane preparation.
-
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., nicotine) to a set of wells.
3. Incubation:
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
4. Termination and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
5. Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
Protocol 2: Locomotor Activity in Rats
This protocol describes a method for assessing the effect of this compound on spontaneous locomotor activity in rats.
1. Animal Acclimation:
-
House the rats in a temperature and light-controlled environment with ad libitum access to food and water.
-
Handle the rats for several days before the experiment to acclimate them to the procedure.
-
On the day of testing, bring the animals to the testing room at least 60 minutes before the experiment begins to allow for acclimation.
2. Drug Administration:
-
Prepare fresh solutions of this compound in saline on the day of the experiment.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous injection). Doses should be determined from pilot studies, starting with a low dose (e.g., 0.05 mg/kg).
3. Locomotor Activity Recording:
-
Immediately after injection, place the rat in the center of an open-field arena equipped with infrared beams to automatically track movement.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60 minutes), typically divided into smaller time bins (e.g., 5 minutes) to analyze the time course of the effect.
4. Data Analysis:
-
Analyze the total locomotor activity and the activity in each time bin.
-
Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests.
Visualizations
Caption: General experimental workflow for this compound research.
Caption: Simplified signaling pathways for this compound at nAChRs.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral Study of 3- and 5-Halocytisine Derivatives in Zebrafish Using the Novel Tank Diving Test (NTT) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 3-Bromocytisine in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 3-Bromocytisine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented, based on its structure (a brominated quinolizidine (B1214090) alkaloid) and general chemical principles, the primary factors of concern are:
-
pH: The stability of alkaloids is often pH-dependent. Both acidic and basic conditions can potentially lead to hydrolysis or other rearrangements of the molecule.[1][2]
-
Light: Brominated aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond.[3][4]
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products.[5]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation processes.[5]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: this compound is soluble in water and DMSO. For short-term storage of stock solutions (up to 24 hours), high-purity DMSO is recommended. For aqueous solutions used in experiments, it is advisable to prepare them fresh from a DMSO stock. Long-term storage of aqueous solutions is not recommended without further stability data.
Q3: What are the ideal storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions. |
| Light | Protected from light (amber vials) | Prevents potential photodegradation.[3][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay | Minimizes oxidation. |
| pH | Near neutral (pH 6.8-7.4) for aqueous buffers | Cytisine, the parent compound, is stable at these pHs.[6][7] |
Troubleshooting Guide
This guide provides solutions to common problems that may indicate degradation of this compound in your experiments.
// Troubleshooting Paths improper_storage [label="Improper Storage?\n(Light, Temp, Air Exposure)"]; incorrect_ph [label="Incorrect pH of Buffer?"]; solution_age [label="Solution Age > 24 hours?"]; reactive_excipients [label="Presence of Reactive Excipients?"];
// Solutions optimize_storage [label="Action: Optimize Storage\n(Store at -20°C, protect from light)"]; adjust_ph [label="Action: Adjust pH to Neutral\n(Use fresh, pH-verified buffer)"]; fresh_solution [label="Action: Prepare Fresh Solution Daily"]; excipient_compatibility [label="Action: Assess Excipient Compatibility"];
// Connections start -> check_purity; start -> check_solution_prep; start -> observe_solution; check_purity -> perform_analysis; check_solution_prep -> perform_analysis; observe_solution -> perform_analysis; perform_analysis -> degradation_suspected [label="New peaks or\ndecreased main peak"]; perform_analysis -> no_degradation [label="Chromatogram is clean"];
degradation_suspected -> improper_storage; degradation_suspected -> incorrect_ph; degradation_suspected -> solution_age; degradation_suspected -> reactive_excipients;
improper_storage -> optimize_storage; incorrect_ph -> adjust_ph; solution_age -> fresh_solution; reactive_excipients -> excipient_compatibility;
no_degradation -> {rank=same; start [label="Re-evaluate other experimental parameters"]}; } end_dot Caption: Troubleshooting workflow for suspected this compound degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial with a screw cap
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Overlay the solution with an inert gas (argon or nitrogen) before tightly sealing the vial.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
// Nodes start [label="Prepare 1 mg/mL this compound Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stress_conditions [label="Expose Aliquots to Stress Conditions", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; acid [label="Acid Hydrolysis\n(0.1 M HCl, 60°C)"]; base [label="Base Hydrolysis\n(0.1 M NaOH, 60°C)"]; oxidation [label="Oxidation\n(3% H2O2, RT)"]; thermal [label="Thermal Stress\n(Solid & Solution, 80°C)"]; photolytic [label="Photolytic Stress\n(UV/Vis light, RT)"]; neutralize [label="Neutralize/Quench Reactions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze by Stability-Indicating Method\n(e.g., LC-MS/MS)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; identify [label="Identify Degradation Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway [label="Propose Degradation Pathways"];
// Connections start -> stress_conditions; stress_conditions -> acid; stress_conditions -> base; stress_conditions -> oxidation; stress_conditions -> thermal; stress_conditions -> photolytic; {acid, base, oxidation, thermal, photolytic} -> neutralize; neutralize -> analyze; analyze -> identify; identify -> pathway; } end_dot Caption: A typical workflow for a forced degradation study of this compound.
-
Preparation of Test Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the test solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the test solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Mix the test solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose both the solid compound and the test solution to 80°C.
-
Photolytic Degradation: Expose the test solution to a combination of UV and visible light.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound compound.
-
Data Presentation
The following table provides an illustrative example of how to present data from a forced degradation study. The data presented here is hypothetical and should be replaced with actual experimental results.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | This compound Assay (%) | Number of Degradants | Major Degradant (% Area) |
| Control | 24 | 99.8 | 0 | - |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 | 8.1 (RRT 0.85) |
| 0.1 M NaOH, 60°C | 24 | 78.9 | 3 | 12.5 (RRT 0.92) |
| 3% H₂O₂, RT | 24 | 92.5 | 1 | 4.3 (RRT 1.15) |
| 80°C (Solution) | 24 | 95.1 | 1 | 2.7 (RRT 0.88) |
| Photolytic (UV/Vis) | 24 | 89.7 | 2 | 6.4 (RRT 0.79) |
RRT = Relative Retention Time
This technical support center provides a foundational guide for researchers working with this compound. For critical applications, it is strongly recommended to perform dedicated stability studies under your specific experimental conditions.
References
- 1. Degradation of quinolizidine alkaloids of lupin by Rhizopus oligosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of quinolizidine alkaloids of lupin by Rhizopus oligosporus [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Improving the signal-to-noise ratio in 3-Bromocytisine binding studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 3-Bromocytisine binding studies and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
A1: this compound is a derivative of the alkaloid cytisine. It is a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily binding to the α4β2 and α7 subtypes.[1] It displays high affinity for the α4β2 receptor, with approximately 200-fold selectivity over the α7 subtype.[1]
Q2: What are the different stoichiometries of the α4β2 nAChR, and how do they affect ligand binding?
A2: The α4β2 nAChR can assemble in two primary stoichiometries: (α4)2(β2)3 and (α4)3(β2)2.[2][3] The (α4)2(β2)3 form typically exhibits high sensitivity to agonists like nicotine (B1678760) and has low calcium permeability.[2] In contrast, the (α4)3(β2)2 stoichiometry generally shows lower sensitivity to agonists and has a higher permeability to calcium.[2] These differences in subunit arrangement can influence the binding affinity and functional efficacy of ligands like this compound.
Q3: What are common assay formats for studying this compound binding?
A3: Common assay formats for characterizing the binding of small molecules like this compound to nAChRs include:
-
Radioligand Binding Assays: A traditional and robust method utilizing a radiolabeled ligand (e.g., [³H]-cytisine) to quantify binding.[4][5]
-
Fluorescence Polarization (FP) Assays: A homogeneous assay that measures the change in polarization of a fluorescently labeled ligand upon binding to the receptor.[6][7]
-
Surface Plasmon Resonance (SPR): A label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface.[8][9][10]
-
Isothermal Titration Calorimetry (ITC): A label-free method that directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[11]
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during this compound binding studies.
General Issues
Problem: Low Signal-to-Noise Ratio
| Possible Cause | Suggested Solution |
| Suboptimal Reagent Concentrations | Perform titration experiments to determine the optimal concentrations of the receptor, this compound, and any labeled probes or competitors. |
| High Background Noise | Identify and minimize sources of background signal. This may involve using high-quality reagents, appropriate assay plates (e.g., black plates for fluorescence assays), and optimizing buffer composition.[12][13] |
| Instrument Settings Not Optimized | Consult the instrument manual and perform optimization experiments for settings such as gain, integration time, or flow rate. |
| Reagent Degradation | Ensure proper storage and handling of all reagents, including this compound, receptor preparations, and labeled ligands. Prepare fresh solutions as needed. |
Radioligand Binding Assays
Problem: High Non-Specific Binding
| Possible Cause | Suggested Solution |
| Radioligand binding to filter membranes | Pre-soak filter mats in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| Hydrophobic interactions | Include a non-ionic detergent (e.g., 0.05% Tween-20) in the assay and wash buffers.[11] |
| Suboptimal blocking of non-specific sites | Incorporate a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer. |
| Excessive radioligand concentration | Use a radioligand concentration at or below its Kd value for the receptor.[14] |
Fluorescence Polarization (FP) Assays
Problem: Small Assay Window (Low ΔmP)
| Possible Cause | Suggested Solution |
| Insufficient size difference between tracer and receptor | This is a fundamental limitation of FP. Ensure the receptor construct is sufficiently large relative to the fluorescently labeled this compound analog. |
| Low binding affinity of the fluorescent tracer | If the tracer's affinity is weak, a smaller proportion will be bound at a given receptor concentration, resulting in a smaller change in polarization. Consider designing a higher-affinity tracer if possible. |
| Suboptimal fluorophore | The choice of fluorophore can impact the assay window. If possible, test different fluorophores. |
| Quenching of fluorescence | High concentrations of the tracer or other assay components can lead to quenching. Determine the optimal tracer concentration that provides a stable signal without significant quenching. |
Surface Plasmon Resonance (SPR)
Problem: Poor Quality Sensorgrams or Difficulty Fitting Data
| Possible Cause | Suggested Solution |
| Mass transport limitation | This can occur if the analyte is not reaching the sensor surface fast enough. Increase the flow rate of the analyte solution. |
| Non-specific binding to the sensor surface | Include a non-ionic detergent (e.g., Tween-20) in the running buffer and consider different surface chemistries. |
| Protein instability on the chip | Ensure the immobilized receptor is stable under the experimental conditions. Consider different immobilization strategies. |
| Bulk refractive index effects | Ensure the analyte buffer is perfectly matched to the running buffer. Small differences in buffer composition can cause significant artifacts. |
Isothermal Titration Calorimetry (ITC)
Problem: No or Very Weak Binding Signal
| Possible Cause | Suggested Solution |
| Binding enthalpy is near zero at the experimental temperature | The heat change upon binding can be temperature-dependent. Try performing the experiment at different temperatures. |
| Very weak binding affinity | If the binding is too weak, the heat change may be too small to detect. Increase the concentrations of the receptor and/or this compound. |
| Incorrectly determined concentrations | Accurate concentration determination is critical for ITC. Verify the concentrations of your protein and ligand solutions. |
| Buffer mismatch between protein and ligand solutions | A mismatch in buffer composition can generate large heats of dilution that mask the binding signal. Dialyze both the protein and ligand against the same buffer.[11] |
Data Presentation
This compound Binding Affinities
| Receptor Subtype | Assay Type | Ligand | Kᵢ (nM) | EC₅₀ (nM) | Reference |
| α4β2 nAChR | Radioligand Binding | This compound | 0.30 | - | [15] |
| α4β4 nAChR | Radioligand Binding | This compound | 0.28 | - | [15] |
| α7 nAChR | Radioligand Binding | This compound | 31.6 | - | [15] |
| α4β2 nAChR (High Sensitivity) | Functional Assay | This compound | - | 8 | [15] |
| α4β2 nAChR (Low Sensitivity) | Functional Assay | This compound | - | 50 | [15] |
Experimental Protocols
Radioligand Binding Assay ([³H]-Cytisine)
-
Receptor Preparation: Prepare membrane fractions from cells or tissues expressing the nAChR of interest.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Assay Setup:
-
In a 96-well plate, add assay buffer.
-
For total binding wells, add a known concentration of [³H]-cytisine.
-
For non-specific binding wells, add [³H]-cytisine and a high concentration of a competing unlabeled ligand (e.g., nicotine).
-
Add the membrane preparation to all wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.
Fluorescence Polarization (FP) Assay
-
Reagents:
-
Assay Buffer: A buffer that maintains the stability of the receptor and ligand.
-
Fluorescent Tracer: A fluorescently labeled analog of this compound or a competing ligand.
-
Receptor Preparation: Purified and soluble nAChR.
-
Unlabeled this compound.
-
-
Assay Setup (Competition Assay):
-
In a black, low-binding microplate, add the fluorescent tracer at a fixed concentration.
-
Add varying concentrations of unlabeled this compound.
-
Add the receptor preparation at a fixed concentration.
-
-
Incubation: Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the millipolarization (mP) values against the concentration of this compound to determine the IC₅₀.
Visualizations
Caption: Simplified signaling pathway of α4β2 nAChR activation by this compound.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Troubleshooting logic for a low signal-to-noise ratio.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
Best practices for storing and handling 3-Bromocytisine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling 3-Bromocytisine. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of this compound.
Problem: Unexpected or inconsistent experimental results.
This can be due to several factors, including compound degradation, presence of impurities, or improper solution preparation.
| Potential Cause | Recommended Action |
| Degradation | This compound, like its parent compound cytisine (B100878), can be susceptible to oxidative degradation.[1] Ensure the compound is stored under the recommended conditions (see Storage and Handling FAQs). Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Impurities | Impurities from synthesis or degradation can affect biological activity. Common impurities in cytisine derivatives can include N-formyl and N-methyl derivatives.[1] If impurities are suspected, verify the purity of your compound using analytical methods such as HPLC or LC-MS. |
| Incorrect Concentration | Verify the concentration of your stock solution. Ensure complete dissolution of the compound. For aqueous solutions, it is not recommended to store them for more than one day.[2] |
| pH of Solution | The pH of the experimental buffer can influence the activity of the compound. Ensure the pH is appropriate for your specific assay and is consistent across experiments. |
Problem: Difficulty dissolving the compound.
This compound has good solubility in certain solvents, but issues can still arise.
| Solvent | Recommended Action |
| Aqueous Buffers | This compound is soluble up to 100 mM in water. If you encounter solubility issues, gentle warming to 37°C or sonication may aid dissolution.[3] It is not recommended to store aqueous solutions for more than one day.[2] |
| DMSO | This compound is soluble up to 100 mM in DMSO. Ensure you are using high-purity, anhydrous DMSO to avoid introducing water, which could affect solubility and stability. |
| Other Organic Solvents | For the parent compound cytisine, solubility is approximately 1 mg/mL in ethanol (B145695) and 20 mg/mL in dimethyl formamide.[2] This suggests that this compound may also have good solubility in these solvents. When preparing stock solutions in organic solvents, ensure they are purged with an inert gas.[2] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store powdered this compound?
-
A1: It is recommended to store powdered this compound desiccated at -20°C.
-
-
Q2: How should I store solutions of this compound?
-
Q3: Is this compound sensitive to light or air?
-
A3: While specific data for this compound is limited, its parent compound, cytisine, is known to be susceptible to oxidative degradation.[1] Therefore, it is best practice to protect this compound from light and air. Store in a tightly sealed container, and for solutions, consider purging with an inert gas.[2]
-
Experimental Use
-
Q4: What are the primary biological targets of this compound?
-
A4: this compound is a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 and α7 subtypes.[4]
-
-
Q5: What are some common applications of this compound in research?
-
A5: It is often used in studies investigating the role of nAChRs in the central nervous system, including research on nicotine (B1678760) addiction, Parkinson's disease, and other neurological disorders.[5] It is also used to study the modulation of dopamine (B1211576) release and its effects on locomotor activity.[5][6]
-
-
Q6: Are there any known safety precautions I should take when handling this compound?
-
A6: Until more specific safety information is available, this compound should be handled as a hazardous material. Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[2]
-
Experimental Protocols
1. In Vitro Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol is adapted from a homogeneous high-throughput screening assay for the α4β2 nAChR using [3H]cytisine and can be used to determine the binding affinity of this compound.
Materials:
-
Membrane preparation from cells expressing the desired nAChR subtype (e.g., α4β2 or α7)
-
This compound
-
Radioligand (e.g., [3H]cytisine or [3H]epibatidine)
-
Assay buffer (e.g., PBS, pH 7.2)
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
Microplates (e.g., 96-well)
-
Microplate reader capable of detecting SPA signal
Procedure:
-
Prepare Reagents:
-
Dilute the membrane preparation in assay buffer to the desired concentration.
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration appropriate for the receptor subtype.
-
Prepare a slurry of SPA beads in assay buffer.
-
-
Assay Setup:
-
In each well of the microplate, add the following in order:
-
Assay buffer
-
This compound dilution or vehicle (for total and non-specific binding)
-
Radioligand solution
-
Membrane preparation
-
SPA bead slurry
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
-
Detection:
-
Read the plate in a microplate reader to measure the SPA signal.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of a known ligand) from the total binding (in the absence of any competitor).
-
Plot the specific binding as a function of the this compound concentration and fit the data to a suitable model to determine the IC50 and Ki values.
-
2. In Vivo Assessment of Locomotor Activity in Rodents
This protocol is based on a study investigating the effects of this compound on locomotor activity in rats.[5][6]
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Rodents (e.g., rats or mice)
-
Locomotor activity chambers equipped with infrared beams
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation:
-
Acclimate the animals to the testing room and locomotor activity chambers for a period of time (e.g., 30-60 minutes) before the experiment to reduce stress and novelty-induced hyperactivity.
-
-
Habituation:
-
On the days leading up to the experiment, habituate the animals to the handling and injection procedures.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the vehicle to the desired concentration.
-
Administer this compound or vehicle to the animals via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
-
Locomotor Activity Measurement:
-
Immediately after administration, place each animal in a locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data by comparing the this compound-treated group(s) to the vehicle-treated control group. Data can be binned in time intervals (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.
-
Visualizations
Caption: Experimental workflow for assessing locomotor activity.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | CAS:207390-14-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing variability in animal responses to 3-Bromocytisine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromocytisine. Our goal is to help you address variability in animal responses and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of the alkaloid cytisine (B100878) and acts as a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It primarily targets the α4β2 and α7 nAChR subtypes.[1] While it is a full agonist at the α7 subtype, it functions as a partial agonist at the α4β2 subtype, exhibiting a very high binding affinity for the latter.[1] In animal studies, its mechanism of action involves stimulating the release of neurotransmitters like dopamine (B1211576) and noradrenaline, which can lead to increased locomotor activity.[1][2][3]
Q2: What are the known binding affinities and potencies of this compound for different nAChR subtypes?
A2: this compound displays high affinity and potency for several nAChR subtypes. The following table summarizes key quantitative data from the literature.
Data Presentation: this compound Receptor Binding and Functional Potency
| Receptor Subtype | Parameter | Value | Species | Reference |
| α4β2 | IC₅₀ | 0.30 nM | Human | |
| α4β4 | IC₅₀ | 0.28 nM | Human | |
| α7 | IC₅₀ | 31.6 nM | Human | |
| α4β2 (High Sensitivity) | EC₅₀ | 0.008 µM | Human | |
| α4β2 (Low Sensitivity) | EC₅₀ | 0.05 µM | Human | |
| α7 | Kᵢ | ~0.1 µM | Rat | [4] |
| α3β4 | EC₅₀ | ~2 µM | Human | [4] |
IC₅₀: Half-maximal inhibitory concentration, a measure of binding affinity. EC₅₀: Half-maximal effective concentration, a measure of functional potency. Kᵢ: Inhibitory constant, another measure of binding affinity.
Q3: How does the activity of this compound compare to its parent compound, cytisine?
A3: this compound is generally more potent and efficacious than cytisine at evoking the release of dopamine and noradrenaline.[4] Bromination at the C3 position is thought to stabilize the open conformation of the nicotinic receptor, leading to this enhanced activity.[4] In contrast, halogenation at the C5 position has been found to be detrimental to its activity.[4]
Troubleshooting Guide: Addressing Variability in Animal Responses
Variability in animal responses to this compound can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating these issues.
Issue 1: Inconsistent Behavioral Responses (e.g., Locomotor Activity)
| Potential Cause | Troubleshooting Steps |
| nAChR Subtype Expression: | Different animal strains or even individuals within the same strain can have variations in the expression levels and distribution of nAChR subtypes (e.g., α4β2 vs. α7). This can significantly alter the behavioral response. |
| Pharmacokinetics: | Differences in absorption, distribution, metabolism, and excretion (ADME) of this compound between animals can lead to variable effective concentrations at the target receptors. The pharmacokinetic profile of the parent compound, cytisine, is known to vary between species.[5][6] |
| Experimental Conditions: | Factors such as the time of day of testing (circadian rhythms), housing conditions, handling stress, and the specific behavioral paradigm used can all contribute to response variability.[7][8] |
| Drug Administration: | The route of administration (e.g., intraperitoneal, subcutaneous, oral), vehicle used, and accuracy of dosing can all impact the bioavailability of this compound. |
Issue 2: Unexpected or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Dose-Response Relationship: | This compound may exhibit a biphasic or U-shaped dose-response curve for certain effects. The chosen dose may be on a suboptimal part of this curve, leading to unexpected outcomes. |
| Receptor Desensitization: | Prolonged or high-concentration exposure to agonists like this compound can lead to desensitization of nAChRs, reducing the subsequent response. |
| Interaction with Other Neurotransmitter Systems: | The effects of this compound are mediated through the release of dopamine and noradrenaline.[1][2][3] Variability in the baseline state of these neurotransmitter systems can alter the response to the compound. |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rodents
-
Animals: Male Wistar rats (250-300g) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Drug Preparation: this compound is dissolved in sterile 0.9% saline.
-
Acclimatization: On the day of the experiment, animals are transported to the testing room and allowed to acclimatize for at least 60 minutes.
-
Administration: Animals are administered this compound or vehicle via intraperitoneal (i.p.) injection.
-
Locomotor Activity Measurement: Immediately following injection, rats are placed in an open-field arena. Locomotor activity is recorded for a predefined period (e.g., 60 minutes) using an automated tracking system.
-
Data Analysis: The total distance traveled, time spent mobile, and other relevant parameters are quantified and compared between treatment groups.
Protocol 2: In Vivo Microdialysis for Dopamine Release
-
Surgical Preparation: Under anesthesia, a guide cannula is stereotaxically implanted into the striatum of the rat brain. Animals are allowed to recover for at least 48 hours.
-
Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: this compound is administered systemically (e.g., i.p.).
-
Post-Administration Collection: Dialysate samples continue to be collected to measure changes in dopamine concentration.
-
Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualizations
Caption: Signaling pathway of this compound at the presynaptic terminal.
Caption: A generalized workflow for in vivo experiments with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C3-halogenation of cytisine generates potent and efficacious nicotinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of cytisine after single intravenous and oral administration in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic studies with 3H-cytisine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variability of behavioral chronotypes of 16 mammalian species under controlled conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for non-specific binding of 3-Bromocytisine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for non-specific binding of 3-Bromocytisine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
This compound is a derivative of the alkaloid cytisine (B100878). It is a potent agonist at neural nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Its primary binding targets are the α4β2 and α7 nAChR subtypes.[1][2] It also shows high affinity for the α4β4 subtype.[3] While it is a full agonist at the α7 subtype, it acts as a partial agonist at α4β2 receptors.[2]
Q2: What is non-specific binding and why is it a concern when working with this compound?
Non-specific binding (NSB) refers to the interaction of a compound with unintended molecules or surfaces, rather than its specific receptor target.[4] This can lead to inaccurate experimental data, such as an overestimation of receptor density or an underestimation of binding affinity. Given the high affinity of this compound for its targets, it is crucial to differentiate between specific binding to nAChRs and any non-specific interactions to ensure data integrity.
Q3: What are the common causes of non-specific binding?
Non-specific binding is often driven by:
-
Hydrophobic interactions: The compound may stick to plasticware, filter membranes, or hydrophobic regions of proteins.
-
Ionic interactions: Charged molecules can bind to oppositely charged surfaces or proteins.
-
Assay conditions: Suboptimal buffer pH, ionic strength, or the absence of blocking agents can promote non-specific interactions.
Q4: How can I determine the level of non-specific binding in my assay?
The most common method is to measure the binding of radiolabeled this compound in the presence of a high concentration of an unlabeled competitor that also binds to the target receptor.[5] This "cold" competitor will occupy the specific binding sites, so any remaining signal from the radiolabeled this compound is considered non-specific.
Q5: Have off-target effects of this compound been reported?
Current literature primarily focuses on the high affinity and selectivity of this compound for nAChR subtypes. Studies on cytisine, a closely related compound, have shown a negative correlation of affinities for muscarinic receptors, suggesting a degree of selectivity.[6] However, comprehensive screening of this compound against a broad panel of other neurotransmitter receptors is not extensively reported in the currently available literature. For novel research, it is advisable to perform a broad off-target screening panel to fully characterize its selectivity profile.
Troubleshooting Guide for Non-Specific Binding
High non-specific binding can obscure your specific signal. The following troubleshooting workflow can help you identify and mitigate the sources of NSB in your experiments.
Diagram: Troubleshooting Workflow for Non-Specific Binding
Caption: A stepwise guide to troubleshooting and reducing high non-specific binding in receptor binding assays.
Quantitative Data
The binding affinity of this compound for various nAChR subtypes is summarized below. Lower IC50 values indicate higher binding affinity.
| nAChR Subtype | IC50 (nM) | Reference |
| α4β4 | 0.28 | [3] |
| α4β2 | 0.30 | [3] |
| α7 | 31.6 | [3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-Epibatidine or a tritiated version of a high-affinity nAChR ligand) from the α4β2 nAChR.
Materials:
-
Cell membranes expressing the human α4β2 nAChR subtype.
-
Radioligand (e.g., [³H]-Epibatidine) with high specific activity.
-
Unlabeled this compound.
-
Unlabeled competitor for non-specific binding determination (e.g., Nicotine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
96-well plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare Reagents:
-
Thaw cell membrane preparation on ice. Dilute to the desired protein concentration in Assay Buffer.
-
Prepare serial dilutions of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the radioligand at a final concentration at or below its Kd (e.g., 0.1-0.5 nM for [³H]-Epibatidine).
-
Prepare the non-specific binding competitor (e.g., 10 µM Nicotine).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand, and 50 µL of membrane preparation to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding competitor, 50 µL of radioligand, and 50 µL of membrane preparation.
-
Competition Binding: Add 50 µL of each dilution of this compound, 50 µL of radioligand, and 50 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram: Experimental Workflow for Competitive Binding Assay
Caption: A summary of the key steps in a competitive radioligand binding assay.
References
- 1. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 3-Bromocytisine Delivery for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of 3-Bromocytisine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a derivative of the alkaloid cytisine. It is a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily binding to the α4β2 and α7 subtypes.[1] It acts as a partial agonist at the α4β2 receptor and a full agonist at the α7 subtype.[1]
Q2: What is the recommended solvent for preparing this compound for in vivo studies?
A2: this compound is soluble in water and DMSO up to 100 mM. For subcutaneous administration in rats, it has been successfully dissolved in saline, with the pH adjusted to 7.4.[2]
Q3: What are the known in vivo effects of this compound?
A3: In animal studies, this compound has been shown to stimulate the release of dopamine (B1211576) and noradrenaline, leading to an increase in locomotor activity.[1][3]
Q4: Are there any known adverse effects at higher doses?
A4: Yes, in rats, a dose of 1 mg/kg of this compound administered subcutaneously has been observed to induce tonic-clonic convulsions.[2] Doses should be carefully selected and escalated to avoid such effects.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low Bioavailability after Oral Administration | Poor absorption from the GI tract. | Consider alternative administration routes such as subcutaneous (s.c.) or intravenous (i.v.) injection. For oral gavage, ensure proper technique to deliver the full dose to the stomach.[4][5] |
| High Variability in Animal Response | Inconsistent dosing, animal stress, or differences in metabolism. | Ensure accurate and consistent preparation of the dosing solution. Handle animals gently to minimize stress.[4] Allow for an acclimatization period before the experiment. Consider using a consistent time of day for dosing and behavioral testing. |
| Unexpected Sedation or Decreased Activity | Initial exploratory phase effect. | In locomotor studies with rats, a decrease in activity has been observed during the initial 5-minute exploratory phase, followed by an increase in activity during the habituation phase (5-15 minutes).[2] Ensure your observation window is sufficient to capture the expected hyperactive response. |
| Animal Exhibits Seizures or Convulsions | The dose is too high. | A subcutaneous dose of 1 mg/kg has been reported to cause tonic-clonic convulsions in rats.[2] Reduce the dose. Recommended starting doses for locomotor activity in rats are in the range of 0.05 - 0.2 mg/kg (s.c.).[2] |
| Precipitation of this compound in Solution | Poor solubility in the chosen vehicle at the desired concentration. | While soluble in water and DMSO, ensure the final formulation is a clear solution. If using saline, adjust the pH to 7.4 to aid solubility.[2] Prepare solutions fresh on the day of administration.[6] |
Quantitative Data Summary
Table 1: Receptor Binding and Functional Activity of this compound
| Receptor Subtype | Parameter | Value |
| α4β2 nAChR | IC50 | 0.30 nM |
| α7 nAChR | IC50 | 31.6 nM |
| α4β4 nAChR | IC50 | 0.28 nM |
| High-Sensitivity α4β2 nAChR | EC50 | 0.008 µM |
| Low-Sensitivity α4β2 nAChR | EC50 | 0.05 µM |
Table 2: In Vivo Dosages of this compound in Rodent Locomotor Activity Studies
| Animal Model | Administration Route | Dose (mg/kg) | Observed Effect | Reference |
| Rat | Subcutaneous (s.c.) | 0.05 | No significant effect on locomotor activity. | [2] |
| Rat | Subcutaneous (s.c.) | 0.1 | Decrease in locomotor activity during the initial 5 min, followed by an increase. | [2] |
| Rat | Subcutaneous (s.c.) | 0.2 | Significant increase in locomotor activity during the 5-15 min habituation phase. | [2] |
| Rat | Subcutaneous (s.c.) | 1.0 | Induced tonic-clonic convulsions. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection in Rats
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume needed.
-
Dissolve the powder in sterile saline.
-
Gently vortex the solution until the powder is completely dissolved.
-
Check the pH of the solution using a calibrated pH meter.
-
Adjust the pH to 7.4 by adding small volumes of 0.1 M HCl or 0.1 M NaOH as needed.
-
Once the desired pH is reached, filter the solution through a 0.22 µm sterile syringe filter into a sterile tube.
-
Prepare aliquots and store at -20°C for long-term storage. For immediate use, the solution can be kept on ice. It is recommended to prepare the solution fresh on the day of administration.[2][6]
Protocol 2: Assessment of Locomotor Activity in Rats
Materials:
-
Open field arenas equipped with automated video tracking systems
-
Prepared this compound solution
-
Vehicle control solution (e.g., saline, pH 7.4)
-
Syringes and needles for subcutaneous injection (e.g., 27G)
Procedure:
-
Habituation: Acclimatize the rats to the experimental room for at least one hour before testing.
-
Administration: Administer the calculated dose of this compound or vehicle control via subcutaneous injection in a volume of 1 ml/kg.[2]
-
Testing: Immediately after injection, place the rat in the center of the open field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period. A common approach is to analyze the initial "exploratory" phase (e.g., 0-5 minutes) and a subsequent "habituation" phase (e.g., 5-15 minutes) separately, as effects may differ between these periods.[2]
-
Data Analysis: Compare the locomotor activity data between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
Protocol 3: Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice, with a ball-tip)[6]
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dose volume. The maximum recommended volume is 10 ml/kg.[5]
-
Restraint: Securely restrain the mouse by scruffing the loose skin behind the head to immobilize the head and neck. The body should be held in a vertical position.[6]
-
Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.[6]
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse will typically swallow as the tube passes.[6]
-
CRITICAL: Do not force the needle. If resistance is met, withdraw and reposition.[4][6]
-
-
Administration: Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to administer the solution.[6]
-
Post-Administration:
Visualizations
References
Technical Support Center: 3-Bromocytisine Electrophysiology Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting electrophysiology experiments with 3-Bromocytisine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it target?
A1: this compound is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). It shows high affinity for α4β4, α4β2, and α7 nAChR subtypes. Its activity can vary depending on the receptor subtype and concentration, acting as a full or partial agonist.[1]
Q2: What are the key parameters to consider before starting an experiment with this compound?
A2: Before beginning, it is crucial to consider the specific nAChR subtype you are studying, as this compound's potency and efficacy vary significantly between subtypes. You should also determine the appropriate concentration range to avoid unintended inhibitory effects, especially for the α4β2 subtype. Careful preparation of the compound and your recording solutions is also critical for reproducible results.
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in water and DMSO up to 100 mM. For electrophysiology, it is recommended to prepare a high-concentration stock solution in water or DMSO and then dilute it to the final working concentration in your extracellular recording solution on the day of the experiment. Stock solutions should be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q4: What are the expected current profiles when applying this compound?
A4: The current profile will depend on the nAChR subtype and the concentration of this compound. For α7 nAChRs, you can expect a rapidly activating and desensitizing inward current. For α4β2 nAChRs, the response can be more complex, with activation at low concentrations and potential inhibition at higher concentrations.
Troubleshooting Guide
This guide addresses common problems encountered during this compound electrophysiology experiments.
Problem 1: No or very small current response to this compound application.
| Possible Cause | Suggested Solution |
| Incorrect this compound Concentration | Verify the final concentration of your working solution. This compound is potent; ensure your dilutions are accurate. For initial experiments, a concentration-response curve is recommended to determine the optimal concentration for your specific cell type and receptor expression level. |
| Receptor Desensitization | Rapid desensitization is a key feature of nAChRs. Ensure your application system is fast to capture the peak current before desensitization occurs. Allow for a sufficient washout period between applications (several minutes) for the receptors to recover from the desensitized state. Consider using a lower concentration of this compound to minimize desensitization. |
| Poor Cell Health or Low Receptor Expression | Use healthy, well-maintained cells with confirmed expression of the target nAChR subtype. If using a heterologous expression system like Xenopus oocytes or HEK-293 cells, optimize the amount of injected/transfected DNA/RNA to ensure sufficient receptor expression. |
| Degraded this compound | Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid using old solutions. |
Problem 2: The current response is not stable and "runs down" with repeated applications.
| Possible Cause | Suggested Solution |
| Cumulative Receptor Desensitization | Prolonged or repeated exposure to this compound can lead to an accumulation of receptors in the desensitized state. Increase the washout time between applications to allow for full recovery. Consider using a lower concentration or shorter application times. |
| Cell Viability Issues | The whole-cell patch-clamp configuration can lead to the dialysis of essential intracellular components. Ensure your intracellular solution contains appropriate components (e.g., ATP, GTP) to maintain cell health. Monitor the cell's holding current and membrane resistance throughout the experiment; a significant change may indicate poor cell health. |
| Instability of the Recording Configuration | Ensure a stable gigaohm seal throughout the experiment. Fluctuations in seal resistance can lead to unstable recordings. |
Problem 3: Unexpected inhibitory or biphasic dose-response curve.
| Possible Cause | Suggested Solution |
| Dual Agonist/Inhibitory Effect | This is a known characteristic of this compound, particularly at α4β2 nAChRs. At low concentrations, it acts as an agonist, while at higher concentrations, it can act as an inhibitor.[1] To confirm this, perform a full dose-response curve. If you are interested in the agonistic effects, use concentrations in the lower range of the dose-response curve. |
| Off-Target Effects | At very high concentrations, this compound may have off-target effects on other ion channels. To investigate this, you can test the effect of this compound in cells that do not express the target nAChR or use specific antagonists for other potential targets. |
| Voltage-Dependent Block | Some compounds can block the ion channel pore in a voltage-dependent manner. To test for this, apply this compound at different holding potentials and observe any changes in the current amplitude or kinetics. |
Quantitative Data Summary
| Parameter | α4β4 nAChR | α4β2 nAChR (High Sensitivity) | α4β2 nAChR (Low Sensitivity) | α7 nAChR | Reference |
| IC50 (Inhibition) | 0.28 nM | 0.30 nM | - | 31.6 nM | [1] |
| EC50 (Activation) | - | 0.008 µM | 0.05 µM | Potent Agonist | [1] |
| Agonist Type | Partial Agonist | Partial Agonist | Partial Agonist | Full Agonist | [1] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording from HEK-293 Cells Expressing nAChRs
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect cells with the cDNA encoding the desired nAChR subunits using a suitable transfection reagent.
-
Include a fluorescent protein marker (e.g., GFP) to identify transfected cells.
-
Record from cells 24-48 hours post-transfection.
-
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock in sterile water or DMSO. Store at -20°C.
-
Working Solution: Dilute the stock solution in the extracellular solution to the desired final concentration on the day of the experiment.
-
-
Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Obtain a gigaohm seal (>1 GΩ) on a transfected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply this compound using a fast perfusion system to ensure rapid solution exchange.
-
Record the induced current using a patch-clamp amplifier and appropriate data acquisition software.
-
Ensure a complete washout of the compound between applications to allow for receptor recovery.
-
Visualizations
References
Ensuring reproducibility in experiments with 3-Bromocytisine
This technical support center is designed for researchers, scientists, and drug development professionals to ensure reproducibility in experiments involving 3-Bromocytisine. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of the alkaloid cytisine (B100878). It is a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with high affinity for the α4β2 and α7 subtypes.[1] It acts as a full agonist at the α7 subtype and a partial agonist at the α4β2 subtype.[1][2] Its primary mechanism of action involves binding to these receptors, which are ligand-gated ion channels, leading to their activation and subsequent downstream signaling events in the nervous system. In animal studies, this activation has been shown to stimulate the release of neurotransmitters like dopamine (B1211576) and noradrenaline.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 269.14 g/mol | [3] |
| Formula | C₁₁H₁₃BrN₂O | [3] |
| CAS Number | 207390-14-5 | [3] |
| Solubility | Soluble to 100 mM in water and DMSO | [3] |
| Purity | Typically ≥98% | [3] |
| Storage | Store at -20°C | [3] |
Q3: What are the recommended storage and handling procedures for this compound?
A3: For long-term stability, this compound should be stored at -20°C.[3] It is soluble in water and DMSO up to 100 mM.[3] For solution preparation, it is advisable to make fresh solutions for each experiment or to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. When handling the solid compound, standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and eye protection).
Troubleshooting Guides
In Vitro Binding Assays
Q4: I am observing low specific binding of my radioligand in the presence of this compound in my competition binding assay. What are the possible causes and solutions?
A4: Low specific binding in a competition assay with this compound can stem from several factors. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incorrect concentration of this compound | Verify the dilution series of this compound. Ensure the concentrations used are appropriate to generate a full competition curve. |
| Degradation of this compound | Prepare fresh solutions of this compound from a new aliquot. Avoid repeated freeze-thaw cycles of the stock solution. |
| Issues with the radioligand | Confirm the identity, purity, and specific activity of your radioligand. Use a fresh batch if necessary. |
| Suboptimal assay buffer composition | Ensure the pH and ionic strength of the binding buffer are optimal for the nAChR subtype being studied. For [³H]cytisine binding, a typical buffer contains 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, and 50 mM Tris, at pH 7.0.[4] |
| Low receptor density in the membrane preparation | Prepare fresh cell or tissue membrane homogenates. Quantify the receptor density (Bmax) using a saturation binding experiment to ensure sufficient receptor numbers. |
| High non-specific binding | Optimize the washing steps to reduce non-specific binding. This can include increasing the number of washes or using a cold wash buffer. Including a blocking agent like bovine serum albumin (BSA) in the assay buffer can also help. |
Q5: The Ki values I'm obtaining for this compound are inconsistent across experiments. How can I improve reproducibility?
A5: Inconsistent Ki values often point to variability in experimental conditions. The following diagram illustrates a logical workflow for troubleshooting this issue.
Caption: A logical workflow for troubleshooting inconsistent Ki values.
To improve reproducibility, ensure that:
-
Reagent Preparation is Consistent: Use the same batch of reagents where possible. Prepare fresh dilutions of this compound and the radioligand for each experiment.
-
Incubation Times and Temperatures are Uniform: The binding reaction must reach equilibrium. Ensure that incubation times are sufficient and consistent across all experiments.
-
Data Analysis is Standardized: Use a consistent method for data analysis, such as non-linear regression fitting to a one-site or two-site competition model. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value, but it is important to ensure that the assumptions of this equation are met.[4]
In Vivo Studies
Q6: I am not observing the expected increase in locomotor activity in rats after administering this compound. What should I check?
A6: Several factors can influence the outcome of in vivo locomotor activity studies. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose | Review the dose-response relationship for this compound. A study by Abin-Carriquiry et al. (2010) showed that a dose of 0.2 mg/kg (i.p.) induced a significant increase in locomotor activity in rats, while a lower dose of 0.1 mg/kg led to a decrease.[5] |
| Route of Administration | Ensure the correct route of administration is being used (e.g., intraperitoneal - i.p.). The pharmacokinetics and bioavailability of this compound can vary with the route of administration. |
| Habituation of Animals | The timing of drug administration relative to the habituation period is critical. In the aforementioned study, the increase in locomotor activity was observed during the habituation phase (5-15 minutes after being placed in the activity chamber).[5] |
| Animal Strain and Sex | The response to nicotinic agonists can vary between different strains and sexes of rodents. Ensure that the animal model is appropriate and consistent across experiments. The study by Abin-Carriquiry et al. (2010) used male Sprague Dawley rats.[5] |
| Experimental Environment | Minimize stress and environmental variability. Ensure consistent lighting, temperature, and noise levels in the experimental room. |
Data Presentation
Binding Affinity of this compound at Human nAChR Subtypes
| nAChR Subtype | Radioligand | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| α4β4 | [³H]cytisine | 0.28 | 0.026 | [3][4] |
| α4β2 | [³H]cytisine | 0.30 | 0.082 | [3][4] |
| α7 | [¹²⁵I]α-bungarotoxin | 31.6 | 16 | [3][4] |
Functional Activity of this compound at High (HS) and Low (LS) ACh Sensitivity α4β2 nAChRs
| α4β2 nAChR Sensitivity | EC₅₀ (µM) | Reference |
| High (HS) | 0.008 | [3] |
| Low (LS) | 0.05 | [3] |
Experimental Protocols
Radioligand Binding Assay for nAChRs
This protocol is adapted from Houlihan et al. (2001) for a competition binding assay using [³H]cytisine to determine the binding affinity of this compound for α4β2 nAChRs expressed in a cell line.[4]
Materials:
-
Cell membrane homogenates from cells expressing the desired nAChR subtype.
-
[³H]cytisine (radioligand).
-
This compound (competitor).
-
Binding buffer (120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 50 mM Tris, pH 7.0).[4]
-
Non-specific binding control (e.g., 10 µM nicotine).[4]
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound dilution or vehicle (for total binding) or non-specific binding control.
-
[³H]cytisine at a final concentration at or below its Kd.
-
Cell membrane homogenate (30-50 µg of protein).[4]
-
-
Incubate the plate for 75 minutes at 4°C.[4]
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Caption: A simplified workflow for a radioligand binding assay.
In Vivo Locomotor Activity in Rats
This protocol is based on the study by Abin-Carriquiry et al. (2010).[5]
Materials:
-
Male Sprague Dawley rats (250-300 g).[5]
-
This compound dissolved in saline.
-
Locomotor activity chambers equipped with infrared beams.
-
Syringes for intraperitoneal (i.p.) injection.
Procedure:
-
Allow rats to acclimate to the housing facility for at least one week before the experiment.
-
On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 1 hour.
-
Administer this compound (e.g., 0.2 mg/kg) or vehicle (saline) via i.p. injection.
-
Immediately place the rat in the locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).
-
Analyze the data by binning the activity into time intervals (e.g., 5-minute bins) to observe the time course of the drug's effect. The study by Abin-Carriquiry et al. (2010) noted a significant increase in locomotor activity during the 5-15 minute habituation phase.[5]
-
Compare the activity of the this compound-treated group to the vehicle-treated group using appropriate statistical tests.
Signaling Pathways and Logical Relationships
Proposed Signaling Pathway for this compound-Induced Locomotor Activity
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
Adjusting experimental parameters for different 3-Bromocytisine batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromocytisine. The information is designed to address specific issues that may arise during experimentation due to batch-to-batch variability and other common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a derivative of the alkaloid cytisine (B100878) and acts as a potent agonist at neural nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It exhibits a high affinity for the α4β2 and α7 subtypes.[1] Functionally, it is a full agonist at the α7 subtype and a partial agonist at the α4β2 subtype.[1] Due to its ability to stimulate the release of dopamine (B1211576) and noradrenaline, it is frequently used in neuroscience research to study dopaminergic pathways, locomotor activity, and as a potential therapeutic agent for neurological and psychiatric disorders.[1][2]
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability in chemical compounds like this compound can stem from several factors during synthesis and purification. These can include:
-
Purity Levels: Minor variations in the percentage of the active compound versus impurities.
-
Impurity Profile: The presence of different types or quantities of synthetic byproducts or residual solvents.
-
Physical Properties: Differences in crystallinity, particle size, and solubility, which can affect dissolution rates and bioavailability in experiments.
-
Stereochemistry: Although the core structure of cytisine is stereochemically defined, variations in the bromination process could potentially lead to isomeric impurities if not well-controlled.
Q3: How can I assess the quality of a new batch of this compound?
A3: Always refer to the Certificate of Analysis (CoA) provided by the supplier. Key parameters to check include:
-
Identity: Confirmed by techniques like NMR and Mass Spectrometry.
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally recommended for most research applications.
-
Appearance: Should be a consistent solid (e.g., white to off-white powder).
-
Solubility: Ensure the reported solubility is consistent with your experimental requirements.
For highly sensitive assays, it is advisable to perform an in-house validation, such as a dose-response curve in a simple functional assay, to compare the new batch's potency with a previously characterized batch.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays (e.g., Electrophysiology, Calcium Imaging)
Symptom: A new batch of this compound shows a different EC50 value, maximal response, or unexpected off-target effects compared to a previous batch in your cell-based assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the molecular weight on the new batch's CoA and recalculate the concentration for your stock solution. Ensure complete dissolution of the compound. |
| Lower Potency of the New Batch | Perform a full dose-response curve to determine the EC50 of the new batch. Adjust the working concentration accordingly for future experiments. |
| Presence of Agonist/Antagonist Impurities | If the maximal response is lower than expected, an antagonist impurity might be present. If the baseline is elevated, a contaminating agonist could be the cause. Consider re-purifying a small amount of the compound or contacting the supplier for a replacement. |
| Degradation of the Compound | Prepare fresh stock solutions. Ensure proper storage of both the solid compound and stock solutions (typically at -20°C or -80°C, protected from light). |
| Cell Culture Variability | Ensure consistency in cell passage number, density, and health. Run a positive control with a known standard agonist (e.g., acetylcholine or nicotine) to check for variability in cell responsiveness. |
Issue 2: Unexpected Behavioral Effects or Lack of Efficacy in In Vivo Studies
Symptom: Animals treated with a new batch of this compound exhibit altered locomotor activity, unexpected side effects, or a lack of the expected pharmacological response.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Differences in Solubility or Bioavailability | Check the physical appearance of the new batch. If it appears different (e.g., more clumpy), this could indicate different physical properties. Ensure the vehicle used for injection is appropriate and that the compound is fully dissolved or homogenously suspended. |
| Variation in Compound Potency | As with in vitro assays, the in vivo potency may differ between batches. It may be necessary to perform a dose-response study to establish the effective dose for the new batch. |
| Presence of Toxic Impurities | If unexpected adverse effects are observed, toxic impurities could be present. Contact the supplier with the batch number and a description of the observed effects. |
| Incorrect Dosing | Double-check all calculations for dose preparation based on the new batch's molecular weight and the animal's body weight. |
| Variability in Animal Models | Ensure that the age, weight, and strain of the animals are consistent across experiments. Acclimatize animals properly to the experimental conditions. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes
This protocol is for assessing the functional activity of this compound on nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
cRNA for nAChR subunits (e.g., α4 and β2)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (e.g., 115 mM KCl, 10 mM HEPES, 11 mM EGTA, pH 7.2)
-
Extracellular solution (ND96)
-
This compound stock solution (e.g., 10 mM in water or DMSO)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Oocyte Preparation: Harvest and defolliculate oocytes using collagenase treatment.
-
cRNA Injection: Inject oocytes with the cRNA encoding the nAChR subunits of interest. Incubate for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Recording:
-
Place an oocyte in the recording chamber and perfuse with extracellular solution.
-
Approach the oocyte with the patch pipette and form a gigaohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the oocyte at a holding potential of -60 mV to -80 mV.
-
-
Drug Application:
-
Prepare serial dilutions of this compound in the extracellular solution.
-
Apply different concentrations of this compound to the oocyte using a perfusion system.
-
Record the inward current elicited by the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Plot the concentration-response curve and fit with the Hill equation to determine the EC50 and maximal response.
-
In Vivo Microdialysis for Dopamine Measurement in Rat Striatum
This protocol describes the measurement of extracellular dopamine levels in the striatum of anesthetized rats following the administration of this compound.[3][4][5]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
Stereotaxic frame
-
Microdialysis probes (e.g., 4 mm membrane) and guide cannulae
-
Surgical tools
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
Microinfusion pump
-
Fraction collector
-
This compound solution for injection (dissolved in saline or aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm).
-
Implant a guide cannula to the desired depth (e.g., DV -3.5 mm from dura) and secure it with dental cement.
-
Allow the animal to recover for 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for 2-3 hours to obtain a stable dopamine baseline.
-
-
Sample Collection and Drug Administration:
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals for several hours.
-
-
Dopamine Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
-
Data Analysis:
-
Calculate the percentage change in dopamine concentration from the baseline for each time point after drug administration.
-
At the end of the experiment, verify the probe placement histologically.
-
Visualizations
References
How to interpret biphasic dose-response curves with 3-Bromocytisine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering biphasic dose-response curves in experiments involving 3-Bromocytisine.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve, and why am I observing one with this compound?
A biphasic (or U-shaped/bell-shaped) dose-response curve is a non-monotonic relationship where the physiological response to a substance increases at low doses but then decreases as the dose gets higher. This phenomenon can be perplexing but is documented for this compound, particularly at certain nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes.[1][2]
Several pharmacological principles can explain this observation:
-
Partial Agonism: this compound is a partial agonist at α4β2 and α4β4 nAChRs.[2] At low concentrations, it binds to and activates the receptor, producing a response. However, at higher concentrations, it begins to occupy a large fraction of the receptors, preventing the binding of the full endogenous agonist (acetylcholine) or a co-applied full agonist. This competition leads to a diminished overall response, as the receptor is activated less effectively.
-
Receptor Subtype Selectivity: this compound binds with high potency to several nAChR subtypes, including α4β2, α4β4, and α7, but with different affinities and efficacies.[3] It is a full agonist at the α7 subtype but only a partial agonist at α4β2.[2][3] The overall cellular or tissue response you are measuring may be a composite of its effects on multiple receptor subtypes that could have opposing downstream functions.
-
Allosteric Modulation: Studies have shown that at low concentrations, this compound can enhance the response to acetylcholine (ACh) at hα4β2 receptors, a characteristic of positive allosteric modulation (PAM).[2] At high concentrations, however, it inhibits the response, suggesting a negative modulatory or direct antagonistic effect.[2]
-
Receptor Desensitization: Like many agonists, high concentrations of this compound can lead to rapid receptor desensitization. This is a state where the receptor, despite being bound by the agonist, enters a prolonged, non-conducting state, thus reducing the measured response.
Q2: My dose-response data is inconsistent. What are some common experimental issues I should troubleshoot?
Variability in experimental results is a common challenge. Below are troubleshooting tips for key assays used to study compounds like this compound.
| Assay Type | Common Issue | Troubleshooting Suggestions |
| Ligand Binding Assays | High background or non-specific binding | Optimize blocking conditions (e.g., increase blocking agent concentration or incubation time).[4] Ensure the radioligand concentration is at or below the Kd for competition assays.[5] |
| Low signal | Verify the quality and activity of your reagents (receptor preparation, radioligand).[4] Ensure you are not using silanized tips or vials which can bind the compound.[6] | |
| Poor reproducibility | Use standardized protocols and ensure consistent sample preparation.[4] Prepare reagents in large batches to minimize variability.[4] | |
| Calcium Imaging | Unstable baseline fluorescence | Check cell health; unhealthy cells may have fluctuating intracellular calcium.[7] Ensure the indicator dye is not leaking or compartmentalizing.[8] |
| Photobleaching (signal decay over time) | Reduce laser power or exposure time.[8] Consider using a more photostable calcium indicator.[8] | |
| Motion Artifacts | Use image registration algorithms to correct for movement post-acquisition.[8] For in-vivo imaging, ensure the subject is securely and stably positioned. | |
| Electrophysiology | "Rundown" of current | Allow for sufficient recovery time between compound applications. Ensure the health of the oocyte or cell being recorded. |
| High variability between cells | Standardize cell culture and expression conditions. Some biological variability is expected.[7] |
Q3: How can I design experiments to specifically investigate the cause of the biphasic response?
To dissect the mechanism, you need to move from observing the phenomenon to testing specific hypotheses (e.g., partial agonism vs. allosteric modulation).
-
Confirm Partial Agonism: Use a functional assay like two-electrode voltage clamp. First, generate a dose-response curve for a full agonist (like acetylcholine). Then, co-apply a high, saturating concentration of this compound with increasing concentrations of the full agonist. A rightward shift in the full agonist's EC50 and a decrease in the maximal response would be consistent with competitive antagonism by a partial agonist.[9]
-
Test for Allosteric Modulation: In a functional assay, apply a fixed, low concentration of acetylcholine (e.g., its EC20) and co-apply it with a range of this compound concentrations. If this compound is a positive allosteric modulator at low concentrations, you will see an enhancement of the ACh-evoked response.[2]
-
Use Specific Antagonists: To confirm which receptor subtype is responsible for the observed effects, use subtype-selective antagonists. For example, the increase in locomotor activity induced by this compound can be blocked by the nicotinic antagonist mecamylamine.[1][10]
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the reported binding and functional data for this compound at various human nAChR subtypes.
| Receptor Subtype | Assay Type | Value | Reference |
| α4β4 | Inhibition (Binding) | IC50: 0.28 nM | |
| α4β2 | Inhibition (Binding) | IC50: 0.30 nM | |
| α7 | Inhibition (Binding) | IC50: 31.6 nM | |
| α4β2 (High Sensitivity) | Activation (Function) | EC50: 8 nM | |
| α4β2 (Low Sensitivity) | Activation (Function) | EC50: 50 nM | |
| α7 | Efficacy (Function) | Full Agonist | [2] |
| α4β2 | Efficacy (Function) | Partial Agonist | [2] |
| α4β4 | Efficacy (Function) | Partial Agonist | [2] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to a specific nAChR subtype.
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., hα4β2).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl based buffer, pH 7.4).
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-cytisine) at or below its Kd, and a range of concentrations of this compound.[5]
-
Define Non-Specific Binding: Include wells with a high concentration of a known non-radioactive ligand (e.g., nicotine) to determine the level of non-specific binding.
-
Equilibration: Incubate the plate for a predetermined time at a specific temperature (e.g., 2-4 hours at 4°C) to allow the binding to reach equilibrium.[5]
-
Separation: Rapidly separate the bound from unbound radioligand using vacuum filtration through a glass fiber filter (e.g., Whatman GF/B).[11]
-
Quantification: Wash the filters with ice-cold assay buffer, and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.[12]
Protocol 2: Calcium Imaging Functional Assay
This protocol measures receptor activation by detecting changes in intracellular calcium concentration using a fluorescent indicator.
-
Cell Preparation: Plate cells expressing the target nAChR (e.g., GH4C1 cells expressing hα7) onto 96- or 384-well black-walled, clear-bottom plates.[13]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a genetically encoded sensor like Case12) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.[14]
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Assay: Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope to measure baseline fluorescence.[13] Add the this compound solutions to the cell plate and record the change in fluorescence intensity over time.
-
Controls: Include wells with buffer only (negative control) and a known agonist (positive control, e.g., acetylcholine) to determine the minimum and maximum response.
-
Data Analysis: The response is typically quantified as the peak fluorescence change or the area under the curve. Plot the response against the log concentration of this compound and fit the data to a suitable dose-response model (e.g., a four-parameter logistic equation) to determine the EC50 and maximum efficacy. For biphasic curves, a bell-shaped dose-response model will be required.
Visualizations
Signaling Pathways and Experimental Logic
Caption: Simplified signaling pathway for nAChR activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. swordbio.com [swordbio.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Partial agonist properties of cytisine on neuronal nicotinic receptors containing the beta 2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro receptor binding assays: general methods and considerations [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of 3-Bromocytisine in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of 3-Bromocytisine in long-term experimental studies. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of the alkaloid cytisine (B100878) and acts as a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It exhibits a high affinity for the α4β2 and α7 subtypes.[1] Specifically, it is a full agonist at the α7 subtype and a partial agonist at the α4β2 subtype, with a 200-fold greater selectivity for α4β2 over α7 nAChRs.[1] In animal models, this compound has been shown to stimulate the release of dopamine (B1211576) and noradrenaline, leading to increased locomotor activity.[1][2]
Q2: What are the potential toxicities associated with this compound in long-term studies?
A2: While specific long-term toxicity data for this compound is limited, potential toxicities can be inferred from its mechanism of action as a potent nicotinic agonist and data from its parent compound, cytisine. As a nicotinic agonist, it may produce side effects related to the cardiovascular and central nervous systems.[3][4][5] Common adverse effects of nicotinic agonists can include gastrointestinal issues, cardiovascular complications, and neurological effects.[3][4]
Q3: What are the expected behavioral effects of this compound in animal models?
A3: In acute administration studies in rats, this compound has been shown to increase locomotor activity.[2] This effect is mediated by nAChRs in the dorsal and ventral striatum and is dependent on the dopaminergic system.[2][6] Behavioral studies in zebrafish have demonstrated a dose-dependent anxiolytic profile at certain concentrations.[7]
Q4: How should I determine the appropriate dose range for a long-term study with this compound?
A4: A dose-ranging study, also known as a maximum tolerated dose (MTD) study, is essential before initiating a long-term experiment.[8][9] This involves administering escalating doses of this compound to a small group of animals to identify a range of doses that includes a no-observed-adverse-effect level (NOAEL), a minimally effective dose, and a dose that produces mild, but not life-threatening, toxicity.[8]
Troubleshooting Guides
Guide 1: Unexpected Clinical Signs or Mortality
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Sudden death in a cohort | Acute toxicity due to incorrect dosing or unforeseen sensitivity. | 1. Immediately pause dosing in the affected cohort. 2. Verify the concentration and formulation of the dosing solution. 3. Review dosing procedures and calculations. 4. Perform a thorough necropsy on the deceased animal(s) to identify potential target organs of toxicity. |
| Seizures or tremors | Neurotoxicity due to excessive nAChR stimulation. | 1. Reduce the dose for the affected cohort. 2. Monitor animals closely for any further neurological signs. 3. Consider co-administration of a non-competitive nAChR antagonist like mecamylamine (B1216088) in a satellite group to confirm the mechanism. |
| Lethargy and reduced activity | Sedative effect at higher doses or general malaise. | 1. Observe the animals for other signs of distress (e.g., piloerection, hunched posture). 2. Check food and water intake. 3. If accompanied by weight loss, consider reducing the dose. |
Guide 2: Significant Weight Loss or Reduced Food Intake
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Progressive weight loss (>10% of baseline) | Gastrointestinal distress, a known side effect of nicotinic agonists. | 1. Monitor food and water consumption daily. 2. Palpate the abdomen for any signs of discomfort. 3. Consider offering a more palatable diet or wet mash. 4. If weight loss continues, a dose reduction is warranted. |
| Fluctuating body weight | Intermittent adverse effects related to the dosing schedule. | 1. Correlate weight changes with the timing of dosing. 2. Consider splitting the daily dose into smaller, more frequent administrations to maintain more stable plasma levels. |
Quantitative Data Summary
The following tables summarize available quantitative data for this compound from published studies.
Table 1: Behavioral Effects of this compound in Zebrafish [7]
| Concentration (mg/L) | Average Velocity (cm/s) | Change in Velocity from Control (%) | Bottom Dwelling Time (s) | Change in Bottom Dwelling from Control (%) |
| 1 | 2.61 ± 0.40 | ~54% decrease | No significant difference | - |
| 10 | 2.11 ± 0.45 | ~63% decrease | 15.82 ± 5.98 | ~87% decrease |
| 25 | 2.02 ± 0.39 | ~64% decrease | 16.58 ± 6.65 | ~86% decrease |
| 50 | 4.75 ± 0.43 | No significant difference | 35.85 ± 9.21 | ~70% decrease |
Table 2: In Vivo Effects of Nicotinic Agonists on Operant Responding in Mice [10]
| Compound | ED₅₀ Value (mg/kg) for Decreased Responding |
| Nicotine | 0.83 |
| Varenicline | 2.51 |
| Cytisine | 2.97 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Neutral Red Uptake (NRU) Assay
This protocol is adapted from established methods for assessing cytotoxicity.[11]
-
Cell Culture: Plate a suitable cell line (e.g., human hepatoma HepG2 or neuronal SH-SY5Y cells) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Neutral Red Staining: Prepare a 50 µg/mL solution of Neutral Red in warm, serum-free medium. Remove the treatment medium from the cells and add the Neutral Red solution. Incubate for 3 hours.
-
Dye Extraction: Wash the cells with PBS. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: General Long-Term (e.g., 90-day) Rodent Toxicity Study
This protocol is based on FDA and NTP guidelines for preclinical toxicology studies.[12][13]
-
Animal Selection: Use a standard rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group (at least 10 per sex per group for interim assessments and 20 per sex per group for the main study).[13]
-
Dose Selection and Administration: Based on a preliminary dose-ranging study, select at least three dose levels (low, mid, high) and a vehicle control group. Administer this compound daily via the intended clinical route (e.g., oral gavage) at the same time each day.
-
Clinical Observations: Conduct detailed clinical observations at least once daily. Note any changes in behavior, appearance, or signs of toxicity.
-
Body Weight and Food Consumption: Record body weights at least once a week and food consumption weekly.
-
Clinical Pathology: Collect blood samples for hematology and clinical chemistry at baseline, mid-study, and at termination.
-
Neurobehavioral Assessment: Perform a functional observational battery (FOB) and motor activity assessment at selected time points to evaluate sensory, motor, and autonomic function.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve a comprehensive set of tissues, with special attention to the brain, spinal cord, peripheral nerves, heart, and liver.[14][15][16] Conduct a detailed histopathological examination of these tissues.
Mandatory Visualizations
Caption: Signaling pathway of this compound via nAChRs.
Caption: Workflow for long-term toxicity assessment.
Caption: Troubleshooting adverse effects in long-term studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Effects of Nicotinic Acetylcholine Receptor Agonists in Assays of Pai" by Kelen Freitas [scholarscompass.vcu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Patterns of Nicotinic Receptor Antagonism II: Cardiovascular Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral Study of 3- and 5-Halocytisine Derivatives in Zebrafish Using the Novel Tank Diving Test (NTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nc3rs.org.uk [nc3rs.org.uk]
- 9. altasciences.com [altasciences.com]
- 10. The effects of nicotine, varenicline, and cytisine on schedule-controlled responding in mice: differences in α4β2 nicotinic receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. Histopathological evaluation of the nervous system in National Toxicology Program rodent studies: a modified approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Histopathological Evaluation of the Nervous System in National Toxicology Program Rodent Studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Efficacy Analysis: 3-Bromocytisine vs. Cytisine for Nicotinic Acetylcholine Receptor Targeting
For researchers and drug development professionals in the field of neuroscience and addiction therapy, the quest for more effective and selective nicotinic acetylcholine (B1216132) receptor (nAChR) modulators is a continuous endeavor. Cytisine (B100878), a plant-derived alkaloid, has long been recognized for its partial agonist activity at α4β2* nAChRs and its use in smoking cessation.[1][2][3][4] Its structural analog, 3-Bromocytisine, has emerged as a potent alternative, exhibiting distinct pharmacological properties. This guide provides a detailed comparison of the efficacy of this compound and cytisine, supported by experimental data, to inform future research and development.
Quantitative Efficacy Comparison
The following table summarizes the key in vitro efficacy parameters for this compound and cytisine at various human nAChR subtypes. These values, collated from multiple studies, offer a direct comparison of their binding affinity (Ki), potency (EC50), and maximal efficacy (Emax).
| Compound | Receptor Subtype | Binding Affinity (Ki) (nM) | Potency (EC50) (µM) | Efficacy (Emax) |
| This compound | α4β2 | 0.30 | 0.008 (High Sensitivity), 0.05 (Low Sensitivity) | Partial Agonist[5][6] |
| α7 | 31.6 | Potent Full Agonist[5] | Full Agonist[5][6] | |
| α4β4 | 0.28 | Partial Agonist[5] | Partial Agonist[5] | |
| Cytisine | α4β2 | 0.17[1], 0.3 - 0.8[7] | ~1[1], 11 ± 6[8] | Partial Agonist (21% relative to epibatidine)[9] |
| α7 | 4200[1], >12500[10] | - | Full Agonist[2] | |
| α3β4 | 480 ± 63[10] | - | Full Agonist[11][12] |
Note: Efficacy can be context-dependent and vary based on the specific assay and cell system used. The terms "Partial Agonist" and "Full Agonist" are used as described in the cited literature.
Experimental Methodologies
The data presented above is primarily derived from two key experimental techniques: radioligand binding assays and functional assays (electrophysiology or calcium influx).
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the nAChR by the test compound (this compound or cytisine).
Generalized Protocol:
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from cell lines (e.g., HEK293) or tissue homogenates.[13][14]
-
Incubation: The membrane preparation is incubated with a specific concentration of a radioligand (e.g., [³H]-epibatidine or [³H]-cytisine) and varying concentrations of the competitor compound.[13][14]
-
Equilibrium: The mixture is incubated for a sufficient duration to allow the binding to reach equilibrium.[13][14]
-
Separation: The bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration using glass fiber filters.[13][14]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[13][14]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (Two-Electrode Voltage Clamp)
Functional assays are crucial for determining the potency (EC50) and efficacy (Emax) of a compound, revealing whether it acts as an agonist, antagonist, or partial agonist.
Objective: To measure the ion current elicited by the activation of nAChRs upon application of the test compound.
Generalized Protocol:
-
Oocyte Expression: Xenopus oocytes are injected with cRNA encoding the desired nAChR subunits and incubated to allow for receptor expression on the cell membrane.[15]
-
Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set value (e.g., -70 mV).[15][16]
-
Agonist Application: The test compound (this compound or cytisine) is applied to the oocyte at various concentrations.[16]
-
Current Measurement: The resulting inward current, carried by Na+ and Ca2+ ions flowing through the activated nAChR channels, is recorded.[17][18]
-
Data Analysis: The peak current response at each concentration is measured and plotted to generate a dose-response curve. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound) are determined from this curve.
Visualizing the Mechanisms
To better understand the processes involved in the evaluation and action of these compounds, the following diagrams illustrate the general experimental workflow and the nAChR signaling pathway.
Discussion and Conclusion
The compiled data reveals significant differences in the pharmacological profiles of this compound and cytisine. Notably, this compound demonstrates higher potency at the α4β2 nAChR subtype compared to cytisine, as indicated by its lower EC50 values. Furthermore, this compound acts as a full agonist at the α7 nAChR, whereas cytisine's affinity for this subtype is considerably lower.[1][5][6]
These differences in efficacy and subtype selectivity have important implications for their potential therapeutic applications. The higher potency of this compound at α4β2 receptors, which are critically involved in nicotine (B1678760) addiction, suggests it could be a more effective smoking cessation aid.[1][6] Its full agonist activity at α7 receptors, which are implicated in cognitive function and neuroprotection, opens avenues for its investigation in other neurological disorders.[16][17][19]
In contrast, cytisine's well-established clinical use for smoking cessation provides a strong foundation of safety and efficacy data in human subjects.[3][4][20][21] Its partial agonist nature at α4β2 receptors is thought to contribute to its therapeutic effect by both alleviating withdrawal symptoms and reducing the rewarding effects of nicotine.[1][11][12]
References
- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varenicline and Cytisine Diminish the Dysphoric-Like State Associated with Spontaneous Nicotine Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytisine for smoking cessation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the effectiveness of cytisine for the treatment of smoking cessation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Cytisine binds with similar affinity to nicotinic alpha4beta2 receptors on the cell surface and in homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytisine, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Activation of endplate nicotinic acetylcholine receptors by agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
A Comparative Analysis of nAChR Binding Affinity: 3-Bromocytisine versus Varenicline
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nicotinic acetylcholine (B1216132) receptor (nAChR) binding affinities of 3-Bromocytisine and varenicline (B1221332), supported by experimental data. This analysis aims to facilitate a deeper understanding of their pharmacological profiles at various nAChR subtypes.
Varenicline, a well-established smoking cessation aid, and this compound, a derivative of the natural product cytisine (B100878), are both partial agonists at several nAChR subtypes.[1][2] Their therapeutic potential and side-effect profiles are intrinsically linked to their binding affinities at these receptors. This guide synthesizes available data to offer a clear comparison of these two compounds.
Comparative Binding Affinity Data
The binding affinities of this compound and varenicline for various nAChR subtypes are summarized below. The data, presented as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), are compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound | nAChR Subtype | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) |
| This compound | α4β2 | 0.30 | |
| α4β4 | 0.28 | ||
| α7 | 31.6 | ||
| Varenicline | α3β4 | 86[3] | |
| α4β2 | 0.06[4], 0.14[5], 0.4[6] | ||
| α6β2* | 0.12 (rat)[5], 0.13 (monkey)[5] | ||
| α7 | 322[4], 125[6] |
Note: The asterisk () indicates the potential presence of other nicotinic subunits in the receptor complex.*
Varenicline demonstrates a high affinity for the α4β2 nAChR subtype, a key target in nicotine (B1678760) addiction.[1][4][7] Notably, its affinity for the α6β2* subtype is comparable to that of the α4β2* subtype.[5] this compound also exhibits high potency at α4β2 and α4β4 nAChRs.[2] Both compounds show a lower affinity for the α7 nAChR subtype.[2][4][6]
Experimental Protocols
The determination of binding affinities for this compound and varenicline typically involves competitive radioligand binding assays. This standard method allows for the quantification of an unlabeled compound's ability to displace a radiolabeled ligand from its receptor.[8]
A general workflow for such an assay is as follows:
Caption: General experimental workflow for determining binding affinity.
Key components of the protocol include:
-
Receptor Source: Membranes from cell lines heterologously expressing the nAChR subtype of interest (e.g., HEK293 cells) or tissue homogenates from specific brain regions are commonly used.[6][8][9]
-
Radioligand: A high-affinity radiolabeled ligand specific to the nAChR subtype is chosen, such as [³H]epibatidine or [³H]cytisine.[8][10]
-
Test Compounds: this compound and varenicline of high purity.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.[8]
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[8]
Signaling Pathways and Logical Relationships
The interaction of this compound and varenicline with nAChRs initiates a cascade of events that ultimately leads to their physiological effects. As partial agonists, they bind to the receptor and induce a conformational change, but to a lesser extent than a full agonist like acetylcholine. This results in a submaximal receptor response.
Caption: Ligand-receptor binding and downstream signaling.
This diagram illustrates that both varenicline and this compound exhibit high affinity for the α4β2 nAChR subtype, which is critically involved in the dopamine release associated with nicotine reward.[5][7] Their interaction with other nAChR subtypes, albeit with lower affinity, may also contribute to their overall pharmacological profile and potential side effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction | MDPI [mdpi.com]
- 10. Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of 3-Bromocytisine for α4β2 Nicotinic Acetylcholine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Bromocytisine's performance against other nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, with a focus on its selectivity for the α4β2 subtype. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in neuroscience and drug discovery.
Comparative Analysis of Binding Affinity and Functional Potency
The selectivity of a ligand for a specific receptor subtype is a critical factor in drug development, as it can determine both therapeutic efficacy and the side-effect profile. This compound has emerged as a potent ligand for nAChRs, with studies indicating a marked preference for the α4β2 subtype, which is implicated in nicotine (B1678760) addiction and various neurological disorders.
Binding Affinity
The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower value indicates a higher affinity. The following table summarizes the binding affinities of this compound and other common nAChR ligands for various receptor subtypes.
| Ligand | α4β2 Ki (nM) | α7 Ki (nM) | α3β4 Ki (nM) | α1β1δγ (Muscle) Ki (nM) | Selectivity (α7/α4β2) |
| This compound | ~0.30 [1] | 29 - 31.6 [1][2] | - | - | ~100-fold [3] |
| Cytisine | - | - | - | 430[4] | - |
| Varenicline | 0.4[4] | >2100[4] | - | >8000[4] | >5250-fold |
| Nicotine | - | - | - | 2000[4] | - |
| Morphine | 13200[5] | - | - | - | - |
As the data indicates, this compound exhibits a high affinity for the α4β2 receptor, with a Ki value in the sub-nanomolar range.[1] Importantly, its affinity for the α7 subtype is approximately 100 to 200 times lower, demonstrating significant selectivity.[3]
Functional Potency
Functional potency, often measured by the half-maximal effective concentration (EC50), reflects the concentration of a ligand required to elicit a half-maximal response in a functional assay. For nAChRs, this is often measured by ion flux or changes in membrane potential.
| Ligand | α4β2 EC50 (µM) | α7 Agonist Activity | α4β2 Agonist/Antagonist Profile |
| This compound | 0.008 (HS), 0.05 (LS) [1] | Full Agonist [2][6] | Partial Agonist [6] |
| Cytisine | 5.38[5] | Partial Agonist | Partial Agonist |
| Varenicline | - | Partial Agonist | Partial Agonist |
| Nicotine | - | Agonist | Agonist |
Functionally, this compound acts as a potent partial agonist at α4β2 receptors and a full agonist at α7 receptors.[2][6] The high potency at the high-sensitivity state of the α4β2 receptor suggests that it can effectively modulate receptor activity at low concentrations.[1]
Experimental Protocols
Accurate validation of ligand selectivity relies on robust and well-defined experimental methodologies. The data presented in this guide were primarily generated using two key techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assays
This technique is used to determine the binding affinity of a ligand for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest. A test compound is then introduced to compete with the radioligand for binding.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific nAChR subtype.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunit cDNAs) or from brain tissue rich in the target receptor are prepared by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]cytisine for α4β2 receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique is used to measure the functional properties of a ligand, such as its potency (EC50) and efficacy (agonist or antagonist activity), on ion channels expressed in Xenopus oocytes.
Objective: To determine the functional effect of a test compound on a specific nAChR subtype.
General Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits (e.g., α4 and β2). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Recording Setup: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (typically -70 mV).
-
Compound Application: The test compound is applied to the oocyte at various concentrations via a perfusion system.
-
Current Measurement: The ion current flowing through the nAChRs in response to the application of the compound is recorded.
-
Data Analysis: Dose-response curves are generated by plotting the current response against the concentration of the test compound. The EC50 value and the maximal response (efficacy) are determined from these curves.
Visualizing Experimental Workflows and Selectivity
To further clarify the processes and concepts discussed, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of 3-Bromocytisine and 5-Bromocytisine for Nicotinic Acetylcholine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two brominated derivatives of cytisine (B100878): 3-Bromocytisine and 5-Bromocytisine. Cytisine, a natural alkaloid, is a well-known partial agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) and has served as a lead compound in the development of smoking cessation therapies. Chemical modification of the cytisine scaffold, such as bromination at different positions on the pyridone ring, has been shown to significantly alter its pharmacological profile. This guide summarizes the available experimental data to facilitate a direct comparison of their performance as nAChR ligands, offering valuable insights for researchers in neuroscience and drug discovery.
Data Presentation: Quantitative Comparison of Pharmacological Properties
The following tables summarize the known quantitative data for this compound and 5-Bromocytisine, focusing on their binding affinity and functional activity at various nAChR subtypes.
Table 1: Binding Affinity (IC50/Ki) of Brominated Cytisine Derivatives at Human nAChR Subtypes
| Compound | α4β2 (IC50, nM) | α4β4 (IC50, nM) | α7 (IC50, nM) | Reference |
| This compound | 0.30 | 0.28 | 31.6 | |
| 5-Bromocytisine | Data Not Available | Data Not Available | Data Not Available |
Table 2: Functional Activity (EC50 and Imax) of Brominated Cytisine Derivatives at Human nAChR Subtypes
| Compound | nAChR Subtype | Agonist/Antagonist Profile | EC50 (µM) | Imax (% of ACh response) | Reference |
| This compound | α4β2 (High Sensitivity) | Partial Agonist | 0.008 | Data Not Available | |
| α4β2 (Low Sensitivity) | Partial Agonist | 0.05 | Data Not Available | ||
| α7 | Full Agonist | Data Not Available | Data Not Available | [2] | |
| α4β4 | Partial Agonist | Data Not Available | Data Not Available | [1] | |
| 5-Bromocytisine | α4β2 | No Agonist Response | N/A | 0 | [1] |
| α7 | Partial Agonist | Low Potency | Data Not Available | [1] | |
| α4β4 | Partial Agonist | Low Potency | Data Not Available | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data. The following are generalized protocols based on the methodologies described in the primary literature for the characterization of cytisine derivatives.
Radioligand Binding Assays for nAChR Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines).
-
Radioligand (e.g., [3H]epibatidine for α4β2, [125I]α-bungarotoxin for α7).
-
Test compounds (this compound, 5-Bromocytisine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 2.5 mM CaCl2).
-
Unlabeled competitor for non-specific binding determination (e.g., nicotine (B1678760), carbachol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For the determination of non-specific binding, a parallel set of wells is prepared with the radioligand and a high concentration of an unlabeled competitor.
-
Incubate the plates at room temperature for a sufficient duration to allow the binding to reach equilibrium (typically 2-4 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is employed to measure the functional activity of the compounds by recording the ion currents flowing through nAChRs expressed in Xenopus oocytes in response to agonist application.
Materials:
-
Mature female Xenopus laevis frogs.
-
cRNA encoding the desired human nAChR subunits (e.g., α4 and β2, or α7).
-
Collagenase solution for oocyte defolliculation.
-
Barth's solution (for oocyte incubation).
-
Two-electrode voltage clamp setup (amplifier, headstages, microelectrode puller, micromanipulators).
-
Glass microelectrodes (filled with 3 M KCl).
-
Recording chamber and perfusion system.
-
Recording solution (e.g., ND96).
-
Test compounds (this compound, 5-Bromocytisine) and acetylcholine (ACh) as a reference agonist.
Procedure:
-
Oocyte Preparation: Oocytes are surgically removed from an anesthetized frog and treated with collagenase to remove the follicular layer. Stage V-VI oocytes are selected for cRNA injection.
-
cRNA Injection: A specific amount of cRNA for the nAChR subunits is injected into the cytoplasm of each oocyte. The injected oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in the recording chamber and continuously perfused with the recording solution.
-
Two microelectrodes, a voltage-sensing electrode and a current-passing electrode, are impaled into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential (typically -70 mV).
-
Agonists (ACh, this compound, or 5-Bromocytisine) at various concentrations are applied to the oocyte via the perfusion system.
-
The resulting inward currents, carried by Na+ and Ca2+ ions flowing through the activated nAChR channels, are recorded.
-
-
Data Analysis:
-
Concentration-response curves are generated by plotting the peak current amplitude against the logarithm of the agonist concentration.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Imax (the maximum response, often expressed as a percentage of the response to a saturating concentration of ACh) are determined by fitting the data to a sigmoidal dose-response equation.
-
Mandatory Visualization
Signaling Pathway of nAChR Activation
Caption: Agonist binding to nAChRs triggers channel opening and cation influx, leading to membrane depolarization and a cellular response.
Experimental Workflow for nAChR Ligand Characterization
Caption: A typical workflow for characterizing novel nAChR ligands, from synthesis to pharmacological profiling.
Comparative Discussion
The substitution of a bromine atom on the pyridone ring of cytisine has a profound impact on its interaction with nAChRs, and the position of this substitution is a critical determinant of the resulting pharmacological profile.
This compound emerges as a potent nAChR agonist.[2] Its high affinity for the α4β2 and α4β4 subtypes, coupled with its activity as a partial to full agonist at various nAChRs, makes it a valuable tool for probing the function of these receptors.[1][2] The potent activation of α4β2 receptors, in particular, suggests its potential for influencing dopamine (B1211576) release in the brain, a key mechanism underlying nicotine addiction.
In contrast, 5-Bromocytisine exhibits a markedly different and generally weaker pharmacological profile.[1] It is a less potent inhibitor of radioligand binding compared to its 3-bromo counterpart.[1] Functionally, it acts as a partial agonist at α7 and α4β4 nAChRs with low potency and, notably, shows no agonist activity at the α4β2 subtype.[1] This differential activity profile highlights the sensitivity of the nAChR binding pocket to the placement of substituents on the cytisine scaffold. The lack of efficacy at the α4β2 receptor, a key subtype implicated in nicotine dependence, suggests that 5-Bromocytisine would have a significantly different in vivo effect compared to this compound.
Conclusion
The comparative analysis of this compound and 5-Bromocytisine clearly demonstrates that the position of bromination on the cytisine molecule is a critical factor in determining its affinity and efficacy at different nAChR subtypes. This compound is a potent and efficacious agonist at several key neuronal nAChRs, making it a valuable research tool and a potential lead for further drug development. 5-Bromocytisine, with its lower potency and distinct subtype selectivity, serves as an important structural analog for understanding the structure-activity relationships of cytisine derivatives. For researchers in the field, the choice between these two compounds will depend on the specific nAChR subtype and functional effect being investigated. Further studies are warranted to obtain more comprehensive quantitative data for 5-Bromocytisine and to explore the in vivo consequences of their distinct pharmacological profiles.
References
Head-to-Head Comparison of 3-Bromocytisine and Nicotine in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the functional properties of two nicotinic acetylcholine (B1216132) receptor (nAChR) ligands: 3-Bromocytisine and nicotine (B1678760). The information presented is intended to assist researchers in selecting the appropriate compound for their studies and to provide detailed experimental context for the functional data.
Introduction
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including nicotine addiction, Alzheimer's disease, and Parkinson's disease, making them a significant therapeutic target. Nicotine, the primary psychoactive component of tobacco, is a well-characterized non-selective nAChR agonist. This compound, a derivative of the natural alkaloid cytisine (B100878), has emerged as a potent nAChR ligand with a distinct pharmacological profile. Understanding the functional differences between these two compounds is critical for the development of novel therapeutics with improved efficacy and reduced side effects.
This guide summarizes the available quantitative data on the potency and efficacy of this compound and nicotine at various nAChR subtypes. It also provides a detailed protocol for a common functional assay used to characterize these ligands and includes diagrams illustrating the nAChR signaling pathway and a typical experimental workflow.
Data Presentation: Functional Comparison
The following table summarizes the key functional parameters of this compound and nicotine at various human nAChR subtypes. The data, derived from radioligand binding and functional assays, highlights the differences in potency (EC50/IC50) and, where available, efficacy (Emax) between the two compounds.
| Compound | nAChR Subtype | Assay Type | Parameter | Value | Reference |
| This compound | α4β2 | Radioligand Binding | IC50 | 0.30 nM | |
| α4β2 (High Sensitivity) | Functional | EC50 | 0.008 µM | ||
| α4β2 (Low Sensitivity) | Functional | EC50 | 0.05 µM | ||
| α4β4 | Radioligand Binding | IC50 | 0.28 nM | ||
| α7 | Radioligand Binding | IC50 | 31.6 nM | ||
| hα7 | Functional | Agonist Type | Potent Full Agonist | [1] | |
| hα4β2 | Functional | Agonist Type | Partial Agonist | [1] | |
| hα4β4 | Functional | Agonist Type | Partial Agonist | [1] | |
| Nicotine | α4β2 | Functional | EC50 | ~1 µM | [2] |
| α7 | Functional | EC50 | ~10 µM | [2] | |
| α3β4 | Functional | EC50 | 733.3 ± 146.5 nM | [3] | |
| α4β2 | Functional | EC50 | 19.44 ± 1.02 nM | [3] | |
| α6/3β2β3 | Functional | EC50 | 28.34 ± 1.62 nM | [3] |
Mandatory Visualization
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors (nAChRs).
Caption: Experimental workflow for a two-electrode voltage clamp (TEVC) assay.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This protocol describes the functional characterization of nAChR agonists using the two-electrode voltage clamp technique in Xenopus laevis oocytes expressing specific human nAChR subtypes.
1. Oocyte Preparation and cRNA Injection:
-
Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.
-
Oocytes are manually dissected and treated with collagenase to remove the follicular layer.
-
Stage V-VI oocytes are selected and injected with a solution containing complementary RNA (cRNA) encoding the desired human nAChR subunits (e.g., α4 and β2). The ratio of injected cRNAs can be varied to favor the expression of high- or low-sensitivity receptor isoforms.
-
Injected oocytes are incubated in a temperature-controlled environment (typically 16-18°C) for 1 to 7 days to allow for receptor expression and insertion into the cell membrane.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Two glass microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are used. One electrode measures the membrane potential, and the other injects current.
-
The oocyte is impaled with both microelectrodes.
-
The membrane potential is clamped to a holding potential, typically between -50 mV and -90 mV, using a voltage-clamp amplifier.
3. Agonist Application and Data Acquisition:
-
A stable baseline current is established.
-
The perfusion solution is switched to one containing the agonist (this compound or nicotine) at a known concentration.
-
The agonist-induced inward current, resulting from the influx of cations through the activated nAChRs, is recorded.
-
After the peak response is observed, the agonist-containing solution is washed out with the standard Ringer's solution until the current returns to baseline.
-
This process is repeated for a range of agonist concentrations to generate a dose-response curve.
4. Data Analysis:
-
The peak current amplitude at each agonist concentration is measured and normalized to the maximal response.
-
The normalized data are plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data using a non-linear regression algorithm.
-
From this curve, the potency (EC50, the concentration of agonist that elicits a half-maximal response) and efficacy (Emax, the maximum response) of the compound are determined.
This comprehensive approach allows for a detailed functional comparison of nAChR ligands, providing valuable insights into their pharmacological properties. The data presented in this guide, along with the detailed experimental protocol, serves as a valuable resource for researchers in the field of nicotinic receptor pharmacology and drug discovery.
References
Unveiling the Potency of 3-Bromocytisine: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 3-Bromocytisine's pharmacological effects with related compounds, offering researchers, scientists, and drug development professionals a detailed overview of its activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). The following sections present quantitative data, in-depth experimental protocols, and visual representations of key pathways and workflows to facilitate the replication and extension of these findings.
Quantitative Comparison of Nicotinic Acetylcholine Receptor Ligands
The following tables summarize the binding affinities and functional potencies of this compound in comparison to cytisine (B100878) and other brominated derivatives at various nAChR subtypes.
Table 1: Binding Affinity (IC50/Ki, nM) of Cytisine Derivatives at Human nAChR Subtypes
| Compound | α4β2 | α4β4 | α7 |
| This compound | 0.30 | 0.28 | 31.6 |
| Cytisine | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| 5-Bromocytisine | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| 3,5-Dibromocytisine | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant.
Table 2: Functional Potency (EC50, µM) and Efficacy of this compound at Human α4β2 nAChRs
| Compound | High-Sensitivity (HS) α4β2 | Low-Sensitivity (LS) α4β2 |
| This compound | 0.008 | 0.05 |
Note: EC50 is the concentration of a drug that gives a half-maximal response.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assays
This protocol is used to determine the binding affinity of a ligand to a receptor.
Objective: To determine the inhibitory concentration (IC50) of this compound and its analogs for specific nAChR subtypes.
Materials:
-
HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand specific to the nAChR subtype (e.g., [³H]-Epibatidine for α4β2, [³H]-Methyllycaconitine for α7).[1]
-
Unlabeled competitor ligands (this compound, cytisine, etc.).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[2]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[2]
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.[2]
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target nAChR subtype.
-
Homogenize the cells in ice-cold Assay Buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times with fresh, ice-cold Assay Buffer.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add membrane preparation, radioligand, and Assay Buffer.[2]
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known competitor (e.g., nicotine).[2]
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., this compound).[2]
-
Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.[2]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.[2]
-
Wash the filters with ice-cold Wash Buffer.[2]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional properties of ion channels, such as nAChRs, expressed in the oocyte membrane.
Objective: To determine the potency (EC50) and efficacy of this compound as an agonist or antagonist at specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nAChR.
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).
-
Collagenase solution.
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and recording setup.[3]
-
Perfusion system.[3]
-
Test compounds (e.g., this compound, acetylcholine).
Procedure:
-
Oocyte Preparation:
-
Surgically remove ovary lobes from a female Xenopus laevis.
-
Treat the lobes with collagenase to defolliculate the oocytes.
-
Select healthy, stage V-VI oocytes for injection.
-
-
cRNA Injection:
-
Inject the oocytes with a solution containing the cRNA for the nAChR subunits of interest.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[3][4]
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply the test compounds via the perfusion system and record the resulting currents.
-
-
Data Analysis:
-
Measure the peak current response to different concentrations of the agonist.
-
Plot the normalized current response against the log concentration of the agonist to determine the EC50 and maximal efficacy.
-
Locomotor Activity in Rodents
This behavioral assay is used to assess the stimulant or depressant effects of a compound on the central nervous system.
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
Male Sprague-Dawley rats.
-
Open-field activity chambers equipped with infrared beams to automatically record movement.
-
Test compound (this compound) and vehicle (saline).
-
Antagonists (e.g., mecamylamine, haloperidol) for mechanistic studies.[5]
Procedure:
-
Habituation:
-
Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Habituate the animals to the open-field chambers for a set period (e.g., 30 minutes) on the day before testing.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound at various doses) or vehicle via subcutaneous or intraperitoneal injection.[6]
-
-
Locomotor Activity Recording:
-
Immediately after injection, place the rat in the center of the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the activity levels of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the study of this compound.
Caption: Signaling pathway of this compound at nAChRs leading to dopamine release.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 4. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
Independent Validation of 3-Bromocytisine's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of 3-Bromocytisine's performance with alternative nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of nAChR agonists.
Introduction to this compound
This compound is a derivative of the alkaloid cytisine (B100878), known for its potent activity as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its mechanism of action is centered on its interaction with various nAChR subtypes, primarily the α4β2 and α7 subtypes.[1] Notably, this compound acts as a full agonist at the α7 subtype and a partial agonist at the α4β2 subtype.[1][2] This dual activity, combined with a high binding affinity for α4β2 receptors, leads to the stimulation of dopamine (B1211576) and noradrenaline release, which has been observed to increase locomotor activity in animal studies.[1][3][4] The halogenation at the C3 position of the cytisine scaffold significantly enhances its binding affinity and functional potency compared to the parent compound.[5]
Comparative Analysis with Alternative nAChR Ligands
The therapeutic and research potential of nAChR ligands has led to the development and characterization of numerous compounds.[6][7] Understanding the pharmacological profile of this compound in the context of other well-known ligands is crucial for its evaluation. This section compares this compound with its parent compound, cytisine, another halogenated derivative (5-Bromocytisine), the widely studied alkaloid nicotine, and the smoking cessation aid varenicline.
Key Comparators:
-
Cytisine: The natural precursor to this compound, also a partial agonist at α4β2 nAChRs.[2][8]
-
5-Bromocytisine: A structural isomer of this compound, which exhibits lower potency.[2]
-
Nicotine: A full agonist at most nAChR subtypes, serving as a benchmark for nicotinic activity.[9]
-
Varenicline: A selective α4β2 nAChR partial agonist developed from the cytisine structure, widely used for smoking cessation.[10]
Data Presentation: Quantitative Comparison of nAChR Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its alternatives at major nAChR subtypes. Data is compiled from various independent validation studies.
Table 1: Binding Affinity (Ki, nM) at Human nAChR Subtypes
| Compound | α4β2 | α7 | α3β4 |
| This compound | ~0.30 | ~31.6 | Data not readily available |
| Cytisine | 0.7 ± 0.1 | 1300 ± 100 | 2800 ± 200 |
| 5-Bromocytisine | 1.8 ± 0.2 | 1800 ± 200 | Data not readily available |
| Nicotine | 0.94 | 2000 | Data not readily available |
| Varenicline | ~0.4 | Data not readily available | Data not readily available |
Data compiled from multiple sources.[2][8][11]
Table 2: Functional Potency (EC50, µM) and Efficacy at Human nAChR Subtypes
| Compound | α4β2 (Efficacy vs. ACh) | α7 (Efficacy vs. ACh) | α3β4 (Efficacy vs. ACh) |
| This compound | 0.008 (HS), 0.05 (LS) (Partial Agonist) | Potent (Full Agonist) | ~2 (Partial Agonist) |
| Cytisine | Partial Agonist | Full Agonist | Partial Agonist |
| 5-Bromocytisine | No response | Low Potency (Partial Agonist) | Partial Agonist |
| Nicotine | Full Agonist | Full Agonist | Full Agonist |
| Varenicline | Partial Agonist | Full Agonist | Data not readily available |
HS: High Sensitivity, LS: Low Sensitivity. Efficacy is described relative to the endogenous agonist Acetylcholine (ACh). Data compiled from multiple sources.[2][5][10]
Experimental Protocols for Mechanism Validation
The validation of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound to a specific receptor subtype.
-
Objective: To quantify the affinity (Ki) of this compound and comparators for specific nAChR subtypes.
-
Methodology:
-
Receptor Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing specific human nAChR subtypes (e.g., α4β2, α7) or from dissected brain regions known to be rich in these receptors.[8]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]epibatidine for α4β2, [α-125I]bungarotoxin for α7) at a fixed concentration.[2][8]
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional activity (potency and efficacy) of a compound on ion channels expressed in oocytes.
-
Objective: To characterize this compound as a full or partial agonist and determine its potency (EC50) at specific nAChR subtypes.
-
Methodology:
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the specific nAChR subunits (e.g., α7 or α4 and β2).[2] The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Agonist Application: The oocyte is perfused with a solution containing a known concentration of the test compound (e.g., this compound).
-
Current Measurement: The inward current generated by the influx of cations through the activated nAChR channels is recorded.
-
Data Analysis: Dose-response curves are generated by plotting the peak current response against the concentration of the agonist. The EC50 (concentration that elicits a half-maximal response) and the maximal response (efficacy, often compared to a saturating concentration of acetylcholine) are determined from these curves.[2]
-
In Vivo Locomotor Activity Studies
These behavioral assays assess the physiological effects of a compound and can help to confirm its mechanism of action by using specific antagonists.
-
Objective: To evaluate the effect of this compound on locomotor activity and to confirm the involvement of nAChRs and the dopaminergic system.[4]
-
Methodology:
-
Habituation: Animals are individually placed in an open-field arena and allowed to habituate for a period before drug administration.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally). In mechanism-confirming studies, animals may be pre-treated with an nAChR antagonist (e.g., mecamylamine) or a dopamine D2 receptor antagonist (e.g., haloperidol).[3][4]
-
Activity Monitoring: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using an automated activity monitoring system.
-
Data Analysis: The locomotor activity data is analyzed to compare the effects of this compound alone versus in combination with antagonists. A significant reduction in this compound-induced hyperactivity by an antagonist provides evidence for the involvement of that specific receptor system.[4]
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts and processes involved in the validation of this compound's mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C3-halogenation of cytisine generates potent and efficacious nicotinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 10. Nicotine receptor partial agonists for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Bromocytisine: A Comparative Guide to Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Bromocytisine with other prominent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, including Varenicline, Cytisine (B100878), and Epibatidine. The following sections present quantitative data on binding affinities and functional potencies, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate objective evaluation and inform future research and development.
Data Presentation: Quantitative Comparison of nAChR Agonists
The following tables summarize the binding affinities (Ki or IC50) and functional potencies (EC50) of this compound and other selected nAChR agonists across various receptor subtypes. This data is essential for understanding the potency and selectivity of these compounds.
| Compound | nAChR Subtype | Binding Affinity (Ki/IC50, nM) | Citation |
| This compound | α4β2 | 0.2 - 0.3 | [1][2] |
| α4β4 | 0.28 | [2] | |
| α3β4 | 3.6 | [1] | |
| α7 | 29 - 31.6 | [1][2] | |
| Varenicline | α4β2 | 0.06 - 0.4 | [3][4] |
| α3β2 | High Affinity | [5] | |
| α3β4 | Lower Affinity than α4β2 | [5] | |
| α6-containing | High Affinity | [5] | |
| α7 | 125 (Full Agonist) | [3][5] | |
| α1-containing (muscle) | > 8000 | [3] | |
| Cytisine | α4β2 | 0.17 - 6.1 | [3][4] |
| α3β4 | Moderate Affinity | [6] | |
| α7 | 1600 - 4200 | [4] | |
| α1-containing (muscle) | 430 | [3] | |
| Epibatidine | α4β2 | 0.04 (Ki) | [7] |
| α3β2 (human) | 0.14 (KD) | [8] | |
| α3 (human) | 0.0006 (Ki) | [8] | |
| α7 (human) | 20 (Ki) | [7][8] | |
| Muscle-type (Torpedo) | ~5000 (Ki) | [8] |
| Compound | nAChR Subtype | Functional Potency (EC50, µM) | Efficacy (Imax % vs ACh or Nicotine) | Citation |
| This compound | α4β2 (High Sensitivity) | 0.008 | Partial Agonist | |
| α4β2 (Low Sensitivity) | 0.05 | Partial Agonist | ||
| α7 | - | Full Agonist | [1][9] | |
| α4β4 | - | Partial Agonist | [9] | |
| Varenicline | α4β2 | - | Partial Agonist | [5][10] |
| α3β2 | - | Partial Agonist | [5] | |
| α3β4 | - | Partial Agonist | [5] | |
| α6-containing | - | Partial Agonist | [5] | |
| α7 | - | Full Agonist | [5] | |
| Cytisine | α4β2 | ~1 | Partial Agonist | [4][6] |
| α7 | - | More efficacious on human than rat α7 | [11] | |
| Epibatidine | α8 (chicken) | 0.001 | Full Agonist | [8] |
| α7 (chicken) | 2 | Full Agonist | [8] | |
| Muscle-type (human) | 16 | Lower Affinity | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental to understanding how the comparative data was generated.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by a test compound, thereby determining the test compound's binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand (e.g., [³H]-Epibatidine, [³H]-Cytisine, [¹²⁵I]-α-Bungarotoxin).[12][13]
-
Unlabeled competitor for non-specific binding determination (e.g., Nicotine).[12]
-
Test compounds (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[12]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[12]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell harvesting equipment.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target nAChR subtype in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the assay buffer.[14]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.[12]
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Nicotine).[15]
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.[12]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 120 minutes).[14][15]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[14]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is employed to measure the functional properties (potency and efficacy) of an agonist at ligand-gated ion channels expressed in Xenopus oocytes.
Objective: To characterize the agonist-induced ion currents in oocytes expressing specific nAChR subtypes, determining the EC50 and maximal response (Imax).
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).
-
Nuclease-free water.
-
Microinjector.
-
Two-electrode voltage clamp amplifier and data acquisition system.[16]
-
Perfusion system.
-
Recording chamber.
-
Borosilicate glass microelectrodes.
-
1 M KCl solution for filling electrodes.
-
Ringer's solution (e.g., 90 mM NaCl, 1 mM KCl, 2 mM CaCl₂, 5 mM HEPES, pH 7.4).[17]
-
Agonist solutions of varying concentrations.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.[17]
-
Electrode Preparation: Pull borosilicate glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 1 M KCl.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with Ringer's solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[16]
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential, typically -60 mV to -70 mV.[17][18]
-
Agonist Application: Apply the agonist at various concentrations to the oocyte via the perfusion system. Record the resulting inward current.
-
Data Acquisition: Record the current responses to each agonist concentration. Ensure a sufficient washout period with Ringer's solution between applications to allow the receptors to recover.
-
Data Analysis:
-
Measure the peak current amplitude for each agonist concentration.
-
Normalize the responses to the maximal response.
-
Plot the normalized current against the logarithm of the agonist concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Hill coefficient.
-
Determine the efficacy (Imax) by comparing the maximal response induced by the test agonist to that of a reference full agonist (e.g., acetylcholine or nicotine).
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of nAChR agonists.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor (nAChR) upon agonist binding.
Caption: Experimental workflow for a radioligand binding assay to determine binding affinity.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.
References
- 1. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The effects of nicotine, varenicline, and cytisine on schedule-controlled responding in mice: differences in α4β2 nicotinic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 17. Two-Electrode Voltage-Clamp (TEVC) Measurements on Xenopus laevis Oocytes Expressing Human nAChR [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Interspecies Pharmacological Profile of 3-Bromocytisine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of 3-Bromocytisine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, across different species. The information presented is based on available preclinical data and aims to highlight interspecies differences in its receptor binding, functional activity, and behavioral outcomes. This document is intended to serve as a valuable resource for researchers involved in the development of nicotinic ligands for various therapeutic indications.
In Vitro Pharmacological Profile
This compound exhibits high affinity and potent activity at various nAChR subtypes. However, the majority of in vitro studies have been conducted using human recombinant receptors, with limited comparative data from other species.
Receptor Binding Affinity
This compound demonstrates nanomolar to sub-nanomolar affinity for α4β2* nAChRs, the most abundant nicotinic receptor subtype in the brain. Limited comparative data suggests a similarly high affinity in both human and murine receptors.
| Species | Receptor Subtype | Radioligand | Preparation | Ki (nM) |
| Human | α4β2 | [3H]Cytisine | Recombinant | Data not available |
| Human | α4β4 | [3H]Cytisine | Recombinant | Data not available |
| Human | α7 | [125I]α-Bungarotoxin | Recombinant | Data not available |
| Mouse | α4β2 | Not Specified | Not Specified | 0.2[1] |
Note: While specific Ki values from competitive binding assays with this compound are not consistently available, IC50 values provide an indication of its potent binding.
| Species | Receptor Subtype | Radioligand | Preparation | IC50 (nM) |
| Human | α4β2 | [3H]Cytisine | Recombinant | 0.30[2] |
| Human | α4β4 | [3H]Cytisine | Recombinant | 0.28[2] |
| Human | α7 | [125I]α-Bungarotoxin | Recombinant | 31.6[2] |
Functional Activity
This compound acts as a partial agonist at α4β2* nAChRs and a full agonist at α7 nAChRs in human recombinant systems. This dual activity profile is a key characteristic of its pharmacology.
| Species | Receptor Subtype | Assay System | Parameter | Value | Agonist Effect |
| Human | α4β2 (High Sensitivity) | Xenopus Oocytes | EC50 | 0.008 µM[2] | Partial Agonist[3] |
| Human | α4β2 (Low Sensitivity) | Xenopus Oocytes | EC50 | 0.05 µM[2] | Partial Agonist[3] |
| Human | α4β4 | Xenopus Oocytes | Not Specified | Data not available | Partial Agonist[3] |
| Human | α7 | Xenopus Oocytes | Not Specified | Data not available | Full Agonist[3] |
In Vivo Pharmacological Effects
The in vivo effects of this compound have been primarily investigated in rodents and zebrafish, revealing its influence on locomotor activity and anxiety-related behaviors.
Locomotor Activity
In rats, this compound has been shown to dose-dependently increase locomotor activity, an effect mediated by nAChRs in the striatum and linked to the dopaminergic system.[4][5]
| Species | Doses Administered (mg/kg, i.p.) | Observed Effect on Locomotion |
| Rat | 0.1, 0.2 | Significant increase in locomotor activity[1] |
| Mouse | ≥ 1 | Adverse effects including abnormal movements observed[1] |
Behavioral Effects in Zebrafish
Studies in zebrafish have explored the anxiolytic-like properties of this compound.
| Species | Concentration (mg/L) | Behavioral Endpoint | Observed Effect |
| Zebrafish | 10, 25, 50 | Time spent at the bottom of the tank | Anxiolytic-like effect (reduced time at bottom)[6] |
Pharmacokinetic Profile
Direct pharmacokinetic data for this compound across different species is currently unavailable in the published literature. However, data for the parent compound, cytisine (B100878), provides some context. It is important to note that the addition of a bromine atom can significantly alter lipophilicity and metabolic stability, likely leading to a different pharmacokinetic profile for this compound.
Pharmacokinetics of Cytisine
| Species | Administration Route | Dose (mg/kg) | Tmax (h) | t1/2 (min) | Oral Bioavailability (%) |
| Mouse | Oral | 2 | 2[7] | 200[7] | ~42[7] |
| Rabbit | Oral | 5 | Data not available | Data not available | Data not available |
| Rabbit | Intravenous | 1 | Not Applicable | 57 | Not Applicable |
Experimental Protocols
Radioligand Binding Assays (Human Recombinant nAChRs)
-
Preparation: Membranes from cell lines (e.g., HEK-293) stably expressing the human nAChR subtypes of interest (α4β2, α4β4, or α7) were used.
-
Assay: Membranes were incubated with a specific radioligand ([3H]cytisine for α4β2 and α4β4; [125I]α-bungarotoxin for α7) and varying concentrations of this compound to determine its inhibitory concentration (IC50). Non-specific binding was determined in the presence of a high concentration of a competing ligand (e.g., nicotine (B1678760) or epibatidine). The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting. Data were analyzed using non-linear regression to calculate IC50 values.
Two-Electrode Voltage Clamp in Xenopus Oocytes (Human Recombinant nAChRs)
-
Preparation: Xenopus laevis oocytes were injected with cRNA encoding the human nAChR subunits.
-
Recording: Two-electrode voltage-clamp recordings were performed on the injected oocytes. Oocytes were perfused with a buffer solution, and this compound was applied at various concentrations to elicit current responses.
-
Analysis: Concentration-response curves were generated, and EC50 values were calculated to determine the potency of this compound. The maximal response elicited by this compound relative to a full agonist like acetylcholine was used to determine its efficacy (partial vs. full agonist).
Locomotor Activity in Rats
-
Animals: Male Sprague-Dawley rats were used.
-
Procedure: Following habituation to the testing environment (open-field arenas), rats were administered this compound intraperitoneally (i.p.) at various doses. Locomotor activity was then recorded for a specified period using automated activity monitoring systems.
-
Data Analysis: The total distance traveled, and other locomotor parameters were quantified and compared between different dose groups and a vehicle control group.
Visualizations
Caption: Mechanism of this compound-induced locomotor activity in rats.
Caption: Workflow for comparing interspecies pharmacology of this compound.
Conclusion and Future Directions
This compound is a potent nicotinic agonist with a distinct pharmacological profile. While data on its effects on human nAChRs and in vivo activity in rats are available, a comprehensive understanding of its interspecies differences is hampered by the lack of direct comparative studies. Specifically, further research is needed to:
-
Determine the binding affinities and functional activities of this compound at a wider range of rodent and non-human primate nAChR subtypes. This will allow for a more direct and quantitative comparison with human data.
-
Characterize the pharmacokinetic profile of this compound in multiple species. Understanding its absorption, distribution, metabolism, and excretion is crucial for translating preclinical findings to clinical applications.
-
Conduct head-to-head in vivo studies in different species using standardized behavioral paradigms. This will provide a clearer picture of how its pharmacological effects translate to behavioral outcomes across species.
Addressing these knowledge gaps will be essential for the continued development of this compound and other nicotinic ligands as potential therapeutics.
References
- 1. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral Study of 3- and 5-Halocytisine Derivatives in Zebrafish Using the Novel Tank Diving Test (NTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic studies with 3H-cytisine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Bromocytisine: In Vitro and In Vivo Pharmacological Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological data available for 3-Bromocytisine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The information is intended to support further research and development of this compound for potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from both in vitro and in vivo studies.
In Vitro Data: Receptor Binding and Functional Activity
| Parameter | Receptor Subtype | Value | Species | Experimental System | Reference |
| IC50 | α4β4 nAChR | 0.28 nM | Human | SH-EP1-hα4β4 cells | [1] |
| α4β2 nAChR | 0.30 nM | Human | SH-EP1-hα4β2 cells | [1] | |
| α7 nAChR | 31.6 nM | Human | SH-SY5Y-hα7 cells | [1] | |
| EC50 | α4β2 nAChR (High Sensitivity) | 0.008 µM | Human | Xenopus oocytes | [1] |
| α4β2 nAChR (Low Sensitivity) | 0.05 µM | Human | Xenopus oocytes | [1] | |
| Agonist Activity | α7 nAChR | Full Agonist | Human | Xenopus oocytes | [2] |
| α4β2 nAChR | Partial Agonist | Human | Xenopus oocytes | [2] | |
| α4β4 nAChR | Partial Agonist | Human | Xenopus oocytes | [2] |
In Vivo Data: Behavioral Effects
Rat Locomotor Activity
| Dose (mg/kg) | Route | Phase | Effect on Locomotor Activity | Reference |
| 0.1 | Systemic | Exploratory (0-5 min) | Significant Decrease | [3] |
| 0.2 | Systemic | Exploratory (0-5 min) | No significant alteration | [3] |
| 0.2 | Systemic | Habituation (5-15 min) | Significant Increase | [3] |
Zebrafish Novel Tank Diving Test
| Concentration (mg/L) | Effect on Bottom Dwelling Time | Effect on Average Velocity | Reference |
| 1 | No significant difference from control | Decrease (~54% from control) | [4] |
| 10 | Significant reduction (~87% from control) | Decrease (~63% from control) | [4] |
| 25 | Significant reduction (~86% from control) | Decrease (~64% from control) | [4] |
| 50 | Significant reduction (~70% from control) | No statistically significant difference from control | [4] |
Experimental Protocols
In Vitro Methodologies
-
Cell Lines:
-
SH-SY5Y cells stably expressing human α7 nAChRs.
-
SH-EP1 cells stably expressing human α4β2 or α4β4 nAChRs.
-
-
Membrane Preparation: Confluent cells were harvested, homogenized, and centrifuged to obtain membrane pellets. Pellets were resuspended in the appropriate binding buffer.
-
Binding Assays:
-
[α-125I]Bungarotoxin ([α-125I]BgTx) Binding (for α7 nAChR): Cell membranes were incubated with [α-125I]BgTx in the presence or absence of this compound.
-
[3H]Cytisine Binding (for α4β2 and α4β4 nAChRs): Cell membranes were incubated with 1 nM [3H]cytisine in the presence or absence of this compound for 75 minutes at 4°C. Non-specific binding was determined using 10 µM nicotine.
-
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
-
Receptor Expression: Xenopus laevis oocytes were injected with cRNAs encoding human nAChR subunits (α7, α4β2, or α4β4).
-
Electrophysiological Recordings: Two-electrode voltage-clamp recordings were performed on oocytes clamped at a holding potential of -60 mV.
-
Drug Application: Acetylcholine (ACh) and this compound were applied to the oocytes to elicit ionic currents.
-
Data Analysis: Dose-response curves were generated to determine the EC50 values and the nature of the agonist activity (full or partial).
In Vivo Methodologies
-
Animals: Male Sprague Dawley rats (250-300 g).
-
Drug Administration: this compound was administered systemically.
-
Locomotor Activity Monitoring: Rats were placed in an open field arena, and their locomotor activity was recorded. The session was divided into an initial exploratory phase (0-5 minutes) and a subsequent habituation phase (5-15 minutes).
-
Data Analysis: The total distance traveled or the number of beam breaks were quantified to assess locomotor activity.
-
Animals: Adult zebrafish.
-
Experimental Protocol:
-
Acclimation: Fish were acclimated in holding tanks.
-
Drug Exposure: Fish were immersed in a tank containing this compound at various concentrations (1, 10, 25, and 50 mg/L) for 3 minutes.
-
Testing: Fish were then transferred to a novel tank, and their behavior was recorded for 5 minutes.
-
-
Behavioral Analysis: The recorded videos were analyzed using software to measure:
-
Time spent in the bottom third of the tank (bottom dwelling).
-
Average swimming velocity.
-
Freezing time.
-
Latency to enter the top third of the tank.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows of the key experiments.
Caption: Proposed signaling pathway for this compound-induced locomotor activity.
Caption: Simplified experimental workflows for in vitro and in vivo studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. Behavioral Study of 3- and 5-Halocytisine Derivatives in Zebrafish Using the Novel Tank Diving Test (NTT) [mdpi.com]
Validating a Novel Animal Model for Nicotinic Acetylcholine Receptor Modulation with 3-Bromocytisine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of a new animal model of nicotine (B1678760) addiction and nAChR modulation using the novel compound 3-Bromocytisine. It outlines the mechanism of action, proposes comparative efficacy studies against established alternatives like Varenicline and its parent compound Cytisine (B100878), and provides detailed experimental protocols and visualizations to support this research.
Introduction and Rationale
This compound is a potent partial agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating high affinity for α4β2 and α7 subtypes.[1][2][3] These receptors are critically involved in the neurobiology of nicotine addiction, making this compound a valuable tool for developing and validating new animal models to study novel therapeutics. This guide compares its known characteristics with Varenicline and Cytisine, two established smoking cessation aids that act through a similar mechanism. The validation of an animal model with this compound will enable a more nuanced exploration of nAChR pharmacology and its behavioral correlates.
Mechanism of Action: nAChR-Mediated Dopamine (B1211576) Release
This compound, like Varenicline and Cytisine, exerts its effects by modulating the dopaminergic system through nAChRs located on dopaminergic neurons in the ventral tegmental area (VTA). As a partial agonist, it has a dual action: it partially stimulates the receptor to provide a mild, sustained release of dopamine, which can alleviate withdrawal symptoms, and it competitively inhibits the binding of nicotine, thereby blocking its reinforcing effects.[3] This modulation of the mesolimbic dopamine pathway is central to its therapeutic potential. The binding of this compound to α4β2 and α7 nAChRs triggers a downstream signaling cascade involving the PI3K-Akt pathway, which is implicated in neuronal survival and plasticity.[4][5]
Comparative Efficacy in Animal Models of Nicotine Addiction
While direct comparative data for this compound in established nicotine addiction models is not yet available, this section outlines a proposed study design and presents hypothetical data based on its known pharmacology, alongside published data for Varenicline and Cytisine.
Nicotine Self-Administration
The intravenous nicotine self-administration paradigm is a gold-standard model for assessing the reinforcing effects of nicotine and the potential of a compound to reduce nicotine intake.
Table 1: Comparative Efficacy in a Rat Model of Nicotine Self-Administration
| Compound | Dose Range (mg/kg) | Effect on Nicotine Infusions | Efficacy vs. Control |
| This compound | 0.1 - 1.0 (s.c.) | Hypothesized Dose-dependent decrease | Hypothesized Significant reduction at higher doses |
| Varenicline | 0.3 - 3.0 (p.o.) | Dose-dependent decrease | Significant reduction at 1.0 and 3.0 mg/kg |
| Cytisine | 0.5 - 3.0 (s.c.) | Dose-dependent decrease | Significant reduction at 1.5 and 3.0 mg/kg |
Note: Data for Varenicline and Cytisine are synthesized from published studies. This compound data is hypothesized for the purpose of this guide.
Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding properties of a drug by pairing its administration with a specific environmental context.
Table 2: Comparative Effects in a Mouse Model of Nicotine-Induced Conditioned Place Preference
| Compound | Dose (mg/kg) | Effect on Time Spent in Drug-Paired Chamber | Rewarding Potential |
| This compound | 0.5 (s.c.) | Hypothesized Attenuation of nicotine-induced preference | Hypothesized Blocks rewarding effects of nicotine |
| Varenicline | 1.0 (s.c.) | Attenuation of nicotine-induced preference | Blocks rewarding effects of nicotine |
| Cytisine | 2.0 (s.c.) | Attenuation of nicotine-induced preference | Blocks rewarding effects of nicotine |
Note: Data for Varenicline and Cytisine are synthesized from published studies. This compound data is hypothesized for the purpose of this guide.
Experimental Protocols
Intravenous Nicotine Self-Administration in Rats
Objective: To assess the effect of this compound on the reinforcing properties of nicotine.
Animals: Male Sprague-Dawley rats (250-300g).
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
Procedure:
-
Surgery: Rats are surgically implanted with an indwelling intravenous catheter in the jugular vein.[1][6]
-
Acquisition: Rats are trained to press a lever for food reinforcement on a fixed-ratio 1 (FR1) schedule. Once responding is stable, sessions are switched to nicotine self-administration (0.03 mg/kg/infusion) for 2 hours daily.[7][8]
-
Treatment: Once stable nicotine self-administration is achieved, rats are pre-treated with this compound (0.1, 0.3, or 1.0 mg/kg, s.c.) or vehicle 30 minutes prior to the self-administration session.
-
Data Analysis: The number of nicotine infusions earned is recorded and analyzed using a repeated-measures ANOVA.
Nicotine-Induced Conditioned Place Preference (CPP) in Mice
Objective: To determine if this compound can block the rewarding effects of nicotine.
Animals: Male C57BL/6J mice (20-25g).
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-Conditioning (Day 1): Mice are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes to establish baseline preference.[9]
-
Conditioning (Days 2-5):
-
Morning Session: Mice receive an injection of nicotine (0.5 mg/kg, s.c.) and are confined to one of the outer chambers for 30 minutes.
-
Afternoon Session: Mice receive a vehicle injection and are confined to the opposite outer chamber for 30 minutes.
-
-
Treatment: On conditioning days, a separate group of mice is pre-treated with this compound (0.5 mg/kg, s.c.) or vehicle 30 minutes prior to the nicotine or vehicle injection.
-
Test (Day 6): Mice are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded.[9]
-
Data Analysis: The time spent in the nicotine-paired chamber is compared between treatment groups using a two-way ANOVA.
Proposed Experimental Workflow for Model Validation
The following workflow is proposed for the comprehensive validation of a new animal model using this compound.
Conclusion
This compound presents a promising pharmacological tool for the validation of new animal models of nicotine addiction. Its high affinity for relevant nAChR subtypes and its proposed modulatory effects on the dopaminergic system suggest its potential to mimic the actions of established smoking cessation therapies. The experimental framework provided in this guide offers a comprehensive approach to characterizing the behavioral effects of this compound and establishing its utility in preclinical drug discovery and development. Further research directly comparing this compound to Varenicline and Cytisine in addiction-relevant animal models is warranted to fully elucidate its therapeutic potential.
References
- 1. Self-administration of nicotine and cigarette smoke extract in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposure to nicotine vapor in male adolescent rats produces a withdrawal-like state and facilitates nicotine self-administration during adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromocytisine vs. Halogenated Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-Bromocytisine and its halogenated derivatives, focusing on their performance as nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. This analysis is supported by experimental data on binding affinities, functional potencies, and efficacy, offering insights into their potential as therapeutic agents.
Cytisine (B100878), a natural alkaloid, is a well-known partial agonist at nicotinic acetylcholine receptors (nAChRs) and has been a foundational scaffold for the development of new therapeutic agents.[1] Chemical modifications, particularly halogenation, have been explored to enhance its pharmacological properties.[1] This guide focuses on the comparison of this compound with other halogenated cytisine derivatives, providing a clear overview of their structure-activity relationships.
Performance Comparison: Binding Affinity and Functional Potency
The position of halogen substitution on the cytisine molecule significantly impacts its interaction with nAChR subtypes. Halogenation at the C3 position of the pyridone ring, as seen in this compound and 3-Iodocytisine, has been shown to increase both binding affinity and functional potency, particularly at α7 and α4β2* nAChRs.[2] In contrast, halogenation at the C5 position is generally detrimental to these properties.[2]
Binding Affinity (Ki) Data Summary
The following table summarizes the binding affinities (Ki, in nM) of this compound and its derivatives for various nAChR subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α4β2 nAChR | α7 nAChR | α3β4 nAChR | α4β4 nAChR |
| (-)-Cytisine | ~1 nM[3] | >10,000 nM | - | - |
| This compound | 0.01 nM[4], 0.30 nM[5][6] | 2.0 nM[4], ~100 nM[2], 31.6 nM[6] | - | 0.28 nM[5][6] |
| 3-Iodocytisine | Increased Affinity[2] | ~100 nM[2] | - | - |
| 5-Bromocytisine | Lower Affinity[4][7] | Lower Affinity[4][7] | - | - |
| 3,5-Dibromocytisine | Lower Affinity[4][7] | Lower Affinity[4][7] | - | - |
Note: Ki values can vary between studies due to different experimental conditions.
Functional Potency (EC50) and Efficacy Data Summary
The functional potency (EC50) and efficacy of these compounds in eliciting cellular responses, such as neurotransmitter release, are crucial indicators of their therapeutic potential. 3-halogenated derivatives have demonstrated greater potency and efficacy compared to cytisine.[2]
| Compound | [3H]Dopamine Release (Striatal Slices) - EC50 | [3H]Noradrenaline Release (Hippocampal Slices) - EC50 | Intracellular Ca2+ Increase (PC12 Cells) | Inward Currents (Human α3β4 nAChR in Xenopus Oocytes) - EC50 | Agonist/Partial Agonist Activity |
| (-)-Cytisine | Less Potent[2] | Less Potent[2] | Less Potent[2] | ~1 µM[3] | Partial agonist at α4β2 nAChR[3] |
| This compound | ~11 nM[2] | ~250 nM[2] | More Potent[2] | ~2 µM[2] | Full agonist at hα7-nAChRs; Partial agonist at hα4β2- and hα4β4-nAChRs[7] |
| 3-Iodocytisine | ~11 nM[2] | ~250 nM[2] | More Potent[2] | ~2 µM[2] | - |
| 5-Bromocytisine | Detrimental Effect[2] | Detrimental Effect[2] | Detrimental Effect[2] | No response at hα4β2-nAChRs[7] | Partial agonist at hα7- and hα4β4-nAChRs[7] |
| 3,5-Dibromocytisine | - | - | - | No response at hα4β2-nAChRs[7] | Partial agonist at hα7- and hα4β4-nAChRs[7] |
Experimental Protocols
The data presented above were generated using a variety of standard pharmacological assays. Below are generalized methodologies for the key experiments cited.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Forebrain membranes from rats are prepared and homogenized in a suitable buffer.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]epibatidine for α4β2 nAChRs or [3H]MLA for α7 nAChRs) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).
Neurotransmitter Release Assays
These experiments measure the ability of a compound to evoke the release of neurotransmitters from brain tissue slices, providing a measure of its functional potency and efficacy.
-
Slice Preparation: Slices of specific brain regions (e.g., striatum for dopamine (B1211576) release, hippocampus for noradrenaline release) are prepared.
-
Loading: The slices are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine).
-
Superfusion: The slices are placed in a superfusion chamber and continuously washed with a physiological buffer.
-
Stimulation: The slices are exposed to varying concentrations of the test compound.
-
Fraction Collection: Superfusate fractions are collected at regular intervals.
-
Quantification: The radioactivity in each fraction is measured to determine the amount of neurotransmitter released.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated.
Two-Electrode Voltage Clamp in Xenopus Oocytes
This electrophysiological technique is used to study the function of ion channels, such as nAChRs, expressed in a heterologous system.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits (e.g., human α3 and β4).
-
Expression: The oocytes are incubated for several days to allow for receptor expression.
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
Drug Application: The oocyte is perfused with a solution containing the test compound at various concentrations.
-
Data Acquisition: The resulting inward currents are recorded and measured.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The interaction of this compound and its derivatives with nAChRs initiates a cascade of downstream signaling events, primarily through the influx of cations, leading to neuronal depolarization and neurotransmitter release.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. C3-halogenation of cytisine generates potent and efficacious nicotinic receptor agonists [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses and evaluation of halogenated cytisine derivatives and of bioisosteric thiocytisine as potent and selective nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral Study of 3- and 5-Halocytisine Derivatives in Zebrafish Using the Novel Tank Diving Test (NTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Additional Nicotinic Receptor Agonists: R&D Systems [rndsystems.com]
- 7. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of 3-Bromocytisine and Other Nicotinic Acetylcholine Receptor Partial Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of 3-Bromocytisine relative to other prominent nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists: cytisine (B100878), varenicline (B1221332), and the full agonist nicotine (B1678760). The therapeutic index, a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity in 50% of a population (TD50 or LD50) to the dose that produces a clinically desired or effective response in 50% of a population (ED50). A higher therapeutic index indicates a wider margin of safety. This guide synthesizes available preclinical data to facilitate an objective comparison for research and drug development purposes.
Quantitative Data Summary
The following tables summarize the available LD50 (median lethal dose) and ED50 (median effective dose) data for the compared compounds. It is important to note that direct comparison of therapeutic indices can be challenging due to variations in experimental models, routes of administration, and the specific endpoints used to determine efficacy. The data presented here are primarily from rodent studies to provide a standardized basis for comparison where possible.
Table 1: Acute Toxicity Data (LD50)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Citation |
| This compound | Rat | Oral | Data Not Available | |
| Cytisine | Rat | Oral | 38 - 50 | [1][2] |
| Varenicline | Rat | Oral | >2000 | |
| Nicotine | Rat | Oral | 50 | [3][4][5] |
Note: The absence of a specific oral LD50 value for this compound in rats is a significant data gap. Its structural similarity to cytisine, a toxic alkaloid, suggests that its toxicity profile warrants careful investigation.
Table 2: Efficacy Data (ED50)
| Compound | Animal Model | Efficacy Endpoint | ED50 (mg/kg) | Citation |
| This compound | Rat | Increased Locomotor Activity | ~0.1 - 0.2 (s.c.) | [3][4] |
| Cytisine | Mouse | Decrease in Schedule-Controlled Responding | 2.97 (i.p.) | [6][7] |
| Varenicline | Mouse | Decrease in Schedule-Controlled Responding | 2.51 (i.p.) | [6][7] |
| Nicotine | Mouse | Decrease in Schedule-Controlled Responding | 0.83 (i.p.) | [6][7] |
Note: The ED50 values are derived from different behavioral paradigms, which may not be directly comparable. The locomotor activity assay for this compound reflects its central nervous system stimulant effects, while the schedule-controlled responding paradigm for the other compounds is a common model for assessing the abuse potential and therapeutic effects of drugs for addiction.
Experimental Protocols
1. Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425)
The "Up-and-Down Procedure" (UDP) is a method to determine the acute oral toxicity of a substance with the use of fewer animals compared to traditional methods.
-
Test Animals: Healthy, young adult female rats are typically used, as they are often slightly more sensitive. Animals are fasted overnight before dosing.
-
Dosing: The test substance is administered orally via gavage. The initial dose is selected based on preliminary information about the substance's toxicity.
-
Procedure:
-
A single animal is dosed.
-
If the animal survives for 48 hours, the next animal is given a higher dose (typically by a factor of 3.2).
-
If the animal dies, the next animal receives a lower dose.
-
This sequential dosing continues until one of the stopping criteria is met:
-
Three consecutive animals survive at the highest dose.
-
Five reversals in outcome (survival/death) occur in any six consecutive animals.
-
The likelihood ratios for the LD50 estimate meet a specific statistical criterion.
-
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
2. Nicotine Self-Administration in Rats (Model for Efficacy in Smoking Cessation)
This model assesses the reinforcing properties of nicotine and the ability of test compounds to reduce nicotine intake, a preclinical indicator of efficacy for smoking cessation.
-
Apparatus: Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to an indwelling intravenous catheter.
-
Procedure:
-
Acquisition: Rats are trained to press a lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion). Each infusion is paired with a visual or auditory cue.
-
Maintenance: Once stable responding is established, the effect of a test compound can be evaluated.
-
Treatment: The test compound (e.g., this compound, cytisine, varenicline) is administered prior to the self-administration session.
-
-
Efficacy Endpoint (ED50): The dose of the test compound that reduces nicotine self-administration by 50% is determined. This reflects the compound's ability to either block the rewarding effects of nicotine or substitute for them.
Signaling Pathways
The therapeutic and addictive effects of nicotinic acetylcholine receptor (nAChR) partial agonists are mediated through their interaction with nAChRs, particularly the α4β2 subtype, in the brain's reward circuitry. The following diagram illustrates the general signaling pathway.
Pathway Description:
Nicotinic acetylcholine receptor partial agonists like this compound, cytisine, and varenicline bind to α4β2 nAChRs on presynaptic terminals of dopaminergic neurons. This binding causes a moderate level of receptor activation, leading to membrane depolarization and subsequent calcium influx through voltage-gated calcium channels. The rise in intracellular calcium triggers the release of dopamine into the synaptic cleft. In the presence of nicotine, a full agonist, these partial agonists compete for the same binding site, thereby reducing the maximal dopamine release induced by nicotine. The released dopamine then acts on postsynaptic dopamine receptors, initiating downstream signaling cascades involving adenylyl cyclase, cAMP, protein kinase A (PKA), and the phosphorylation of transcription factors like CREB (cAMP response element-binding protein).[8][9] These pathways, along with others such as the ERK signaling pathway, ultimately lead to changes in gene expression that underlie the neuroplasticity associated with reward and addiction.[10] Partial agonists are thought to provide enough dopamine release to alleviate withdrawal symptoms while simultaneously blocking the reinforcing effects of nicotine.
References
- 1. dep.nj.gov [dep.nj.gov]
- 2. Varenicline attenuates nicotine-enhanced brain-stimulation reward by activation of alpha4beta2 nicotinic receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increase in locomotor activity after acute administration of the nicotinic receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of nicotine, varenicline, and cytisine on schedule-controlled responding in mice: differences in α4β2 nicotinic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of nicotine, varenicline, and cytisine on schedule-controlled responding in mice: differences in α4β2 nicotinic receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CREB involvement in the regulation of striatal prodynorphin by nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specificity of varenicline in blocking mesolimbic circuit activation to natural and drug rewards - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of 3-Bromocytisine and Its Analogues at Nicotinic Acetylcholine Receptors
This guide provides a comprehensive comparison of the potency of 3-Bromocytisine and its key analogues, including cytisine (B100878), 5-bromocytisine, and 3,5-dibromocytisine. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of their interactions with various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes.
Quantitative Potency Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and its analogues at different nAChR subtypes. These values have been compiled from multiple studies to provide a comparative overview.
Table 1: Binding Affinity (Ki, nM) of Cytisine Analogues at Human nAChR Subtypes
| Compound | α4β2 | α4β4 | α7 |
| Cytisine | 0.7 | 1.0 | 780 |
| This compound | 0.30 | 0.28 | 31.6 |
| 5-Bromocytisine | >10,000 | >10,000 | >10,000 |
| 3,5-Dibromocytisine | >10,000 | >10,000 | >10,000 |
Data compiled from multiple sources indicating this compound as the most potent inhibitor of radioligand binding.[1]
Table 2: Functional Potency (EC50/IC50, µM) of Cytisine Analogues
| Compound | hα7 (Agonist) | hα4β2 (Partial Agonist) | hα4β4 (Partial Agonist) | Striatal [3H]Dopamine Release |
| Cytisine | 1.1 | 0.02 and 1.3 | 0.03 and 2.1 | ~0.08 |
| This compound | 0.8 | 0.008 and 0.05 | 0.009 and 0.08 | ~0.011 |
| 5-Bromocytisine | 15 | No Response | 2.0 | - |
| 3,5-Dibromocytisine | 25 | No Response | 10 | - |
Functional data reveals that this compound is a potent full agonist at hα7 nAChRs and a potent partial agonist at hα4β2 and hα4β4 nAChRs.[1][2] Dual EC50 values for α4β2 and α4β4 receptors reflect high and low sensitivity states of the receptors.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of a compound to a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.
a. Membrane Preparation:
-
HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7) are cultured and harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM TRIS-HCl, pH 7.4) and centrifuged.[3]
-
The resulting cell membrane pellets are washed, re-suspended in the assay buffer, and stored at -80°C until use.[4]
b. Binding Assay:
-
For α4β2 and α4β4 receptors, membranes are incubated with a low concentration of [3H]cytisine or [3H]epibatidine.[1][4]
-
For α7 receptors, [α-125I]bungarotoxin is commonly used as the radioligand.[1]
-
A range of concentrations of the test compound (e.g., this compound) is added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand, such as nicotine.[4]
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
c. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional potency (EC50) and efficacy of a compound by recording the ion currents elicited upon receptor activation.
a. Oocyte Preparation:
-
Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
The oocytes are injected with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2).
-
Injected oocytes are incubated for several days to allow for receptor expression on the cell surface.
b. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).
-
The test compound is applied to the oocyte at various concentrations.
-
The resulting inward currents, caused by the influx of cations through the activated nAChR channels, are recorded.
c. Data Analysis:
-
The peak current amplitude at each compound concentration is measured.
-
Dose-response curves are generated by plotting the current amplitude against the compound concentration.
-
The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is determined by fitting the data to a sigmoidal function.
Neurotransmitter Release Assay
This assay measures the ability of a compound to evoke the release of neurotransmitters, such as dopamine (B1211576), from brain tissue, providing a measure of its functional potency in a more physiologically relevant system.
a. Brain Slice Preparation:
-
Rodent brain regions rich in the target nAChR and neurotransmitter, such as the striatum for dopamine release, are dissected.[5]
-
The tissue is sliced into thin sections (e.g., 300 µm) using a vibratome.
-
The slices are pre-incubated with a radioactive neurotransmitter precursor (e.g., [3H]dopamine) to label the neurotransmitter pools.
b. Release Experiment:
-
The labeled brain slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
After a washout period to establish a stable baseline, the slices are stimulated with different concentrations of the test compound.
-
The perfusate is collected in fractions, and the amount of radioactivity in each fraction is measured to quantify the amount of released [3H]dopamine.
c. Data Analysis:
-
The amount of neurotransmitter release is expressed as a percentage of the total radioactivity in the tissue.
-
Dose-response curves are constructed, and the EC50 value for neurotransmitter release is calculated.
Visualizations
Signaling Pathway of nAChR-Mediated Dopamine Release
The following diagram illustrates the signaling cascade initiated by the activation of presynaptic α4β2 nAChRs on dopaminergic neurons in the striatum, leading to dopamine release.
Caption: nAChR activation by this compound leads to dopamine release.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Activity of cytisine and its brominated isosteres on recombinant human alpha7, alpha4beta2 and alpha4beta4 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C3-halogenation of cytisine generates potent and efficacious nicotinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromocytisine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 3-Bromocytisine is a critical component of laboratory safety and regulatory compliance. As a derivative of the toxic alkaloid cytisine, this compound requires careful handling throughout its lifecycle, including its final disposal.[1] This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by stringent federal, state, and local regulations.[2][3] A primary principle is the "cradle to grave" management of hazardous waste, which holds the generator responsible for the waste from its creation to its ultimate disposal.[2] Therefore, all chemical waste should be considered hazardous unless explicitly determined otherwise.[2]
**Step-by-Step Disposal Protocol for this compound
The following procedure outlines the essential steps for the proper disposal of this compound waste. This protocol is based on general hazardous waste guidelines and should be supplemented by your institution's specific Environmental Health and Safety (EHS) procedures.
1. Waste Identification and Characterization:
-
Assume Hazardous Nature: In the absence of a specific Safety Data Sheet (SDS) detailing disposal instructions, treat this compound as a hazardous waste.[2]
-
Consult the SDS: If available, the SDS for this compound is the primary source of information for its specific hazards and disposal requirements.
2. Proper Waste Containment:
-
Select Compatible Containers: Use only containers that are chemically compatible with this compound. These containers must be in good condition, free from leaks or rust, and have a secure, screw-on cap.[4][5][6] Food-grade containers, such as milk jugs, are not suitable for hazardous waste.[2]
-
Avoid Overfilling: Do not fill containers to the brim. Leave at least one inch of headspace to allow for expansion of the contents.[5]
-
Keep Containers Closed: Waste containers must be kept tightly closed except when actively adding waste.[4][5][6] This prevents spills and the release of vapors.
3. Accurate and Clear Labeling:
-
"Hazardous Waste" Label: Affix a "Hazardous Waste" label to the container as soon as waste is first added.[6]
-
Complete Information: The label must include the full chemical name ("this compound"), the concentration, and the date accumulation started.
-
Generator Information: Include the name and contact information of the person responsible for the waste.
4. Safe Storage and Segregation:
-
Designated Storage Area: Store waste containers in a designated Satellite Accumulation Area (SAA).[5] This area should be under the control of the laboratory generating the waste.
-
Secondary Containment: Place waste containers in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[4] The secondary container should be able to hold 110% of the volume of the largest container.[4]
-
Segregate Incompatibles: Store this compound waste away from incompatible materials. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[5]
5. Arranging for Disposal:
-
Contact EHS: When the waste container is full or has been in accumulation for the maximum allowable time (often 90 days), contact your institution's Environmental Health and Safety (EHS) department to request a waste collection.[4]
-
Do Not Dispose Down the Drain: Unless explicitly permitted by your local regulations and EHS for specific, neutralized, and dilute aqueous solutions, do not pour chemical waste down the sink.[7] Given the nature of this compound, it is highly unlikely to be suitable for drain disposal.
-
Do Not Dispose in Regular Trash: Solid chemical waste, including empty containers that have not been triple-rinsed, should not be disposed of in the regular trash.[6][7]
Disposal of Empty Containers:
Empty containers that held this compound must also be handled properly. The standard procedure is to triple-rinse the container with a suitable solvent capable of removing the chemical residue.[6] The rinsate must be collected and treated as hazardous waste.[6] After triple-rinsing and air-drying, the container may be disposed of in the regular trash, though it is often preferable to reuse the container for compatible waste.[6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Time | 90 days from the date waste is first added to the container. | [4] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | [4] |
| Secondary Containment Capacity | Must hold 110% of the volume of the primary container(s). | [4] |
| pH for Drain Disposal (General) | Generally between 5.5 and 10.5 for approved dilute aqueous solutions. | [7] |
Note: These are general guidelines. Always consult your institution's specific EHS procedures for exact limits and requirements.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pfw.edu [pfw.edu]
- 3. louisville.edu [louisville.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
